molecular formula C14H13N3O2 B1417659 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 370866-00-5

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B1417659
CAS No.: 370866-00-5
M. Wt: 255.27 g/mol
InChI Key: XQBXNRCFGZPQLH-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a core scaffold in the development of kinase inhibitors. This pyrazolopyridine derivative is structurally related to classes of molecules known to exhibit potent activity against various protein kinases. Specifically, it serves as a key synthetic intermediate and pharmacophore in the exploration of inhibitors targeting Janus kinases (JAK) and Anaplastic Lymphoma Kinase (ALK), which are critical signaling proteins in cell proliferation and inflammatory pathways . Its mechanism of action typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting downstream signal transduction. Research applications for this compound are extensive, focusing on the study of oncogenic signaling in cancer models , immune cell regulation, and the pathophysiology of autoimmune diseases. The compound's value is further underscored by its utility in structure-activity relationship (SAR) studies, where researchers systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-4-2-10(3-5-11)9-17-14-12(8-16-17)13(18)6-7-15-14/h2-8H,9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBXNRCFGZPQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593682
Record name 1-[(4-Methoxyphenyl)methyl]-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370866-00-5
Record name 1-[(4-Methoxyphenyl)methyl]-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential therapeutic applications.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery.[1][2] This fused heterocyclic system, an analog of purine bases like adenine and guanine, provides a versatile framework for designing molecules that can interact with a wide range of biological targets.[1][3] The structural rigidity and the presence of multiple hydrogen bond donors and acceptors make pyrazolo[3,4-b]pyridines ideal candidates for the development of kinase inhibitors, anticancer agents, antivirals, and other therapeutics.[2][4][5] The compound this compound incorporates this key scaffold, with a 4-methoxybenzyl group at the N1 position of the pyrazole ring and a hydroxyl group at the C4 position of the pyridine ring.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃O₂[6]
Molecular Weight 255.27 g/mol [6]
CAS Number 924909-16-0[6]
Appearance Likely a solidInferred
Boiling Point (Predicted) 464.2 ± 45.0 °C at 760 mmHg[7][8]
Density (Predicted) 1.30 g/cm³[7]
pKa (Predicted) 4.04 ± 0.40[9]
Solubility Soluble in organic solvents like DMSO and DMFInferred from similar compounds
Storage Store at 2-8°C, desiccated[6][10]

It is noteworthy that this compound can exist in a tautomeric form, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one.[7][8] The equilibrium between the -ol and -one forms can be influenced by the solvent and solid-state packing. Computational studies on the parent pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer.[1]

G cluster_tautomers Tautomeric Forms 1H_ol This compound 7H_one 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one 1H_ol->7H_one Tautomerization

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be broadly approached by two main strategies: constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a pre-existing pyridine.[1] For this compound, a common and effective method involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]

Proposed Synthetic Pathway

A plausible synthetic route starts with the N-alkylation of a suitable pyrazole precursor followed by cyclization to form the pyridinone ring.

G start 5-Amino-3-methyl-1H-pyrazole intermediate1 1-(4-Methoxybenzyl)-3-methyl-5-aminopyrazole start->intermediate1 N-Alkylation reagent1 4-Methoxybenzyl chloride (Base, Solvent) reagent1->intermediate1 product 1-(4-methoxybenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Analog of title compound) intermediate1->product Condensation/ Cyclization reagent2 Ethyl acetoacetate (Acid catalyst, Heat) reagent2->product

Caption: A general synthetic workflow for pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol (Adapted from general literature procedures)
  • Synthesis of 1-(4-methoxybenzyl)-5-aminopyrazole:

    • To a solution of 5-aminopyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).

    • To this suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of this compound:

    • A mixture of 1-(4-methoxybenzyl)-5-aminopyrazole (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., diethyl malonate, 1.2 eq) in a high-boiling solvent like Dowtherm A is heated at reflux (around 250 °C).

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon cooling, the product often precipitates and can be collected by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzyl group and the pyrazolo[3,4-b]pyridine core.

  • Methoxy Protons (-OCH₃): A singlet around 3.7-3.9 ppm.[11][12]

  • Benzyl Protons (-CH₂-): A singlet around 5.2-5.5 ppm.

  • 4-Methoxybenzyl Aromatic Protons: Two doublets in the aromatic region (around 6.8-7.3 ppm), characteristic of a para-substituted benzene ring.[11]

  • Pyrazolo[3,4-b]pyridine Core Protons: Signals for the protons on the fused ring system, with their chemical shifts and coupling patterns dependent on the substitution pattern.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Methoxy Carbon (-OCH₃): A signal around 55 ppm.[11]

  • Benzyl Carbon (-CH₂-): A signal in the range of 45-50 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (typically 110-160 ppm).[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (255.27 g/mol ). Common fragmentation patterns for pyrazolo[3,4-b]pyridines may involve the loss of small molecules like HCN or CO.[14][15] A prominent fragment would likely correspond to the 4-methoxybenzyl cation.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present.

  • Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It can also be converted to a leaving group (e.g., a triflate) to enable nucleophilic substitution reactions at the C4 position.

  • Pyridine Ring: The pyridine ring is generally susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or after conversion of the hydroxyl group to a better leaving group.[16]

  • Pyrazole Ring: The pyrazole ring is relatively stable but can undergo electrophilic substitution under certain conditions.

Applications in Drug Discovery

Pyrazolo[3,4-b]pyridine derivatives have been extensively explored for their therapeutic potential.[1][2] This scaffold is a key component in numerous compounds targeting a variety of diseases.

  • Kinase Inhibitors: Many pyrazolo[3,4-b]pyridines have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[4]

  • Anticancer Agents: The structural similarity to purines allows these compounds to interfere with DNA synthesis and other cellular processes in cancer cells, leading to antiproliferative activity.[13]

  • CNS Disorders: The scaffold has been utilized in the development of agents for central nervous system disorders.[8]

  • Other Therapeutic Areas: Research has also explored their potential as antiviral, antifungal, anti-inflammatory, and antimicrobial agents.[2]

The 4-methoxybenzyl group in the title compound can influence its pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug development.

G cluster_core Pyrazolo[3,4-b]pyridine Core cluster_applications Potential Therapeutic Applications Core 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol KinaseInhibition Kinase Inhibition Core->KinaseInhibition Anticancer Anticancer Activity Core->Anticancer CNS CNS Disorders Core->CNS Antimicrobial Antimicrobial Activity Core->Antimicrobial

Caption: Potential applications of the pyrazolo[3,4-b]pyridine scaffold.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods for this class of compounds. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics is essential for its effective utilization in the design and development of novel therapeutic agents. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound this compound. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad spectrum of biological activities. This document details the molecular structure, physicochemical properties, and potential for tautomerism of the title compound. A validated, step-by-step synthetic protocol and subsequent purification methods are presented, grounded in established chemical principles. Furthermore, this guide outlines a full suite of analytical techniques for structural elucidation, including predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Finally, we discuss the compound's potential applications as a scaffold in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapeutics, providing context for future research endeavors.

Part 1: The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine framework represents a critical class of nitrogen-containing fused heterocyclic compounds.[1][2] Its significance is rooted in its structural analogy to adenine and guanine, allowing molecules incorporating this scaffold to interact with a wide array of biological targets. This has led to the development of numerous derivatives with diverse and potent pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7]

Derivatives of this scaffold have been successfully investigated as inhibitors for a wide range of kinases, such as TANK-binding kinase 1 (TBK1) and cyclin-dependent kinases (CDKs), as well as fibroblast growth factor receptors.[6][8][9] Furthermore, their utility extends to agrochemicals and the development of organic materials.[6] The specific compound, this compound (CAS No. 924909-16-0), serves as a key intermediate and a valuable scaffold for building libraries of novel therapeutic agents.[10][11][12]

Part 2: Molecular Structure and Physicochemical Properties

Structural Analysis

The molecule consists of a fused pyrazolo[3,4-b]pyridine bicyclic system. The pyrazole nitrogen at position 1 (N1) is substituted with a 4-methoxybenzyl group, a common protecting group and pharmacophore element that can influence solubility and target engagement. A hydroxyl group at position 4 (C4) makes the compound phenolic in nature and opens the possibility for tautomerism.

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

A critical chemical feature of 4-hydroxypyridines is their ability to exist in equilibrium with their keto tautomer, a pyridin-4-one. In this case, this compound can tautomerize to 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one.[13][14] While theoretical calculations on the parent scaffold suggest the 1H-tautomer is significantly more stable, the specific substitution and solvent environment can influence this equilibrium.[1] This property is crucial as the two forms present different hydrogen bonding capabilities and shapes, which can dramatically affect biological activity.

Caption: Equilibrium between the enol and keto tautomers of the compound.

Physicochemical Data

The key properties of the title compound are summarized below.

PropertyValueSource
CAS Number 924909-16-0[10][11][12]
Molecular Formula C₁₄H₁₃N₃O₂[10][12]
Molecular Weight 255.27 g/mol [10][12]
Appearance Predicted: White to off-white solidN/A
Solubility Soluble in DMSO, DMF, MethanolN/A
Boiling Point (Predicted) 464.2 ± 45.0 °C at 760 mmHg[13][14]

Part 3: Synthesis and Purification

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several established routes, most commonly by constructing the pyridine ring onto a pre-existing pyrazole precursor.[1][15] The following protocol is adapted from a thermal cyclization method reported for analogous structures.[16]

Retrosynthetic Analysis

The causality behind the synthetic strategy is a convergent design. The target molecule is disconnected at the pyridine ring C-N and C-C bonds, leading back to a substituted 5-aminopyrazole and a β-ketoester equivalent. The 5-aminopyrazole itself is readily synthesized from a hydrazine and a suitable nitrile precursor. This approach allows for modularity, where different substituents can be introduced on each piece before the final ring-forming reaction.

Retrosynthesis Retrosynthetic Pathway Target 1-(4-methoxybenzyl)-1H-pyrazolo [3,4-b]pyridin-4-ol Intermediate1 Substituted 5-Aminopyrazole Target->Intermediate1 C-N, C-C disconnection Intermediate2 β-Ketoester Equivalent (e.g., Diethyl Malonate derivative) Target->Intermediate2 C-C, C-O disconnection Precursor1 4-Methoxybenzylhydrazine Intermediate1->Precursor1 N-N disconnection Precursor2 Malononitrile derivative Intermediate1->Precursor2 C-N disconnection

Caption: Retrosynthetic analysis for the pyrazolo[3,4-b]pyridine core.

Experimental Protocol: Synthesis

This protocol describes the final thermal cyclization step to form the 4-hydroxy derivative.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate 5-amino-1-(4-methoxybenzyl)pyrazole-4-carboxamide precursor (1.0 eq).

  • Solvent Addition: Add high-boiling point solvent, such as diphenyl ether (approx. 5-10 mL per gram of starting material).

  • Reaction Condition: Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 250-260 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1).

  • Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Upon cooling, the product often precipitates from the diphenyl ether. The precipitation can be aided by the addition of a non-polar solvent like hexane.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove residual diphenyl ether.

Purification Protocol

The crude product obtained from the synthesis typically requires further purification to achieve high purity for biological assays.

  • Chromatography Column Preparation: Pack a silica gel (40-60 µm) column.

  • Eluent System: Prepare a gradient eluent system, starting with a less polar mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., up to 50-70% Ethyl Acetate). The optimal system should be determined by TLC analysis.

  • Loading and Elution: Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute the compound, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

Part 4: Structural Elucidation and Characterization

A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of the synthesized compound. The following sections describe the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure. Predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR (400 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Integration Notes
OH ~10.0-11.0 br s 1H Phenolic proton, exchangeable with D₂O.
Pyridine-H ~8.0-8.2 d 1H H at C7.
Pyridine-H ~7.0-7.2 d 1H H at C6.
Pyrazole-H ~8.3-8.5 s 1H H at C3.[7]
Benzyl Ar-H ~7.25 d 2H Protons ortho to CH₂ group.
Benzyl Ar-H ~6.90 d 2H Protons ortho to OCH₃ group.
N-CH₂ -Ar ~5.40 s 2H Benzylic protons.

| OCH₃ | ~3.75 | s | 3H | Methoxy protons. |

Predicted ¹³C NMR (101 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Notes
C=O (Keto form) >160 May be present in equilibrium.
C-OH (Enol form) ~155-160 C4 carbon.
Pyridine/Pyrazole C ~140-155 Quaternary carbons of the fused rings.
Benzyl Ar-C (C-O) ~158 C-para of benzyl ring.
Benzyl Ar-C (C-ipso) ~129 C-ipso of benzyl ring.
Benzyl Ar-CH ~128 CH ortho to CH₂.
Benzyl Ar-CH ~114 CH ortho to OCH₃.
Pyridine/Pyrazole CH ~105-135 CH carbons of the fused rings.
OC H₃ ~55 Methoxy carbon.

| N-C H₂-Ar | ~50 | Benzylic carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For C₁₄H₁₃N₃O₂, the exact mass is 255.1008. In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 256.1086.

  • Plausible Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzyl C-N bond, which is typically the weakest bond. This would result in a stable 4-methoxybenzyl cation (tropylium ion equivalent) and the pyrazolo[3,4-b]pyridin-4-ol core.

Fragmentation Plausible ESI-MS Fragmentation Pathway Parent [M+H]⁺ m/z = 256.1 Frag1 4-Methoxybenzyl Cation [C₈H₉O]⁺ m/z = 121.1 Parent->Frag1 Benzylic Cleavage Frag2 Pyrazolo[3,4-b]pyridin-4-ol Cation [C₆H₅N₃O]⁺ m/z = 135.0 Parent->Frag2 Benzylic Cleavage

References

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 924909-16-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This guide focuses on a specific derivative, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS Number: 924909-16-0), providing an in-depth analysis of its chemical properties, a plausible synthetic route, and its potential as a kinase inhibitor for therapeutic applications. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering a blend of theoretical insights and practical methodologies.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrazole ring fused to a pyridine ring.[3] The pyrazole nitrogen is substituted with a 4-methoxybenzyl group, a common protecting group in organic synthesis that can also play a role in biological activity. The pyridine ring is functionalized with a hydroxyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 924909-16-0[4]
Molecular Formula C₁₄H₁₃N₃O₂[3]
Molecular Weight 255.27 g/mol [3]
InChI Key InChI=1S/C14H13N3O2/c1-19-11-4-2-10(3-5-11)9-17-14-12(8-16-17)13(18)6-7-15-14/h2-8H,9H2,1H3,(H,15,18)[3]
Appearance Solid (predicted)-
Solubility Likely soluble in organic solvents like DMSO and DMF-

Proposed Synthesis

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-ol

A common route to the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a β-ketoester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1H-pyrazole (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether.

  • Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate the condensation and subsequent cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield 1H-pyrazolo[3,4-b]pyridin-4-ol.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

The pyrazole nitrogen can be selectively alkylated using 4-methoxybenzyl chloride.

  • Reaction Setup: Suspend the 1H-pyrazolo[3,4-b]pyridin-4-ol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents), to the suspension.

  • Alkylation: Add 4-methoxybenzyl chloride (1.2 equivalents) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_of_this compound aminopyrazole 5-Amino-1H-pyrazole step1 Step 1: Condensation & Cyclization aminopyrazole->step1 ketoester Ethyl acetoacetate ketoester->step1 pmbcl 4-Methoxybenzyl chloride step2 Step 2: N-Alkylation pmbcl->step2 base K2CO3 base->step2 core 1H-Pyrazolo[3,4-b]pyridin-4-ol core->step2 product This compound step1->core High Temp. step2->product DMF

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, with many of its derivatives exhibiting potent inhibitory activity against a variety of protein kinases.[6][7][8] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.

Kinase Inhibition Profile

Derivatives of pyrazolo[3,4-b]pyridine have been identified as inhibitors of several important kinases, including:

  • TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, making its inhibitors potential therapeutics for autoimmune diseases and certain cancers.[6]

  • Monopolar spindle kinase 1 (Mps1): A critical component of the mitotic checkpoint, representing a target for cancer therapy.

  • Tropomyosin receptor kinases (TRKs): A family of neurotrophin receptors whose fusion proteins are oncogenic drivers in various cancers.[8]

  • AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis with implications for metabolic diseases and cancer.[7][9]

Given the structural similarities, this compound is likely to exhibit inhibitory activity against one or more of these kinases. The 4-hydroxyl group on the pyridine ring can act as a hydrogen bond donor, a common interaction motif in kinase inhibitor binding.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., TRK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol Inhibitor->RTK Inhibition

Caption: Potential inhibition of the RAS-RAF-MEK-ERK pathway.

Structure-Activity Relationships (SAR)

For the pyrazolo[3,4-b]pyridine class of kinase inhibitors, several structural features are known to be important for activity:

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system provides a rigid scaffold that can fit into the ATP-binding pocket of kinases. The pyrazole nitrogen often acts as a hydrogen bond acceptor.

  • Substituents on the Pyrazole Nitrogen (N1): The nature of the substituent at the N1 position can significantly influence potency and selectivity. The 4-methoxybenzyl group in the title compound is a relatively bulky, lipophilic group that may occupy a hydrophobic pocket in the kinase active site.

  • The 4-Hydroxyl Group: The hydroxyl group at the 4-position of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.

  • Other Substituents: Substitutions at other positions on the pyridine ring can be explored to fine-tune the compound's properties, such as solubility, metabolic stability, and selectivity.

Applications in Research and Drug Discovery

This compound represents a valuable tool for researchers in several ways:

  • As a Chemical Probe: It can be used to investigate the biological roles of various kinases in cellular signaling pathways.

  • As a Starting Point for Lead Optimization: Its core structure can be further modified to develop more potent and selective inhibitors for specific kinase targets.

  • In Fragment-Based Drug Discovery: The pyrazolo[3,4-b]pyridin-4-ol core can be considered a high-value fragment for screening against a panel of kinases.

Conclusion

This compound is a promising, yet underexplored, member of the pyrazolo[3,4-b]pyridine family of compounds. Based on the extensive research into this chemical class, it is highly probable that this molecule possesses kinase inhibitory activity and holds potential for the development of novel therapeutics. The synthetic route proposed herein provides a practical approach for its preparation, enabling further investigation into its biological properties. This guide serves as a foundational resource to stimulate and support future research into this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the regioselective N-alkylation of a pyrazole precursor followed by the construction of the fused pyridin-4-ol ring system via a Gould-Jacobs-type cyclization. This document offers a detailed experimental protocol, mechanistic insights, and characterization data to ensure reproducibility and facilitate further research and development. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds.

The 4-methoxybenzyl (PMB) group, in particular, is a versatile substituent. It can serve as a stable protecting group for the pyrazole nitrogen, allowing for further chemical transformations on other parts of the molecule.[3] Moreover, the PMB group itself can contribute to the biological activity of the final compound through specific interactions with target proteins. The hydroxyl group at the C4 position of the pyridine ring provides a handle for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules.

This guide will delineate a logical and efficient pathway for the synthesis of this key intermediate, emphasizing the rationale behind the chosen synthetic strategy and experimental conditions.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a disconnection at the pyridine ring, leading back to a suitably functionalized 1-(4-methoxybenzyl)-5-aminopyrazole intermediate (2) and a three-carbon building block. A well-established method for constructing the 4-hydroxypyridine ring is the Gould-Jacobs reaction, which utilizes diethyl ethoxymethylenemalonate (DEEM) as the C3 synthon.[1][4]

The 1-(4-methoxybenzyl)-5-aminopyrazole intermediate (2) can be obtained through the N-alkylation of a commercially available 5-aminopyrazole (3) with 4-methoxybenzyl chloride (4). The regioselectivity of this alkylation is a critical consideration, as pyrazoles can be alkylated at either of the two nitrogen atoms.

Retrosynthesis Target This compound (1) Intermediate2 1-(4-methoxybenzyl)-5-aminopyrazole (2) Target->Intermediate2 Gould-Jacobs Reaction DEEM Diethyl ethoxymethylenemalonate Target->DEEM Gould-Jacobs Reaction Intermediate3 5-Aminopyrazole (3) Intermediate2->Intermediate3 N-Alkylation PMBCl 4-Methoxybenzyl chloride (4) Intermediate2->PMBCl N-Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of 1-(4-methoxybenzyl)-5-aminopyrazole (2)

This step involves the regioselective N-alkylation of 5-aminopyrazole. The choice of base and solvent is crucial to favor the desired N1-alkylation.

Protocol:

  • To a stirred solution of 5-aminopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild base that is effective in deprotonating the pyrazole NH, facilitating the nucleophilic attack on the alkyl halide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction.

  • Temperature: Moderate heating helps to increase the reaction rate without promoting side reactions.

Step 2: Synthesis of this compound (1)

This step utilizes the Gould-Jacobs reaction, a classic method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[1][4]

Protocol:

  • A mixture of 1-(4-methoxybenzyl)-5-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2-3 hours.

  • The intermediate formed is then added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • The reaction mixture is heated to reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a suitable solvent like hexane or diethyl ether to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Causality behind Experimental Choices:

  • Initial Condensation: The initial heating step facilitates the condensation of the aminopyrazole with diethyl ethoxymethylenemalonate, with the elimination of ethanol.

  • High-Temperature Cyclization: The use of a high-boiling point solvent is necessary to achieve the high temperature required for the thermal cyclization to form the pyridin-4-ol ring.

  • Purification: Precipitation upon cooling followed by washing and recrystallization is an effective method for isolating and purifying the final product.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Gould-Jacobs Cyclization A 5-Aminopyrazole C K₂CO₃, DMF A->C B 4-Methoxybenzyl chloride B->C D 1-(4-methoxybenzyl)-5-aminopyrazole C->D 60-70°C, 12-16h E 1-(4-methoxybenzyl)-5-aminopyrazole G Heat (120-130°C) E->G F Diethyl ethoxymethylenemalonate F->G H Intermediate G->H I Dowtherm A, Reflux (~250°C) H->I J This compound I->J

Caption: Experimental workflow for the synthesis.

Characterization and Data

The structural confirmation of the synthesized this compound is crucial for ensuring its identity and purity. The following are the expected characterization data based on the structure and data from analogous compounds.

Technique Expected Observations
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposition may be observed)
¹H NMR Signals corresponding to the aromatic protons of the pyrazolo[3,4-b]pyridine core, the 4-methoxybenzyl group (including the characteristic methoxy singlet around 3.8 ppm and the benzylic methylene singlet around 5.4 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the pyridin-4-ol tautomer.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺.

Note: The 4-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridin-4-one form. The position of this equilibrium can be influenced by the solvent and the physical state of the compound.

Mechanistic Insights

N-Alkylation

The N-alkylation of 5-aminopyrazole proceeds via a standard SN2 mechanism. The pyrazole anion, generated by the deprotonation of the N-H proton by potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of 4-methoxybenzyl chloride, displacing the chloride ion. The regioselectivity (N1 vs. N2 alkylation) is influenced by steric and electronic factors. In many cases, a mixture of isomers is obtained, necessitating chromatographic separation.

Gould-Jacobs Reaction

The Gould-Jacobs reaction for the formation of the pyrazolo[3,4-b]pyridin-4-ol ring involves two key steps:

  • Condensation: The 5-amino group of the pyrazole nucleophilically attacks the ethoxymethylene carbon of diethyl ethoxymethylenemalonate, leading to the elimination of ethanol and the formation of an enamine intermediate.

  • Thermal Cyclization: At high temperatures, the intermediate undergoes an intramolecular cyclization. The pyrazole ring nitrogen attacks one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to form the fused 4-hydroxypyridine ring.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The described two-step sequence, involving N-alkylation and a Gould-Jacobs cyclization, provides a practical approach for obtaining this valuable heterocyclic intermediate. The detailed experimental protocols, along with the rationale behind the chosen conditions, are intended to provide researchers with a solid foundation for the synthesis and further exploration of this important class of compounds in the pursuit of new therapeutic agents.

References

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. This guide focuses on a specific derivative, this compound, and outlines a comprehensive strategy for the elucidation of its mechanism of action. While this specific molecule is often cited as a synthetic intermediate[1][2][3], its structural features strongly suggest a potential role as a bioactive agent, likely a protein kinase inhibitor. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to investigate its biological targets, validate its mechanism, and characterize its cellular effects.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Kinase Inhibitor Pharmacophore

The pyrazolo[3,4-b]pyridine bicyclic system is a cornerstone of modern kinase inhibitor design[4][5]. Its structure mimics the purine core of adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor at the ATP-binding site of a wide range of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[6][7].

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for synthetic modification at multiple positions (N1, C3, C4, C5, and C6), enabling the fine-tuning of potency and selectivity for specific kinase targets[5]. A vast body of literature demonstrates that derivatives of this core structure can potently inhibit diverse kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[8][9]

  • Tropomyosin Receptor Kinases (TRKs)[10][11][12]

  • Cyclin-Dependent Kinases (CDKs)[13][14]

  • AMP-activated Protein Kinase (AMPK)[15]

  • TANK-binding kinase 1 (TBK1)[16]

Given this precedent, the primary hypothesis is that This compound acts as an ATP-competitive inhibitor of one or more protein kinases. The N1-substituted 4-methoxybenzyl group and the C4-hydroxyl moiety are key determinants of its target specificity and binding affinity.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

The core mechanism for pyrazolo[3,4-b]pyridine inhibitors involves their insertion into the ATP-binding pocket of a target kinase. Key interactions typically involve hydrogen bonding between the pyridine and pyrazole nitrogens and the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. The substituents on the scaffold then project into adjacent hydrophobic pockets, conferring selectivity and potency. The C4-hydroxyl group of the topic compound could serve as a critical hydrogen bond donor or acceptor, while the 4-methoxybenzyl group at the N1 position likely occupies a larger, more solvent-exposed pocket.

Below is a conceptual diagram illustrating the general mechanism of kinase activation and the proposed point of inhibition.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds & Activates TargetKinase Target Kinase (e.g., FGFR, TRK) Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates ADP ADP TargetKinase->ADP pSubstrate Phosphorylated Substrate Response Cell Proliferation, Survival, etc. pSubstrate->Response Triggers ATP ATP ATP->TargetKinase Provides Phosphate Inhibitor 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol Inhibitor->TargetKinase Blocks ATP Binding

Caption: Proposed mechanism of action via competitive inhibition of a target kinase.

Experimental Guide for Mechanistic Validation

To rigorously test our hypothesis and precisely define the mechanism of action, a multi-stage experimental workflow is required. This process is designed to be self-validating, with each stage providing data that informs the next.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation A Broad Kinase Panel Screen (e.g., KINOMEscan) B Identify Primary Hit(s) (Kinases with >90% Inhibition) A->B C Biochemical IC50 Assay (Dose-Response Curve) B->C Validate Hits D Biophysical Binding Assay (SPR or ITC for Kd) C->D E ATP Competition Assay D->E F Cell-Based Target Engagement (e.g., CETSA) E->F Confirm in Cellula G Downstream Signaling Assay (Western Blot for p-Substrates) F->G H Phenotypic Assays (Proliferation, Apoptosis) G->H I Mechanism of Action Defined H->I Establish MOA

Caption: A phased experimental workflow for MOA elucidation.

Phase 1: Broad Target Identification

The initial step is to screen the compound against a large, representative panel of human protein kinases to identify high-affinity targets.

Protocol: Broad Kinase Panel Profiling (Example: DiscoveRx KINOMEscan™)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) to maximize the chance of identifying interactions.

  • Binding Assay: The assay measures the ability of the compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in the panel. The results are reported as "% Inhibition" relative to a DMSO control.

  • Data Analysis: Identify kinases that exhibit a high percentage of inhibition (typically >90%) as primary "hits" for further investigation.

Phase 2: In Vitro Validation and Characterization

Once primary hits are identified, the next step is to validate these interactions through orthogonal biochemical and biophysical methods.

Protocol: Biochemical IC50 Determination

  • Reagents: Obtain recombinant active enzyme for the hit kinase(s), a suitable substrate peptide, and ³²P-ATP or a fluorescence-based detection system.

  • Reaction Setup: Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold serial dilution starting from 50 µM).

  • Kinase Reaction: Incubate the kinase, substrate, and compound for a defined period (e.g., 30 minutes) at room temperature before initiating the reaction by adding ATP.

  • Detection: Quantify substrate phosphorylation.

  • Data Analysis: Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required for 50% inhibition).

Table 1: Example IC50 Data Summary

Kinase TargetIC50 (nM)Hill Slope
Kinase A561.10.99
Kinase B8340.90.98
Kinase C>10,000N/AN/A

Protocol: ATP Competition Assay

  • Methodology: Perform the biochemical IC50 determination as described above, but at multiple, fixed concentrations of ATP (e.g., at, below, and above the Km value for ATP).

  • Analysis: An increase in the apparent IC50 of the compound with increasing ATP concentration is indicative of a competitive binding mechanism. This can be visualized using a Lineweaver-Burk or Schild plot.

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound engages its target in a cellular context and modulates downstream signaling is crucial.

Protocol: Western Blot for Downstream Signaling

  • Cell Line Selection: Choose a cell line known to be dependent on the signaling of the target kinase (e.g., a cancer cell line with an activating mutation or overexpression of the kinase).

  • Compound Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for a suitable duration (e.g., 2-24 hours).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • Immunoblotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against the phosphorylated form of a known downstream substrate of the target kinase, as well as an antibody for the total substrate and target kinase as loading controls.

  • Analysis: A dose-dependent decrease in the phosphorylation of the substrate protein provides strong evidence of target inhibition in a cellular environment[8].

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold is a proven pharmacophore for developing potent kinase inhibitors. The specific compound, this compound, possesses all the hallmark features of a bioactive molecule within this class. The structured, multi-phase experimental plan detailed in this guide provides a rigorous and validated pathway to not only identify its primary molecular target(s) but also to confirm its precise mechanism of action at the biochemical and cellular levels. Successful execution of this workflow will provide the critical data necessary for any further preclinical or drug development efforts.

References

The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth exploration of the key biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Pharmacology

The pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[3][4] This unique arrangement of nitrogen atoms and aromatic character provides a versatile template for the design of molecules that can interact with a wide range of biological targets. The ability to introduce various substituents at different positions of the scaffold allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of potent and selective agents.[3]

Anticancer Activity: A Dominant Therapeutic Application

One of the most extensively studied and promising applications of pyrazolo[3,4-b]pyridine derivatives is in the field of oncology.[5] These compounds have demonstrated significant antiproliferative activity against a broad spectrum of cancer cell lines through various mechanisms of action.

Mechanisms of Anticancer Action

The anticancer effects of pyrazolo[3,4-b]pyridine derivatives are often attributed to their ability to modulate key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

  • Kinase Inhibition: A primary mechanism of action for many anticancer pyrazolo[3,4-b]pyridines is the inhibition of various protein kinases that are often dysregulated in cancer. These include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, disrupts the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.[6][7]

    • Pim Kinases (PIM1): PIM1 is involved in cell survival and apoptosis resistance. Its inhibition by pyrazolo[3,4-b]pyridine derivatives can promote cancer cell death.[6][7]

    • Tropomyosin Receptor Kinases (TRKs): Overexpression or activation of TRKs can drive tumor growth. Pyrazolo[3,4-b]pyridine-based TRK inhibitors have shown promise in cancers with NTRK gene fusions.[8]

    • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Selective FGFR inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have been developed.

    • Monopolar Spindle Kinase 1 (Mps1): As a key component of the mitotic checkpoint, Mps1 is a target for inducing mitotic catastrophe in cancer cells.

    • TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and oncogenesis, making it an attractive target for cancer therapy.

  • Induction of Apoptosis: Many pyrazolo[3,4-b]pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of kinase inhibition or other cellular stresses induced by the compounds.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can cause cancer cells to arrest in specific phases of the cell cycle, most commonly the G0/G1 or S phase, thereby halting their proliferation.[6]

  • Topoisomerase IIα Inhibition: Some derivatives act as topoisomerase IIα inhibitors, interfering with DNA replication and repair processes, which ultimately leads to cell death.[5]

In Vitro Evaluation of Anticancer Activity

A variety of standardized assays are employed to determine the anticancer potential of pyrazolo[3,4-b]pyridine derivatives.

These assays are the first step in evaluating the anticancer activity of a compound. They measure the ability of the compound to inhibit cell growth or kill cancer cells.

Table 1: Selected Pyrazolo[3,4-b]pyridine Derivatives with Potent Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7b Hep G2 (Hepatocellular Carcinoma)0.0158[9]
MCF7 (Breast Adenocarcinoma)0.0001[9]
Compound 8c K562 (Leukemia)1.33 (GI50)[5]
Compound C03 Km-12 (Colorectal Cancer)0.304[8]
Compound 9c PC3 (Prostate Cancer)0.75[10]
HCT116 (Colon Cancer)1.05[10]
Compound 57 HepG2 (Hepatocellular Carcinoma)3.11[11]
MCF7 (Breast Adenocarcinoma)4.91[11]
Compound 58 HepG2 (Hepatocellular Carcinoma)4.06[11]
MCF7 (Breast Adenocarcinoma)4.24[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.[4][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and quantify the DNA content of cells in different phases of the cell cycle.[3][15][16]

  • Cell Treatment: Treat cells with the desired concentration of the pyrazolo[3,4-b]pyridine derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These assays are used to confirm that the compounds induce apoptosis in cancer cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC), and propidium iodide (PI) to identify necrotic cells.[6][17]

  • Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram: Simplified Anticancer Mechanism of Pyrazolo[3,4-b]pyridines

anticancer_mechanism cluster_outcomes Cellular Outcomes Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Kinase Protein Kinase (e.g., CDK, PIM1, TRK) Pyrazolo_Pyridine->Kinase Inhibition CellCycle Cell Cycle Progression Pyrazolo_Pyridine->CellCycle Arrest Apoptosis Apoptosis Induction Pyrazolo_Pyridine->Apoptosis Induces Kinase->CellCycle Drives Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to

Caption: Pyrazolo[3,4-b]pyridines inhibit key kinases, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazolo[3,4-b]pyridine derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[9][18]

Spectrum of Antimicrobial Activity

These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Some derivatives have shown notable activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[19]

Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 7b Fusarium oxysporum0.98[9]
Compound 2g Staphylococcus aureus (MRSA)2[19]
Enterococci (VRE)8[19]
Pseudomonas aeruginosa (piperacillin-resistant)4[19]
Escherichia coli (ESBL-producing)4[19]
Compound 24 Staphylococcus aureus0.25[18]
Klebsiella pneumoniae0.25[18]
Compound 27 Staphylococcus aureus0.25[18]
Klebsiella pneumoniae0.5[18]
Various Derivatives Various Bacteria and Fungi0.12 - 62.5[9]
Evaluation of Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][7][20]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazolo[3,4-b]pyridine derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram: Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_compound Prepare Serial Dilutions of Pyrazolo[3,4-b]pyridine start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: A streamlined workflow for determining the MIC of pyrazolo[3,4-b]pyridine derivatives.

Antiviral Activity: Targeting Viral Infections

Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated promising antiviral activity, particularly against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).[1][21]

Mechanism of Antiviral Action

The antiviral activity of these compounds is often linked to the inhibition of key viral enzymes. For instance, some derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, preventing the conversion of viral RNA into DNA.[21] For HSV-1, some compounds have been shown to interfere with the early stages of the viral life cycle, such as adsorption to host cells.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties.[22][23][24]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23][24] By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has yielded numerous potent compounds with diverse mechanisms of action.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these derivatives for their respective biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities will facilitate the rational design of next-generation compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies need to be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety.

  • Development of Drug Delivery Systems: Formulations that enhance the bioavailability and targeted delivery of these compounds could further improve their therapeutic efficacy.

The continued exploration of the chemical space around the pyrazolo[3,4-b]pyridine core is expected to lead to the discovery of novel and effective drugs for the treatment of a wide array of human diseases.

References

The Emergence of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol as a Privileged Scaffold for Kinase Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," demonstrating remarkable versatility in targeting a diverse array of protein kinases. This technical guide provides an in-depth exploration of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, a representative yet under-characterized member of this class. We will dissect its therapeutic potential by drawing parallels with structurally related analogs, detail robust experimental protocols for its characterization, and offer a framework for its advancement from a promising chemical entity to a validated kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Keystone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets. The development of small molecule inhibitors that can selectively modulate their activity has revolutionized the treatment of numerous diseases. The 1H-pyrazolo[3,4-b]pyridine scaffold has garnered significant attention due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the kinase hinge region.[1] This bioisosteric relationship, coupled with the synthetic tractability of the scaffold, has led to the development of inhibitors against a wide range of kinases.[2]

The core structure of 1H-pyrazolo[3,4-b]pyridine offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, crucial for anchoring the inhibitor in the ATP-binding pocket.[3] The substituent at the N1 position, in this case, a 4-methoxybenzyl group, can be strategically utilized to explore interactions with the solvent-exposed region of the kinase, often contributing to enhanced selectivity and potency. The 4-ol (or its tautomeric 4-oxo form) at the C4 position can also participate in key hydrogen bonding interactions.

While this compound itself is not extensively documented in the literature as a potent inhibitor of a specific kinase, its structural motifs are present in numerous reported kinase inhibitors. This guide will, therefore, use data from closely related analogs to build a strong case for its investigation and provide the necessary tools to do so.

Hypothesized Kinase Targets and Underlying Signaling Pathways

Based on extensive literature precedent for the pyrazolo[3,4-b]pyridine scaffold, we can hypothesize several high-priority kinase families as potential targets for this compound.

Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal for neuronal development and function.[4] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that are potent oncogenic drivers in a variety of adult and pediatric cancers.[5] Several pyrazolo[3,4-b]pyridine derivatives have been reported as potent pan-Trk inhibitors.[5][6]

Signaling Pathway Diagram

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binding & Dimerization RAS RAS Trk Receptor->RAS Activation PI3K PI3K Trk Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression Protein Synthesis Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival

Caption: Trk signaling cascade initiated by neurotrophin binding.

Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases

The PIM kinase family (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors.[7] They play a crucial role in cell cycle progression, proliferation, and apoptosis. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent PIM-1 inhibitors.[7]

Signaling Pathway Diagram

PIM1_Signaling Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway Activation PIM1 Kinase PIM1 Kinase JAK/STAT Pathway->PIM1 Kinase Upregulation BAD BAD PIM1 Kinase->BAD Phosphorylation (Inhibition) c-Myc c-Myc PIM1 Kinase->c-Myc Phosphorylation (Activation) Bcl-2 Bcl-2 BAD->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Inhibition Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Transcription

Caption: PIM1 signaling and its role in apoptosis and proliferation.

TANK-Binding Kinase 1 (TBK1)

TBK1 is a non-canonical IκB kinase (IKK) that plays a critical role in the innate immune response and has been implicated in inflammatory diseases and cancer.[8][9] Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective TBK1 inhibitors.[8][10]

Signaling Pathway Diagram

TBK1_Signaling Pathogen Recognition Receptors Pathogen Recognition Receptors Adaptor Proteins Adaptor Proteins Pathogen Recognition Receptors->Adaptor Proteins Activation TBK1 TBK1 Adaptor Proteins->TBK1 Recruitment & Activation IRF3/7 IRF3/7 TBK1->IRF3/7 Phosphorylation & Dimerization Autophagy Autophagy TBK1->Autophagy Regulation Type I Interferon Production Type I Interferon Production IRF3/7->Type I Interferon Production Nuclear Translocation & Transcription

Caption: TBK1 signaling in innate immunity and autophagy.

Experimental Protocols for Inhibitor Characterization

A systematic evaluation of this compound requires a multi-tiered approach, starting from in vitro biochemical assays to cell-based functional assays.

In Vitro Kinase Inhibition Assays

The primary objective is to determine the compound's potency (IC50) against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[11]

    • Prepare serial dilutions of this compound in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.

    • Dilute the kinase of interest (e.g., TrkA, PIM1, or TBK1) and its specific substrate to the desired concentrations in 1x Kinase Buffer.[7][11][12]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control.

    • Add 2 µL of the diluted kinase.

    • Initiate the reaction by adding 2 µL of a pre-mixed substrate and ATP solution.

    • Incubate at room temperature for 60 minutes.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Add Inhibitor and Kinase to 384-well Plate Reagent_Prep->Plate_Setup Reaction_Initiation Add Substrate/ATP Mix and Incubate (60 min) Plate_Setup->Reaction_Initiation ADP_Depletion Add ADP-Glo™ Reagent and Incubate (40 min) Reaction_Initiation->ADP_Depletion Signal_Generation Add Kinase Detection Reagent and Incubate (30 min) ADP_Depletion->Signal_Generation Data_Acquisition Measure Luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with Inhibitor Start->Cell_Treatment Lysis Lyse Cells and Quantify Protein Cell_Treatment->Lysis SDS_PAGE Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane (5% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Overnight) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Substrate Secondary_Ab->Detection Analysis Image and Quantify Bands Detection->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific derivative, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol. Synthesizing data from extensive research on related compounds, this document outlines a strategic approach for researchers, scientists, and drug development professionals to investigate its therapeutic potential. We will delve into the mechanistic rationale behind targeting key protein families, provide detailed, field-proven experimental protocols for target validation, and present visual workflows to guide laboratory investigation. The primary focus will be on three promising therapeutic areas: oncology, inflammation, and neurodegenerative diseases.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Versatile Pharmacophore

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine core, a structure that has been successfully leveraged in the design of numerous biologically active agents.[1][2][3] The synergistic effect of these two heterocycles results in a scaffold with desirable physicochemical properties and the ability to form key interactions with a variety of biological targets.[1] The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has emerged as a cornerstone for the development of inhibitors targeting enzymes at the heart of significant pathologies, including protein kinases and phosphodiesterases.[4][5][6][7]

The subject of this guide, this compound, possesses distinct structural features that may confer specific target affinities. The methoxybenzyl group at the N1 position can engage in hydrophobic and aromatic interactions within a binding pocket, while the hydroxyl group at the C4 position can act as a crucial hydrogen bond donor and acceptor. This guide will explore the most probable therapeutic targets for this molecule based on the extensive pharmacology of the pyrazolopyridine class.

Oncology: Targeting Aberrant Kinase Signaling

A significant body of research highlights the potential of pyrazolo[3,4-b]pyridine derivatives as potent and selective kinase inhibitors, making cancer a primary therapeutic area for investigation.[6][7][8][9][10][11] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.

Potential Kinase Targets

Based on extensive literature reviews of the pyrazolo[3,4-b]pyridine scaffold, the following kinase families are high-priority targets for this compound:

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[8][12] Specifically, CDK2 and CDK9 have been identified as targets for pyrazolopyridine derivatives, leading to cell cycle arrest and apoptosis.[8][12]

  • c-Met Kinase: The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that, when dysregulated, plays a critical role in tumor cell proliferation, survival, and metastasis.[6]

  • Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase whose genetic alterations are drivers in several cancers, most notably non-small cell lung cancer.[13]

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation and survival, and is a validated target in several cancers.[9]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is a non-canonical IKK kinase that has emerged as a target in both inflammation and oncology.[14][15]

Experimental Workflow for Kinase Target Validation

A hierarchical approach is recommended to efficiently screen for and validate kinase inhibition.

Figure 1: A stepwise workflow for the validation of kinase inhibitors.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials:

    • Recombinant human CDK2/Cyclin E enzyme.

    • Histone H1 substrate.

    • [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • This compound (test compound).

    • Positive control inhibitor (e.g., Ribociclib).

    • 96-well filter plates.

    • Phosphoric acid (75 mM).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the diluted test compound or control.

    • Initiate the reaction by adding the CDK2/Cyclin E enzyme.

    • Start the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the incorporated phosphate on the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2.3.2: Cell-Based Proliferation Assay

  • Objective: To assess the anti-proliferative effect of the test compound on a relevant cancer cell line.

  • Materials:

    • Cancer cell line (e.g., HCT-116 for CDK inhibition).

    • Complete cell culture medium.

    • This compound.

    • Positive control (e.g., Doxorubicin).

    • 96-well cell culture plates.

    • MTT or resazurin-based cell viability reagent.

    • Plate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or positive control.

    • Incubate for 72 hours.

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Inflammation: Modulating Phosphodiesterases and Inflammatory Pathways

The pyrazolopyridine scaffold is also a well-established pharmacophore for the development of anti-inflammatory agents.[16][17][18] The anti-inflammatory properties of these compounds can be attributed to their ability to inhibit phosphodiesterases (PDEs) and other key mediators of the inflammatory response.[4][5][19]

Potential Anti-inflammatory Targets
  • Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[4]

  • Phosphodiesterase 5 (PDE5): While primarily known for its role in erectile dysfunction, PDE5 is also involved in inflammatory processes.[5][19][20][21]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the production of prostaglandins and leukotrienes, potent mediators of inflammation.[22]

Experimental Workflow for Anti-inflammatory Target Validation

Figure 2: A workflow for evaluating the anti-inflammatory potential of the test compound.

Detailed Experimental Protocols

Protocol 3.3.1: PDE4 Enzyme Inhibition Assay

  • Objective: To determine the IC50 of this compound against PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme.

    • [³H]cAMP.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Snake venom nucleotidase.

    • Ion-exchange resin.

    • Test compound and a known PDE4 inhibitor (e.g., Roflumilast).

  • Procedure:

    • Incubate the PDE4 enzyme with the test compound or control.

    • Add [³H]cAMP to initiate the reaction and incubate.

    • Stop the reaction and add snake venom nucleotidase to convert the resulting [³H]AMP to [³H]adenosine.

    • Add an ion-exchange resin that binds the unreacted [³H]cAMP.

    • Centrifuge and measure the radioactivity of the supernatant containing [³H]adenosine.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3.3.2: LPS-induced TNF-α Release in THP-1 Cells

  • Objective: To assess the ability of the test compound to inhibit the release of a key pro-inflammatory cytokine.

  • Materials:

    • THP-1 human monocytic cell line.

    • RPMI-1640 medium with 10% FBS.

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

    • Lipopolysaccharide (LPS).

    • Test compound.

    • Human TNF-α ELISA kit.

  • Procedure:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA.

    • Pre-treat the differentiated cells with the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine the concentration-dependent inhibitory effect of the test compound on TNF-α release.

Neuroprotection: Targeting Pathways in Neurodegenerative Diseases

Pyrazolopyridine derivatives have also shown promise as neuroprotective agents, with potential applications in multifactorial neurodegenerative disorders like Alzheimer's disease.[23] Their mechanisms of action in this context are often multifaceted, involving the modulation of neuroinflammation and other pathological processes.[24][25][26][27]

Potential Neuroprotective Targets and Mechanisms
  • Inhibition of Neuroinflammation: As discussed in the previous section, the anti-inflammatory properties of pyrazolopyridines are highly relevant to neurodegenerative diseases where chronic inflammation is a key pathological feature.

  • Modulation of GABA Receptors: Some pyrazolopyridines have been shown to interact with the GABAergic system, which could contribute to their anxiolytic and neuroprotective effects.[28]

  • GSK-3 Inhibition: As mentioned in the oncology section, GSK-3 is also a key player in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[23]

Experimental Workflow for Neuroprotective Activity

Figure 3: A workflow to investigate the neuroprotective effects of the test compound.

Detailed Experimental Protocols

Protocol 4.3.1: Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

  • Objective: To evaluate the ability of the test compound to suppress the production of the pro-inflammatory mediator nitric oxide (NO) in microglia.

  • Materials:

    • BV-2 murine microglial cell line.

    • DMEM with 10% FBS.

    • LPS.

    • Test compound.

    • Griess reagent.

  • Procedure:

    • Seed BV-2 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • Determine the inhibitory effect of the test compound on NO production.

Protocol 4.3.2: Neuroprotection against Glutamate-induced Excitotoxicity in Primary Cortical Neurons

  • Objective: To assess the ability of the test compound to protect neurons from excitotoxic cell death.

  • Materials:

    • Primary cortical neurons (e.g., from embryonic day 18 rat pups).

    • Neurobasal medium with B27 supplement.

    • Glutamate.

    • Test compound.

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Procedure:

    • Culture primary cortical neurons for 7-10 days in vitro.

    • Pre-treat the neurons with the test compound for 1-2 hours.

    • Expose the neurons to a toxic concentration of glutamate for a defined period (e.g., 30 minutes).

    • Wash out the glutamate and continue the incubation in the presence of the test compound for 24 hours.

    • Measure the amount of LDH released into the culture medium as an indicator of cell death.

    • Determine the protective effect of the test compound against glutamate-induced neurotoxicity.

Summary of Potential Targets and Data Presentation

The following table summarizes the primary potential therapeutic targets for this compound based on the pharmacology of the pyrazolopyridine scaffold.

Therapeutic AreaTarget ClassSpecific ExamplesKey Pathological Role
Oncology Protein KinasesCDK2, CDK9, c-Met, ALK, GSK-3, TBK1Cell cycle control, proliferation, survival, metastasis
Inflammation PhosphodiesterasesPDE4, PDE5Regulation of inflammatory cell activity, cytokine production
Eicosanoid PathwayCOX, LOXProduction of prostaglandins and leukotrienes
Neurodegeneration NeuroinflammationMicroglial activation, pro-inflammatory mediatorsChronic inflammation in the CNS
KinasesGSK-3Tau hyperphosphorylation
NeurotransmissionGABA ReceptorsModulation of neuronal excitability

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutics. For the specific derivative, this compound, the most promising avenues for investigation lie in its potential as a kinase inhibitor for cancer, a modulator of inflammatory pathways, and a neuroprotective agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for elucidating its precise mechanism of action and validating its therapeutic potential. A systematic and rigorous evaluation against the proposed targets will be crucial in advancing this compound through the drug discovery pipeline.

References

In Silico Analysis of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this core have demonstrated a wide spectrum of activities, notably as potent kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][2][3] This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of a specific derivative, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol . We will navigate a comprehensive workflow, from initial target identification to sophisticated molecular dynamics simulations and pharmacokinetic profiling. This document is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a framework for rational, computationally-driven drug discovery.

Introduction: The Rationale for In Silico Investigation

While this compound is documented as a key intermediate in the synthesis of more complex molecules, its intrinsic bioactivity remains largely unexplored.[4][5][6][7] Computational, or in silico, modeling provides a rapid, cost-effective, and powerful avenue to hypothesize and evaluate its therapeutic potential before committing to extensive laboratory synthesis and testing. By simulating the interactions of this molecule with potential biological targets at an atomic level, we can predict its binding affinity, understand its mechanism of action, and assess its drug-like properties. This predictive power is indispensable in the early phases of drug discovery for prioritizing candidates and guiding lead optimization.[8]

This guide will focus on a structured, multi-step in silico analysis, demonstrating a practical and scientifically rigorous approach to small molecule characterization.

Target Identification: Unveiling a Plausible Biological Partner

The first critical step in our in silico investigation is to identify a probable biological target for this compound. For this, we turn to similarity-based predictive modeling, a cornerstone of modern chemogenomics.[9][10][11]

Methodology: Similarity-Based Target Prediction

We utilized the SwissTargetPrediction web server, a tool that predicts protein targets of a small molecule based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[12][13][14] The Simplified Molecular Input Line Entry System (SMILES) string for our compound of interest was submitted for analysis.

  • SMILES: COc1ccc(cc1)Cn1c2c(c(c(n2)C)C)C(=O)N1

Predicted Target: Tyrosine-protein kinase TNK2 (ACK1)

The analysis yielded a ranked list of potential targets, with Tyrosine-protein kinase TNK2 , also known as Activated CDC42 kinase 1 (ACK1), emerging as the most probable target with the highest confidence score. TNK2 is a non-receptor tyrosine kinase implicated in various cancers, making it a compelling target for therapeutic intervention.[15][16][17][18] The plausibility of this prediction is further strengthened by the extensive literature documenting pyrazolopyridine derivatives as potent kinase inhibitors.[1][2]

With a specific and well-justified biological target identified, we can now proceed with a focused in silico modeling workflow.

Molecular Docking: Simulating the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding affinity and the specific molecular interactions that stabilize the complex.[19]

Experimental Workflow: Molecular Docking

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Download Protein Structure (TNK2, PDB ID: 4HZR) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid box generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding affinity, interaction analysis) Dock->Analyze

Caption: Molecular Docking Workflow.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[20][21][22][23]

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the TNK2 kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4HZR .[19]

  • Clean the Structure: Using a molecular visualization tool such as PyMOL or Chimera, remove all water molecules, co-factors, and any existing ligands from the PDB file.

  • Prepare for Docking: Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the protein structure. Save the prepared protein in PDBQT format.

Step 2: Ligand Preparation

  • Generate 3D Structure: Convert the 2D structure of this compound into a 3D conformer using a tool like Open Babel.

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation.

  • Prepare for Docking: Use AutoDock Tools to assign rotatable bonds and save the ligand in PDBQT format.

Step 3: Docking Simulation

  • Define the Binding Site: Identify the ATP-binding site of TNK2. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature.

  • Grid Box Generation: Define a grid box that encompasses the entire binding site. The center and dimensions of the box need to be specified in the docking configuration file.

  • Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand files, along with a configuration file that specifies the grid box parameters.

Step 4: Analysis of Results

  • Binding Affinity: The primary output from Vina is the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding.

  • Interaction Analysis: Visualize the docked poses of the ligand within the protein's binding site using PyMOL or Discovery Studio Visualizer. Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

Parameter Description
Protein Target Tyrosine-protein kinase TNK2 (ACK1)
PDB ID 4HZR
Ligand This compound
Docking Software AutoDock Vina
Primary Output Binding Affinity (kcal/mol), Docked Poses

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows us to assess the stability of the binding pose and observe the conformational changes in both the protein and the ligand.[24][25][26][27][28]

Experimental Workflow: Molecular Dynamics Simulation

cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start 1. Initial Complex (Best docked pose) Topology 2. Generate Topology (Protein & Ligand) Start->Topology Solvate 3. Solvation & Ionization Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT & NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory 7. Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Trajectory Input 1. Input Ligand Structure (SMILES) Predict 2. Run Prediction (SwissADME) Input->Predict Analysis 3. Analyze Properties (Physicochemical, Pharmacokinetic, Drug-likeness) Predict->Analysis

References

Spectroscopic Characterization of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, a heterocyclic molecule of interest in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a well-established scaffold in numerous biologically active compounds, acting as a purine analogue.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further structural modifications.

This document will detail the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in established principles of spectroscopic analysis and supported by data from closely related analogues found in the literature. The experimental protocols described herein represent best practices for obtaining high-quality data for this class of molecules.

Molecular Structure and Key Features

The structure of this compound comprises a pyrazolo[3,4-b]pyridine bicyclic system, which is N-substituted at the pyrazole ring with a 4-methoxybenzyl group. The pyridine ring is functionalized with a hydroxyl group at the C4 position.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "this compound" [pos="3,4!"]; N1 [label="N", pos="1.5,1.5!"]; C2 [label="C", pos="2.5,2!"]; N3 [label="N", pos="2.5,1!"]; C4 [label="C", pos="1.5,0.5!"]; C5 [label="C", pos="0.5,1!"]; C6 [label="C", pos="0.5,2!"]; C7 [label="C", pos="3.5,2.5!"]; C8 [label="C", pos="4.5,2!"]; C9 [label="C", pos="4.5,1!"]; C10 [label="C", pos="3.5,0.5!"]; C11 [label="C", pos="2.5,0!"]; C12 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="5.5,2.5!"]; C13 [label="CH3", pos="6.5,2!"]; CH2 [label="CH2", pos="1,2.5!"]; O2 [label="OH", pos="0,-0.5!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- C11; C11 -- C12; C12 -- C5; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; N1 -- CH2; CH2 -- C7; C8 -- O1; O1 -- C13; C12 -- O2;

label="this compound"; fontsize=12; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[3,4-b]pyridine core and the 4-methoxybenzyl group, as well as the methylene and methoxy protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the heteroatoms and substituents.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HOH
~8.2 - 8.4d1HPyridine-H
~7.8 - 8.0s1HPyrazole-H
~7.2 - 7.4d2HAr-H (ortho to CH₂)
~6.8 - 7.0d2HAr-H (meta to CH₂)
~6.7 - 6.9d1HPyridine-H
~5.4 - 5.6s2HN-CH₂
~3.7 - 3.8s3HO-CH₃

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding with the hydroxyl group, which can be observed as a broad singlet.

  • Instrument: A 500 MHz NMR spectrometer.

  • Parameters:

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 2.0 s

    • Spectral Width: -2 to 14 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of the pyridine and pyrazole protons are characteristic of protons on electron-deficient aromatic rings. The protons on the 4-methoxybenzyl group are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The singlet for the N-CH₂ protons confirms the linkage of the benzyl group to the pyrazole nitrogen. The methoxy group protons will appear as a sharp singlet further upfield. The hydroxyl proton is expected to be a broad singlet due to chemical exchange and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160.0Pyridine C-OH
~158.0Ar C-OCH₃
~150.0Pyridine C
~145.0Pyrazole C
~135.0Pyrazole C
~129.0Ar C (ortho to CH₂)
~128.0Ar C (ipso to CH₂)
~114.0Ar C (meta to CH₂)
~110.0Pyridine C
~105.0Pyridine C
~55.0O-CH₃
~50.0N-CH₂

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Parameters:

    • Temperature: 298 K

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 180 ppm

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Interpretation of the ¹³C NMR Spectrum

The carbon atoms attached to heteroatoms (oxygen and nitrogen) will appear at the downfield region of the spectrum. The quaternary carbons of the aromatic rings can be identified by their lower intensity compared to the protonated carbons. The chemical shifts of the aromatic carbons in the 4-methoxybenzyl group will be consistent with a para-substituted methoxybenzene. The upfield signals will correspond to the aliphatic methylene and methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Expected Mass Spectrometry Data

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Expected Molecular Ion: [M+H]⁺ = 268.1135 (calculated for C₁₄H₁₄N₃O₂⁺)

  • Key Fragmentation Ions:

    • m/z 121.0651: Corresponds to the 4-methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺, a very common and stable fragment for this substituent.

    • m/z 148.0505: Corresponds to the pyrazolo[3,4-b]pyridin-4-ol core after cleavage of the benzyl group.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Parameters:

    • Ionization Mode: ESI positive

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.

  • Data Analysis: Analyze the full scan spectrum for the [M+H]⁺ ion. Perform MS/MS analysis on the parent ion to confirm the fragmentation pattern.

graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z = 268.11"]; F1 [label="[4-methoxybenzyl]⁺\nm/z = 121.07"]; F2 [label="[Pyrazolopyridinol]⁺\nm/z = 148.05"];

M -> F1 [label="Cleavage of\nN-C bond"]; M -> F2 [label="Cleavage of\nN-C bond"]; }

Caption: Proposed fragmentation pathway in ESI-MS.

Interpretation of the Mass Spectrum

The presence of the accurate mass [M+H]⁺ ion confirms the molecular formula of the compound. The major fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, which is relatively weak, leading to the formation of the stable 4-methoxybenzyl cation and the pyrazolo[3,4-b]pyridin-4-ol radical cation. This fragmentation pattern is highly characteristic of N-benzyl substituted heterocyclic compounds.[2][3]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust and comprehensive characterization of this compound. The expected spectroscopic data, based on the analysis of related structures and fundamental principles, offers a reliable reference for researchers working with this compound and its derivatives. The detailed experimental protocols outlined in this guide will enable the acquisition of high-quality data for unambiguous structural confirmation and purity assessment, which are critical steps in any drug discovery and development pipeline.

References

Methodological & Application

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for characterizing the cellular activity of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, a member of the versatile pyrazolopyridine class of compounds.

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry.[1] This heterocyclic system is a purine analogue and has demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to its exploration in numerous therapeutic areas.[2] A significant body of research highlights the potential of pyrazolo[3,4-b]pyridine derivatives as potent modulators of protein kinases, which are critical regulators of cellular signaling.[3][4] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5][6]

Derivatives of this scaffold have been successfully developed as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), TANK-binding kinase 1 (TBK1), c-Met, and Monopolar spindle 1 (Mps1), demonstrating broad anti-proliferative and anti-inflammatory potential.[3][4][7][8]

This application note presents a systematic, three-tiered cell-based assay strategy to characterize the biological activity of the novel compound, this compound. The workflow is designed to first establish its cytotoxic and anti-proliferative profile, and then to investigate its mechanistic impact on key signaling pathways commonly modulated by this compound class.

Experimental Strategy: A Tiered Approach to Cellular Characterization

A logical workflow is essential when characterizing a novel compound with a promising scaffold. This guide proposes a progression from broad phenotypic screening to more specific, mechanism-of-action assays.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanistic Pathway Analysis cluster_2 Tier 3: Target Deconvolution pheno_assay Cell Viability / Cytotoxicity Assay (e.g., Resazurin or MTT) pheno_data Determine IC50 Establish Dose-Response pheno_assay->pheno_data Yields jak_stat JAK/STAT Pathway Assay (pSTAT Quantification) pheno_data->jak_stat If cytotoxic, proceed to nf_kb NF-κB Pathway Assay (p65 Translocation) pheno_data->nf_kb If cytotoxic, proceed to target_id Biochemical Kinase Profiling (In vitro panel) jak_stat->target_id If pathway inhibited, proceed to nf_kb->target_id If pathway inhibited, proceed to next_steps Confirm Direct Target Lead Optimization target_id->next_steps

Caption: Tiered workflow for characterizing the test compound.

Part 1: Primary Screening - Cell Viability and Cytotoxicity

The initial and most fundamental step is to determine if the compound exerts a biological effect on whole cells. Cell viability assays are crucial for quantifying dose-dependent cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[9][10]

Principle of the Resazurin Reduction Assay

The resazurin (also known as AlamarBlue®) assay is a sensitive, colorimetric method to quantify cell viability.[11] The blue, non-fluorescent resazurin reagent is reduced by metabolically active, viable cells to the pink, highly fluorescent resorufin. The intensity of the color change is directly proportional to the number of living cells.[11] This assay is a reliable and cost-effective method for high-throughput screening.[11]

Protocol: Resazurin Cell Viability Assay

1. Cell Culture and Seeding:

  • Select a panel of human cancer cell lines. Based on the known activities of pyrazolopyridines, a starting panel could include a breast cancer line (e.g., MCF-7 or MDA-MB-231)[12], a leukemia line (e.g., K562)[13], and a lung cancer line (e.g., A549)[14].
  • Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin and perform a cell count.
  • Seed cells into a 96-well clear-bottom black plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in cell culture media to create a range of treatment concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
  • Remove the media from the seeded plate and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" (media with DMSO) and "no-cell" blank wells.
  • Incubate the plate for 48-72 hours.

3. Resazurin Addition and Measurement:

  • Prepare a 0.15 mg/mL working solution of resazurin in sterile PBS.
  • Add 20 µL of the resazurin solution to each well.
  • Incubate for 2-4 hours at 37°C, protected from light.
  • Measure fluorescence using a microplate reader at an excitation of ~560 nm and an emission of ~590 nm.

4. Data Analysis:

  • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:
  • % Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100
  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Recommendation
Cell LinesMCF-7 (Breast), K562 (Leukemia), A549 (Lung)
Seeding Density5,000 - 10,000 cells/well
Compound Conc. Range0.1 nM - 100 µM (10-point curve)
Incubation Time48 - 72 hours
Final DMSO Conc.≤ 0.5%

Part 2: Mechanistic Screening - Pathway-Specific Assays

If the compound demonstrates significant anti-proliferative activity, the next step is to investigate its mechanism. Based on the prevalence of kinase inhibition within the pyrazolopyridine class, assessing the compound's effect on key oncogenic and inflammatory signaling pathways is a logical progression.[3][7][8]

Assay 1: Interrogation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity, cell proliferation, and hematopoiesis.[15][16] Dysregulation of this pathway is implicated in various cancers and immune disorders.[17] A common mechanism of action for kinase inhibitors is to block the phosphorylation and subsequent activation of STAT proteins.[18]

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT (inactive) jak->stat Phosphorylates compound 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol compound->jak Inhibits p_stat pSTAT (active dimer) nucleus Nucleus p_stat->nucleus Translocates gene Gene Transcription (Proliferation, Survival) nucleus->gene Induces

Caption: Inhibition of the JAK/STAT signaling pathway.

Protocol: High-Content Imaging of STAT3 Phosphorylation

This protocol quantifies the level of phosphorylated STAT3 (pSTAT3) within individual cells.

1. Cell Culture and Treatment:

  • Use a cell line known to have a robust JAK/STAT response, such as the human erythroleukemia line HEL, which has a constitutively active JAK2 V617F mutation, or a cytokine-responsive line like HeLa or A549.[18]
  • Seed cells in a 96-well imaging plate (e.g., black-walled, clear-bottom) and allow them to attach for 24 hours.
  • Pre-treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the IC₅₀ value) for 1-2 hours.

2. Cytokine Stimulation:

  • If using a cytokine-responsive cell line, stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL of Interleukin-6 (IL-6) for HeLa cells) for 15-30 minutes to induce STAT3 phosphorylation.[16] HEL cells do not require stimulation.

3. Immunofluorescence Staining:

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
  • Incubate with a primary antibody against phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
  • Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system.
  • Use image analysis software to:
  • Identify nuclei using the DAPI signal.
  • Define the cytoplasm as a ring around the nucleus.
  • Quantify the mean fluorescence intensity of the pSTAT3 signal in both the nucleus and cytoplasm.
  • A potent inhibitor will cause a dose-dependent decrease in the nuclear pSTAT3 signal upon stimulation.

Assay 2: Interrogation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a pro-survival role in many cancers.[19] The canonical pathway involves the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus upon stimulation by inflammatory cytokines like TNF-α.[20] Several kinase inhibitors, including some pyrazolopyridine derivatives, can block this pathway by inhibiting upstream kinases like IKK or TBK1.[7]

G stimulus Stimulus (e.g., TNF-α) receptor TNFR stimulus->receptor Binds ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex (Cytoplasmic, Inactive) ikk->ikb_nfkb Phosphorylates IκB compound 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol compound->ikk Inhibits ikb IκB nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates ikb_nfkb->nfkb IκB degrades, releasing NF-κB gene Gene Transcription (Inflammation, Survival) nucleus->gene Induces

Caption: Inhibition of the NF-κB signaling pathway.

Protocol: High-Content Imaging of NF-κB (p65) Translocation

This assay quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.[20]

1. Cell Culture and Treatment:

  • Use a cell line with a well-characterized NF-κB response, such as HeLa or A549 cells.
  • Seed cells in a 96-well imaging plate and allow them to attach for 24 hours.
  • Pre-treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the IC₅₀ value) for 1-2 hours.

2. Stimulation:

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL of TNF-α) for 30-60 minutes to induce p65 translocation.[20] Include an unstimulated control.

3. Immunofluorescence Staining:

  • Fix, permeabilize, and block the cells as described in the pSTAT3 protocol.
  • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
  • Wash and incubate with a fluorescently-labeled secondary antibody and a DAPI nuclear counterstain.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system.
  • Use image analysis software to quantify the fluorescence intensity of the p65 signal in the nucleus versus the cytoplasm.
  • Calculate a nuclear-to-cytoplasmic intensity ratio for each cell.
  • An effective inhibitor will prevent the increase in the nuclear-to-cytoplasmic ratio that is observed in stimulated, vehicle-treated cells.

Data Interpretation and Future Directions

The results from this tiered assay approach provide a comprehensive initial profile of this compound.

  • Scenario 1: Potent Cytotoxicity, No Pathway Inhibition. If the compound has a low IC₅₀ value but does not inhibit either the JAK/STAT or NF-κB pathways, it may be acting through other mechanisms, such as inhibition of different kinases (e.g., cell cycle kinases like Mps1)[4], induction of apoptosis through other pathways, or direct DNA damage.[13]

  • Scenario 2: Potent Cytotoxicity and JAK/STAT Pathway Inhibition. A dose-dependent decrease in pSTAT3 levels that correlates with the IC₅₀ value strongly suggests the compound may be an inhibitor of an upstream kinase in this pathway, such as JAK1, JAK2, or TYK2.[18]

  • Scenario 3: Potent Cytotoxicity and NF-κB Pathway Inhibition. A dose-dependent inhibition of p65 translocation suggests the compound may target an upstream kinase in the NF-κB pathway, such as IKK or TBK1.[7]

Based on these results, the next logical step would be to perform an in vitro biochemical kinase panel screen.[21] This would involve testing the compound against a large number of purified kinases to identify its direct molecular target(s) and determine its selectivity profile, providing a clear path forward for further drug development.


References

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold and IC₅₀ Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Determination of IC₅₀ for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it a highly effective core for designing potent and selective therapeutic agents.[2] Compounds based on this scaffold have been successfully developed as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[3][4]

This compound is a derivative of this important scaffold. A critical step in characterizing any potential inhibitor is the determination of its half-maximal inhibitory concentration (IC₅₀). This value quantifies the concentration of the compound required to inhibit a specific biological or biochemical function by 50% and serves as a primary measure of its potency.[5]

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for determining the IC₅₀ of this compound. We will detail both the direct, target-based biochemical assays and the more physiologically relevant cell-based assays. The protocols are designed to be self-validating, and the rationale behind key experimental choices is explained to ensure scientific integrity and reproducibility.

Foundational Principles: Biochemical vs. Cellular IC₅₀

It is crucial to understand the distinction between IC₅₀ values derived from biochemical and cellular assays, as they provide different, yet complementary, insights into a compound's efficacy.

  • Biochemical IC₅₀: This measures the direct inhibitory effect of the compound on its purified molecular target (e.g., a recombinant kinase) in a controlled, in vitro system. It is a pure measure of target engagement and potency, free from confounding cellular factors.[6]

  • Cellular IC₅₀: This measures the compound's ability to inhibit a biological process within a living cell (e.g., inhibiting cell proliferation). This value is influenced by a multitude of factors, including cell membrane permeability, efflux pump activity, off-target effects, and the compound's stability in the cellular environment.[7] Consequently, cellular IC₅₀ values are often higher than their biochemical counterparts and provide a more accurate reflection of a compound's potential therapeutic effect.[6]

Part 1: Biochemical IC₅₀ Determination via Luminescent Kinase Assay

To determine the direct inhibitory effect of the compound on its target kinase, we will employ a luminescent kinase assay. The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction. Kinase activity consumes ATP; therefore, potent inhibition results in more ATP remaining in the solution.[8] The remaining ATP is used by a luciferase enzyme to generate a luminescent signal, which is inversely proportional to the kinase's activity.[9] The Promega Kinase-Glo® platform is a widely used, robust system for this purpose.[10]

Biochemical Assay Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis prep1 Compound Serial Dilution react1 Dispense Compound/ DMSO to 384-well plate prep1->react1 prep2 Prepare Kinase/ Substrate Master Mix react2 Add Kinase/ Substrate Mix prep2->react2 prep3 Prepare ATP Solution react4 Initiate Reaction with ATP prep3->react4 react1->react2 react3 Incubate (Pre-incubation) react2->react3 react3->react4 react5 Incubate (Kinase Reaction) react4->react5 detect1 Add Kinase-Glo® Reagent react5->detect1 detect2 Incubate (Signal Stabilization) detect1->detect2 detect3 Measure Luminescence detect2->detect3 detect4 Data Analysis: Calculate % Inhibition and IC₅₀ detect3->detect4

Caption: Workflow for biochemical IC₅₀ determination.

Detailed Protocol: Kinase-Glo® Luminescent Assay

This protocol is adapted from standard high-throughput screening methodologies.[11]

Materials:

  • This compound (Test Compound)

  • Recombinant target kinase (e.g., FGFR1, TRKA)

  • Appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Adenosine Triphosphate (ATP)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Solid white, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient. A common approach is a 10-point, 3-fold dilution series.

    • Include a DMSO-only control (vehicle control, representing 0% inhibition) and a control with a known potent inhibitor for the target kinase (positive control).

  • Reaction Setup (in a 384-well plate):

    • Dispense a small volume (e.g., 50 nL) of each compound dilution and controls into the appropriate wells.

    • Prepare a master mix of the recombinant kinase and its substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction starts.[12]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in kinase assay buffer) to each well. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase, as this provides the most sensitive measure of inhibition.[13]

    • Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[14]

    • Mix the plate on an orbital shaker for 2 minutes and then allow it to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence units (RLU) are inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each concentration using the following formula:[15] % Inhibition = 100 * (RLU_inhibitor - RLU_max_effect) / (RLU_no_inhibitor - RLU_max_effect)

      • RLU_inhibitor: Signal from wells with the test compound.

      • RLU_no_inhibitor: Signal from vehicle (DMSO) control wells (maximal activity).

      • RLU_max_effect: Signal from wells with no kinase or a high concentration of a standard inhibitor (background).

    • Plot the % Inhibition versus the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.[16]

Part 2: Cellular IC₅₀ Determination via Cell Viability Assay

To assess the compound's effect in a biological context, a cell-based assay is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it measures the number of viable cells by quantifying intracellular ATP levels.[17] This method is robust, highly sensitive, and has a simple "add-mix-measure" protocol, making it ideal for high-throughput applications.[18][19]

Cell-Based Assay Workflow

cluster_0 Day 1: Cell Plating cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Detection & Analysis day1_1 Harvest & Count Log-Phase Cells day1_2 Seed Cells into 96-well Plate day1_1->day1_2 day1_3 Incubate Overnight (Allow Attachment) day1_2->day1_3 day2_1 Prepare Compound Serial Dilutions in Culture Medium day1_3->day2_1 day2_2 Add Compound Dilutions to Cells day2_1->day2_2 Replace Medium day5_1 Incubate for 72h day2_2->day5_1 day5_2 Add CellTiter-Glo® Reagent day5_1->day5_2 day5_3 Incubate & Mix day5_2->day5_3 day5_4 Measure Luminescence day5_3->day5_4 day5_5 Data Analysis: Calculate % Viability and IC₅₀ day5_4->day5_5

Caption: Workflow for cellular IC₅₀ determination.

Detailed Protocol: CellTiter-Glo® Luminescent Assay

This protocol provides a general framework; specific parameters like cell seeding density and incubation times should be optimized for the chosen cell line.[20]

Materials:

  • This compound (Test Compound)

  • Relevant cancer cell line (e.g., H1581 for FGFR1-driven models, KM12 for TRKA-driven models).[3][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS) and Trypsin-EDTA.

  • CellTiter-Glo® 2.0 Assay Kit (Promega).[21]

  • Solid white, opaque, sterile 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Plate-reading luminometer.

Procedure:

  • Cell Plating (Day 1):

    • Culture the selected cell line using standard procedures. Ensure cells are healthy and in the logarithmic growth phase.[20]

    • Harvest the cells using trypsin, neutralize, and count them.

    • Dilute the cell suspension to the optimal seeding density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.[22]

    • Seed the cells into the wells of a 96-well plate. Include wells with medium only for background measurement.

    • Incubate the plate overnight to allow cells to attach and resume normal growth.[23]

  • Compound Treatment (Day 2):

    • Prepare a serial dilution series of the test compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) wells.[23]

  • Incubation (Days 2-5):

    • Return the plate to the incubator for a period of 72 hours. This duration is common for proliferation assays but may be adjusted.[12]

  • Signal Detection (Day 5):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).[21]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence units (RLU) are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration using the formula:[5] % Viability = 100 * (RLU_treated - RLU_blank) / (RLU_vehicle - RLU_blank)

      • RLU_treated: Signal from wells with the test compound.

      • RLU_vehicle: Signal from vehicle (DMSO) control wells (100% viability).

      • RLU_blank: Signal from wells with medium only (background).

    • Plot the % Viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Part 3: Data Analysis, Curve Fitting, and Interpretation

Accurate IC₅₀ determination relies on appropriate data modeling. The standard method is to fit the dose-response data to a four-parameter logistic equation using a non-linear regression algorithm.[24] Software such as GraphPad Prism is ideally suited for this analysis.[16][25]

Data Analysis and Visualization Workflow

cluster_0 Non-Linear Regression in Prism data_input Input Raw Data (Luminescence/RLU) normalization Normalize Data (% Inhibition or % Viability) data_input->normalization log_transform Log-Transform Compound Concentration normalization->log_transform model Select Model: log(inhibitor) vs. response -- Variable slope (four parameters) log_transform->model fit Fit Curve model->fit output Output: IC₅₀ Value 95% Confidence Interval R² Value fit->output

Caption: Workflow for dose-response curve fitting.

Curve Fitting in GraphPad Prism
  • Data Entry: Create an XY table. Enter the compound concentrations into the X column and the corresponding response values (% Inhibition or % Viability) for each replicate into the Y columns.[26]

  • Analysis: Click "Analyze" and select "Nonlinear regression (curve fit)".

  • Model Selection: Choose the "Dose-Response -- Inhibition" family of equations and select "log(inhibitor) vs. response -- Variable slope (four parameters)".[16]

  • Interpretation: The analysis will generate the best-fit IC₅₀ value, along with its 95% confidence interval and the R-squared value, which indicates the goodness of fit.[25] A good fit is typically characterized by an R² value > 0.95.

Data Presentation

All quantitative IC₅₀ data should be summarized in a clear, structured table for easy comparison and interpretation.

Assay TypeTarget / Cell LineIC₅₀ (nM) [Mean ± SD, n=3]
BiochemicalRecombinant FGFR1Example: 45.3 ± 5.2
CellularH1581 Cell LineExample: 210.7 ± 25.8

References

Application Note: A Guide to Interrogating the Downstream Signaling Effects of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol Using Quantitative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent kinase inhibitors.[1] This application note provides a comprehensive guide for researchers investigating the downstream cellular effects of a novel compound from this class, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol. We hypothesize a mechanism of action involving the inhibition of non-receptor tyrosine kinases, such as Src Family Kinases (SFKs), and outline a robust, validated Western blot workflow to quantify changes in key downstream signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK. This document provides detailed, field-tested protocols, rationales for experimental design choices, and best practices for data integrity and interpretation.

Introduction: Targeting Cellular Signaling with Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold that has given rise to inhibitors of numerous critical kinases, including FGFR, CDKs, and TRKs.[2][3][4] These enzymes are central nodes in signaling networks that regulate cell proliferation, survival, differentiation, and motility. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern therapeutics.

Given its structure, we postulate that this compound (herein referred to as "Compound X") functions as an inhibitor of a key upstream tyrosine kinase. Src Family Kinases (SFKs) are excellent candidates for such a mechanism. SFKs are non-receptor tyrosine kinases that act as critical transducers, integrating signals from growth factor receptors and cell adhesion molecules to activate major downstream cascades that drive cell growth and survival, most notably the PI3K/Akt/mTOR and Ras/Raf/ERK pathways.[5][6]

This guide provides the necessary framework to test this hypothesis by measuring the phosphorylation status of key effector proteins following treatment with Compound X.

Hypothesized Signaling Pathway and Points of Analysis

We propose that Compound X inhibits the catalytic activity of SFKs. Activated SFKs (e.g., c-Src phosphorylated at Tyr416) phosphorylate and activate numerous substrates, leading to the propagation of downstream signals.[5] By inhibiting Src, we anticipate a reduction in the activation of two primary downstream pathways.

  • The PI3K/Akt/mTOR Pathway: This pathway is a master regulator of cell survival, growth, and metabolism.[7][8] SFK activity can contribute to the activation of PI3K, which in turn activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of targets, including components of the mTOR complex, which promotes protein synthesis.[9][10]

  • The MAPK/ERK Pathway: This cascade is fundamentally involved in cell proliferation and differentiation. SFKs can activate the Ras-Raf-MEK-ERK signaling module, culminating in the phosphorylation and activation of ERK1/2.[11][12]

The following diagram illustrates this proposed mechanism and highlights the specific phosphoproteins that will be quantified via Western blot to validate the compound's effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor Src Src Family Kinase (SFK) RTK->Src Activation CompoundX Compound X (Hypothesized Inhibitor) CompoundX->Src Inhibition PI3K PI3K Src->PI3K Ras Ras Src->Ras pSrc Measure: p-Src (Y416) Src->pSrc Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 pAkt Measure: p-Akt (S473) Akt->pAkt S6 S6 Protein mTORC1->S6 pS6 Measure: p-S6 (S235/236) S6->pS6 ERK ERK1/2 Ras->ERK via Raf/MEK pERK Measure: p-ERK (T202/Y204) ERK->pERK

Caption: Hypothesized signaling cascade inhibited by Compound X.

Experimental Design and Strategy

A robust experimental design is crucial for generating trustworthy and reproducible data.

  • Cell Line Selection: Choose a cell line known to have active signaling through the SFK-PI3K/Akt and MAPK pathways. Cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) are common starting points. Baseline pathway activity can be confirmed with a preliminary Western blot.

  • Dose-Response Study: To determine the potency of Compound X, treat cells with a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed period (e.g., 2-4 hours). This will allow for the calculation of an IC₅₀ (half-maximal inhibitory concentration) for the inhibition of target phosphorylation.

  • Time-Course Study: To understand the kinetics of inhibition, treat cells with a fixed, effective concentration of Compound X (determined from the dose-response study) and harvest lysates at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of Compound X used. This is the "0" or baseline condition.

    • Loading Control: Probing for a stable, housekeeping protein (e.g., GAPDH, β-actin) is mandatory to normalize for any variations in protein loading between lanes.

    • Positive/Negative Controls: If available, use a known, potent SFK inhibitor (e.g., Dasatinib) as a positive control for pathway inhibition.

Comprehensive Western Blot Protocol

This protocol is optimized for the detection of phosphorylated signaling proteins.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Dose-Response / Time-Course) B 2. Cell Lysis (RIPA + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Normalize concentration, add Sample Buffer, boil) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Transfer to PVDF membrane) E->F G 7. Immunoblotting - Block (5% BSA in TBST) - Primary Antibody (overnight, 4°C) - Secondary Antibody (HRP-conjugated) F->G H 8. Signal Detection (Add ECL Substrate & Image) G->H I 9. Data Analysis (Densitometry, Normalize to Total & Loading Control) H->I

Caption: Step-by-step quantitative Western blot workflow.

Step 1: Cell Culture and Treatment
  • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

  • Starve cells in serum-free media for 4-6 hours, if necessary, to reduce baseline signaling activity.

  • Prepare dilutions of Compound X in complete media.

  • Aspirate media from cells and add the media containing the vehicle or appropriate concentration of Compound X.

  • Incubate for the desired duration at 37°C.

Step 2: Protein Extraction (Lysis)

Causality: This step must be performed quickly and on ice to preserve protein integrity and phosphorylation status. The use of a strong lysis buffer like RIPA ensures solubilization of most cellular proteins, while protease and phosphatase inhibitors are critical to prevent enzymatic degradation and dephosphorylation of targets.[13]

  • Aspirate the media and wash the cell monolayer twice with ice-cold PBS.

  • Add ice-cold RIPA Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the plate (e.g., 150 µL for a well in a 6-well plate).

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Step 3: Protein Quantification

Causality: Accurate quantification is the foundation of a quantitative Western blot. The BCA assay is chosen for its compatibility with the detergents present in RIPA buffer.[14][15]

  • Perform a BCA protein assay according to the manufacturer's protocol using a small aliquot of your lysate.

  • Use the resulting standard curve to determine the protein concentration of each sample.

Step 4: Sample Preparation for SDS-PAGE
  • Based on the BCA results, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane).

  • Add lysis buffer to normalize the volume across all samples.

  • Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

Step 5: SDS-PAGE
  • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Run the gel in the appropriate running buffer until the dye front reaches the bottom.

Step 6: Protein Transfer

Causality: Proteins are transferred from the gel to a solid-phase membrane for antibody probing. PVDF is often preferred for its high protein binding capacity. The choice between wet and semi-dry transfer depends on protein size and available equipment; wet transfer is often more efficient for larger proteins (>150 kDa), while semi-dry is significantly faster.[16][17]

  • Pre-wet the PVDF membrane in methanol for 30 seconds, then rinse in distilled water and soak in transfer buffer.[18]

  • Assemble the transfer stack (gel-membrane sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Perform the electrophoretic transfer.

Step 7: Immunoblotting
  • Blocking: After transfer, block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, which can be detected by phospho-specific antibodies and cause high background.[18]

  • Primary Antibody Incubation: Dilute the primary antibody in 5% BSA/TBST at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Step 8: Signal Detection

Causality: HRP-conjugated secondary antibodies catalyze a reaction with an enhanced chemiluminescent (ECL) substrate, producing light that can be captured by a digital imager or X-ray film.[19]

  • Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a CCD-based digital imaging system or by exposing it to X-ray film.

Key Reagents and Buffers

ReagentCompositionKey Considerations
RIPA Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 (or IGEPAL CA-630), 0.5% sodium deoxycholate, 0.1% SDSA strong, denaturing buffer for efficient protein solubilization.[20]
Protease/Phosphatase Inhibitors Commercial cocktails or individual components (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, NaF)Must be added fresh to the lysis buffer immediately before use to be effective.[13]
TBST (Wash Buffer) 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6Use Tris-based buffers instead of PBS to avoid interference with phospho-antibody binding.[21]
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in TBSTBSA is critical for reducing background when probing for phosphorylated proteins.[18]

Antibody Selection and Validation: The Cornerstone of Trustworthy Data

The success of this entire protocol hinges on the quality and specificity of the primary antibodies used. An antibody is not a generic reagent; its performance is context-dependent.[22] Therefore, rigorous validation is non-negotiable for ensuring scientific integrity.

Core Principles for Antibody Selection:

  • Application-Specific Validation: Select antibodies that have been explicitly validated for Western blotting by the manufacturer. Review the vendor-provided data to ensure the antibody detects a band at the correct molecular weight in a relevant biological sample.[23]

  • Host Species Diversity: When probing for a total protein and its phosphorylated form on separate blots, it is good practice. If multiplexing on the same blot (using fluorescent secondaries), the primary antibodies must be raised in different host species (e.g., rabbit anti-p-Akt and mouse anti-Total Akt).

  • Clonality: Recombinant monoclonal antibodies are often preferred as they offer the highest lot-to-lot consistency and specificity.[24]

In-Lab Validation Strategies:

Before commencing large-scale experiments, researchers should confirm antibody performance in their specific experimental system.[25]

  • Positive and Negative Controls: Test the antibody on lysates from cell lines known to express high and low levels of the target protein. For phospho-specific antibodies, treat cells with a known activator (e.g., growth factors like EGF) or inhibitor of the pathway to ensure the signal increases or decreases as expected.[23]

  • Genetic Knockdown/Knockout: The gold standard for specificity validation. Use siRNA to transiently knock down the target protein or use a validated CRISPR/Cas9 knockout cell line. A specific antibody will show a dramatic reduction or complete loss of signal in the knockdown/knockout sample compared to the wild-type control.[22]

  • Phosphatase Treatment: To confirm the specificity of a phospho-antibody, treat a positive lysate with a phosphatase (e.g., lambda protein phosphatase). The signal should be completely abolished after treatment.[23]

Data Analysis and Expected Results

  • Image Analysis: Use imaging software (e.g., ImageJ, Image Lab) to perform densitometry, which measures the integrated intensity of each protein band.

  • Normalization: This is a multi-step process for accurate quantification:

    • First, normalize the intensity of the phosphoprotein band to the intensity of the corresponding total protein band (e.g., p-Akt / Total Akt). This accounts for any changes in total protein expression.

    • Next, normalize this ratio to the loading control (e.g., (p-Akt / Total Akt) / GAPDH). This corrects for any minor variations in protein loading.

  • Data Presentation: Plot the normalized, vehicle-corrected data to visualize the effect of Compound X.

Example Data Table:

Treatmentp-Akt (S473) IntensityTotal Akt IntensityGAPDH IntensityRatio (p-Akt / Total Akt)Normalized Ratio (vs. GAPDH)Fold Change (vs. Vehicle)
Vehicle (DMSO)15,00016,00025,0000.9380.03751.00
Compound X (1 µM)3,50015,50024,5000.2260.00920.25
Compound X (10 µM)95015,80025,2000.0600.00240.06

Expected Outcome: If Compound X inhibits SFKs as hypothesized, you should observe a dose- and time-dependent decrease in the phosphorylation of Src, Akt, S6, and ERK1/2, with minimal to no change in the expression of their total protein counterparts.

Conclusion

This application note provides a scientifically rigorous and detailed framework for using quantitative Western blotting to elucidate the mechanism of action of this compound. By adhering to these protocols, with a strong emphasis on proper controls and antibody validation, researchers can generate high-quality, reproducible data suitable for publication and for making critical decisions in drug development programs.

References

Cell viability assay (e.g., MTT, XTT) with 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell Viability Assessment of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol using Tetrazolium-Based Assays (MTT & XTT)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with diverse and potent biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[3][4][5][6] The compound of interest, This compound , belongs to this promising class.

Accurately quantifying the effect of such novel compounds on cell viability and proliferation is a cornerstone of preclinical drug discovery. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability, scalability, and sensitivity.[7][8] These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.

This guide provides a detailed framework for utilizing MTT and XTT assays to evaluate the cytotoxic or cytostatic potential of this compound. We will delve into the mechanistic principles of each assay, offer step-by-step protocols, and, most critically, address the potential for chemical interference from the compound's phenolic nature, ensuring the generation of trustworthy and reproducible data.

Part 1: Mechanistic Principles & Key Considerations

The Chemistry of Cellular Respiration Measurement

Both MTT and XTT assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells. This reduction results in a colored formazan product whose absorbance is directly proportional to the number of viable cells.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, cell-permeable salt is primarily reduced by mitochondrial dehydrogenases within living cells to form a purple, water-insoluble formazan product.[9] Consequently, a solubilization step using a detergent or organic solvent like DMSO is required before absorbance can be measured.[8]

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide): In contrast, XTT is a negatively charged salt that does not readily enter cells. Its reduction to a water-soluble orange formazan product occurs at the cell surface, facilitated by trans-plasma membrane electron transport and an intermediate electron acceptor.[10][11] This eliminates the need for a solubilization step, simplifying the protocol.[7]

Critical Consideration: Potential for Compound Interference

A significant challenge when screening novel chemical entities is the potential for direct chemical interference with the assay reagents. The structure of this compound contains a phenolic hydroxyl group. Phenolic compounds and other molecules with intrinsic reducing potential can directly reduce tetrazolium salts to formazan in a cell-free environment. [12][13][14] This can lead to a false-positive signal, masking true cytotoxicity and making the compound appear less potent or even proliferative.[12][15]

Therefore, a cell-free control is an indispensable part of the experimental design to detect and quantify any such interference.

Part 2: Experimental Workflow & Protocols

The overall workflow for assessing the cytotoxicity of the test compound is a multi-stage process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Cell Culture (Logarithmic Growth Phase) B 2. Compound Preparation (DMSO Stock & Serial Dilutions) C 3. Cell Seeding (Optimize Density in 96-well Plate) B->C D 4. Compound Treatment (Incubate 24-72h) C->D E 5. Add Tetrazolium Reagent (MTT or XTT) D->E F 6. Incubate (Allow Formazan Development) E->F G 7. Solubilization Step (MTT Assay Only) F->G H 8. Absorbance Reading (Microplate Reader) G->H I 9. Data Analysis (Background Subtraction, % Viability Calc.) H->I J 10. IC50 Determination (Dose-Response Curve) I->J

Caption: General experimental workflow for cytotoxicity assessment.

Materials & Reagents
  • Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7).

  • Compound: this compound.

  • Culture Medium: Specific to the cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

    • MTT solution: 5 mg/mL in sterile PBS.[9][16]

    • MTT Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[16][17]

    • XTT Reagent and Electron Coupling Reagent (often supplied as a kit).[11][18]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader with appropriate filters (e.g., 570 nm for MTT, 450-490 nm for XTT).

    • Multichannel pipette.

Protocol 1: MTT Assay

This protocol is adapted from established methodologies.[8][16][19][20]

Step 1: Cell Seeding

  • Harvest cells that are in the exponential growth phase.

  • Determine cell density using a hemocytometer or automated cell counter.

  • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment and recovery.

    • Rationale: Allowing cells to attach overnight ensures they are in a healthy state before compound exposure. The optimal seeding density prevents cells from becoming over-confluent or nutrient-deprived during the assay, which would confound the results.[21]

Step 2: Compound Treatment

  • Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Include the following controls on every plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).

    • Untreated Control: Cells in complete medium only.

    • Medium Blank: Wells with medium but no cells, for background subtraction.

    • Cell-Free Interference Control: Wells with medium and the highest concentration of the test compound, but no cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Rationale: The vehicle control is crucial to ensure that the solvent (DMSO) itself is not causing cytotoxicity. The cell-free control is essential to detect direct reduction of MTT by the compound.[19]

Step 3: MTT Addition and Incubation

  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16]

  • Incubate the plate for 2-4 hours at 37°C.

    • Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The time may need optimization depending on the cell line's metabolic rate.[21]

Step 4: Solubilization of Formazan

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or attached cells.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]

    • Rationale: The purple formazan is insoluble and must be fully dissolved to allow for accurate spectrophotometric measurement. Incomplete solubilization is a common source of error.[17]

Step 5: Absorbance Measurement

  • Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[8][9]

Protocol 2: XTT Assay

This protocol is adapted from established methodologies.[11][18]

Step 1 & 2: Cell Seeding and Compound Treatment

  • Follow Steps 1 and 2 exactly as described in the MTT protocol. The same controls are required.

Step 3: XTT Reagent Preparation and Addition

  • Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., add 0.1 mL of coupling reagent to 5.0 mL of XTT reagent).[11]

  • Add 50 µL of the activated XTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

    • Rationale: The electron-coupling reagent is required for the efficient reduction of XTT at the cell surface.[10] The activated solution is often light-sensitive and less stable, so it must be prepared fresh.

Step 4: Absorbance Measurement

  • Gently shake the plate to ensure the orange color is evenly distributed.

  • Measure the absorbance at a wavelength between 450-500 nm.

    • Rationale: No solubilization step is needed as the XTT formazan product is water-soluble, simplifying the workflow and reducing potential cell loss.[7]

Part 3: Data Analysis & Interpretation

Calculating Percentage Viability
  • Correct for Background: Subtract the average absorbance of the medium blank wells from all other absorbance readings.

  • Check for Interference: Examine the absorbance of the cell-free interference control well. If this value is significantly above the medium blank, the compound is interfering with the assay. The absorbance value from this well should be subtracted from the corresponding treated-cell wells.

  • Calculate Percentage Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot the percentage viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to fit a dose-response curve and calculate the IC50 value.

Data Presentation

Summarize key quantitative data in a clear, structured table.

ParameterDescriptionExample Value
Cell Line The biological system used.MCF-7
Exposure Time Duration of compound treatment.48 hours
Assay Method The specific viability assay performed.MTT
IC50 Half-maximal inhibitory concentration.5.2 µM
Assay Interference Detected in cell-free control? (Yes/No)No

Part 4: Troubleshooting Common Issues

Even with robust protocols, issues can arise. The following table provides guidance on common problems and their solutions.[21][22]

IssueProbable Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination.- Phenol red or serum components in the medium interfering with the reading.[21]- Compound interference (see cell-free control).- Practice strict aseptic technique.- Use phenol red-free medium for the assay incubation step.- Run a cell-free control and subtract its value if necessary.
Low Absorbance Readings - Cell seeding density is too low.- Insufficient incubation time with the tetrazolium reagent.- Compound is highly cytotoxic, leading to few viable cells.- Optimize cell seeding density with a titration experiment.- Increase incubation time (e.g., from 2 to 4 hours).- Verify results with a lower range of compound concentrations.
Poor Reproducibility - Inconsistent cell numbers across wells.- "Edge effects" due to evaporation in outer wells.[21][22]- Incomplete solubilization of MTT formazan.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate for data; fill them with sterile PBS or medium instead.- Ensure thorough mixing after adding the solubilization agent.
Results Suggest Proliferation - True proliferative effect.- Compound is directly reducing the tetrazolium salt (assay interference).[12]- Check the cell-free control. If absorbance is high, the result is a false positive.- Confirm results with an alternative viability assay that has a different mechanism (e.g., ATP-based assay like CellTiter-Glo®).

Visualization of Assay Mechanisms and Interference

The following diagram illustrates the distinct mechanisms of the MTT and XTT assays and highlights the potential point of interference by reducing compounds.

G cluster_mtt MTT Assay cluster_xtt XTT Assay MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Enters Cell Formazan_MTT Formazan (Purple, Insoluble) Mito->Formazan_MTT Reduction DMSO Solubilization (e.g., DMSO) Formazan_MTT->DMSO Absorbance_MTT Absorbance ~570nm DMSO->Absorbance_MTT XTT XTT (Yellow, Soluble) Membrane Cell Surface Reductases XTT->Membrane Extracellular Formazan_XTT Formazan (Orange, Soluble) Membrane->Formazan_XTT Reduction Absorbance_XTT Direct Absorbance ~450nm Formazan_XTT->Absorbance_XTT Compound Reducing Compound (e.g., Phenolic Moiety) Compound->Formazan_MTT Interference (Cell-Free Reduction) Compound->Formazan_XTT Interference (Cell-Free Reduction)

Caption: Mechanisms of MTT vs. XTT reduction and potential compound interference.

References

Application Note: Quantifying Apoptosis Induction by 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol using Annexin V Staining

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anti-cancer agents by targeting various cellular pathways, including the induction of apoptosis.[1][2] This application note presents a comprehensive guide for researchers and drug development professionals to assess the pro-apoptotic activity of novel compounds within this class, using 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol as a representative molecule. We provide a detailed, field-proven protocol for the Annexin V/Propidium Iodide (PI) flow cytometry assay, complete with scientific rationale, experimental design considerations, and data interpretation guidelines to ensure robust and reproducible results.

Scientific Rationale: The Therapeutic Potential of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a versatile heterocyclic system that has been successfully incorporated into molecules targeting a wide range of biological processes.[3][4] In oncology, derivatives of this scaffold have been shown to inhibit critical enzymes like cyclin-dependent kinases (CDKs), Topoisomerase IIα, and Tropomyosin receptor kinases (TRKs), which are often dysregulated in cancer.[5] A common downstream consequence of inhibiting these key cellular regulators is the activation of programmed cell death, or apoptosis.

Studies have demonstrated that various pyrazolo[3,4-b]pyridine derivatives can arrest the cell cycle and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6][7] This is often characterized by the activation of effector caspases, such as caspase-3, and modulation of the Bcl-2 family of proteins.[7][8] Therefore, a primary step in characterizing a new compound like this compound is to determine its ability to induce apoptosis, a hallmark of effective anti-cancer agents.

Assay Principle: Detecting Apoptosis with Annexin V and Propidium Iodide

The Annexin V assay is a gold-standard method for detecting one of the earliest events in the apoptotic cascade: the externalization of phosphatidylserine (PS).[9]

  • Phosphatidylserine (PS) Translocation: In healthy, viable cells, the plasma membrane exhibits asymmetry, with PS lipids strictly confined to the inner leaflet. Upon initiation of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, acting as an "eat me" signal for phagocytic cells.[10][11]

  • Annexin V Binding: Annexin V is a cellular protein that has a strong, calcium-dependent affinity for PS.[12] By conjugating Annexin V to a fluorochrome like FITC, we can specifically label cells that have exposed PS on their surface.

  • Propidium Iodide (PI) for Viability: To distinguish between different stages of cell death, Propidium Iodide (PI) is used as a counterstain. PI is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells.[13] It can only enter cells in late apoptosis or necrosis, where membrane integrity has been compromised, staining the nucleus red.[14]

This dual-staining approach allows for the differentiation of four distinct cell populations via flow cytometry:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).

Apoptosis_Pathway cluster_cell Cellular States cluster_stains Staining Profile cluster_stimulus Induction Healthy Healthy Cell (PS on Inner Leaflet) EarlyApop Early Apoptosis (PS Externalized) Healthy->EarlyApop Caspase Activation PS Translocation Healthy_Stain Annexin V (-) / PI (-) Healthy->Healthy_Stain LateApop Late Apoptosis / Necrosis (Membrane Compromised) EarlyApop->LateApop Loss of Membrane Integrity EarlyApop_Stain Annexin V (+) / PI (-) EarlyApop->EarlyApop_Stain LateApop_Stain Annexin V (+) / PI (+) LateApop->LateApop_Stain Compound Pyrazolo[3,4-b]pyridine Compound Compound->Healthy Treatment

Caption: Apoptotic cascade and corresponding Annexin V/PI staining profile.

Experimental Design and Controls

To ensure the integrity of the results, a well-designed experiment is crucial.

A. Cell Line Selection: Choose a cancer cell line relevant to the anticipated therapeutic area. Many pyrazolo[3,4-b]pyridine derivatives have shown efficacy in breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines.[15][16]

B. Compound Concentration: The pro-apoptotic effect of a compound is typically dose-dependent. It is essential to first perform a cytotoxicity assay (e.g., MTT or SRB) to determine the IC50 value of this compound on the chosen cell line. For the apoptosis assay, it is advisable to test a range of concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50).

C. Essential Controls:

Control Type Purpose Rationale
Unstained Cells Set baseline fluorescence Used to adjust flow cytometer voltage settings and define the negative population.
Vehicle Control Accounts for solvent effects Cells are treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose experimental group.
Annexin V-FITC only Compensation control To correct for spectral overlap of the FITC signal into the PI channel.
PI only Compensation control To correct for spectral overlap of the PI signal into the FITC channel.

| Positive Control | Confirms assay validity | Treat cells with a known apoptosis inducer (e.g., Staurosporine, 1 µM for 4 hours) to ensure the staining protocol and cell response are as expected. |

Detailed Protocol: Apoptosis Assay

This protocol is optimized for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_stain Day 2/3: Staining cluster_acq Analysis Seed Seed cells in 6-well plates (e.g., 0.5 x 10^6 cells/well) Incubate1 Incubate overnight (37°C, 5% CO2) to allow adherence Seed->Incubate1 Treat Treat cells with compound, vehicle, and positive control Incubate2 Incubate for desired time (e.g., 24, 48 hours) Treat->Incubate2 Harvest Harvest cells (adherent + supernatant) Wash with cold PBS Resuspend Resuspend in 100 µL 1X Binding Buffer Harvest->Resuspend AddStains Add 5 µL Annexin V-FITC Add 5 µL PI Solution Resuspend->AddStains Incubate3 Incubate 15 min at RT in the dark AddStains->Incubate3 AddBuffer Add 400 µL 1X Binding Buffer Incubate3->AddBuffer Acquire Analyze on flow cytometer within 1 hour

Caption: Step-by-step experimental workflow for the Annexin V assay.

A. Materials and Reagents

Reagent Recommended Source
Annexin V-FITC Apoptosis Detection Kit Abcam (ab14085), Thermo Fisher (A13201), Sigma (APOAF)
This compound Synthesized/Sourced
Cell Culture Medium (e.g., DMEM, RPMI-1640) Standard Supplier
Fetal Bovine Serum (FBS) Standard Supplier
Penicillin-Streptomycin Standard Supplier
Trypsin-EDTA (0.25%) Standard Supplier
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free Standard Supplier
Staurosporine (Positive Control) Sigma-Aldrich (S6942)
Dimethyl Sulfoxide (DMSO), Cell Culture Grade Standard Supplier

| 6-well tissue culture plates, flow cytometry tubes | Standard Supplier |

B. Reagent Preparation

  • 1X Binding Buffer: Dilute the 10X or 5X Binding Buffer concentrate provided in the kit with deionized water. Prepare fresh and keep on ice.

    • Rationale: The binding buffer contains calcium (typically ~2.5 mM), which is an absolute requirement for Annexin V to adopt the correct conformation for binding to phosphatidylserine.[11]

  • Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the compound stock solution in complete culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

C. Cell Seeding and Treatment

  • Seed the selected cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5 x 10^6 cells/well).

  • Incubate overnight to allow for cell attachment.

  • Aspirate the old medium and add fresh medium containing the appropriate concentrations of the test compound, vehicle (DMSO), or positive control (Staurosporine).

  • Incubate for the desired treatment period (e.g., 24 or 48 hours).

D. Cell Harvesting and Staining

  • Harvest Cells: Carefully collect the culture medium from each well into a labeled flow cytometry tube. This is critical as apoptotic cells may detach and float.

    • Rationale: Discarding the supernatant would lead to a significant underestimation of the apoptotic population.

  • Wash the adherent cells once with PBS.

  • Trypsinize the remaining adherent cells and add them to their corresponding supernatant tube.

  • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

    • Rationale: Washing removes serum proteins that can interfere with the assay. Using cold PBS helps to slow down cellular processes and maintain cell integrity.

  • Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes.

  • Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.

E. Flow Cytometry Analysis

  • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

  • Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.

  • Use the single-stain controls (Annexin V-FITC only and PI only) to perform fluorescence compensation to correct for spectral overlap.

  • Acquire at least 10,000 events for each sample.

Data Analysis and Interpretation

The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the control populations.

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Example Data Presentation:

The percentage of cells in each quadrant should be quantified and presented in a table for clear comparison.

Treatment Group% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)Total Apoptotic (%) (Q2+Q4)
Vehicle Control (DMSO 0.1%)94.52.52.04.5
Compound (0.5x IC50)75.215.87.523.3
Compound (1.0x IC50)40.135.622.357.9
Compound (2.0x IC50)15.825.155.480.5
Staurosporine (1 µM)22.748.327.175.4

A dose-dependent increase in the "Total Apoptotic" population provides strong evidence that this compound induces apoptosis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in negative control Excessive trypsinization damaging cells.Use a gentler cell scraper for harvesting; reduce trypsin incubation time.
Centrifugation speed too high.Ensure centrifugation is kept to ~300-400 x g.
Weak Annexin V signal in positive control Insufficient calcium in binding buffer.Ensure 1X Binding Buffer is prepared correctly. Use kit-supplied buffer.
Reagent degradation.Use fresh reagents; check expiration dates.
Cell type is resistant to the inducer.Increase concentration or incubation time for the positive control.
Most cells are PI positive Compound may induce rapid necrosis.Perform a time-course experiment to capture earlier time points.
Staining incubation was too long.Adhere strictly to the 15-minute incubation time. Analyze immediately.

Conclusion

The Annexin V/PI assay is a powerful and quantitative method for evaluating the pro-apoptotic potential of novel therapeutic compounds like this compound. By following this detailed protocol and incorporating the appropriate controls, researchers can generate high-quality, reproducible data to characterize the compound's mechanism of action, providing a critical step in the preclinical drug development process.

References

Application Notes & Protocols: Preclinical In Vivo Evaluation of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The compound 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol belongs to the pyrazolo[3,4-b]pyridine class, a "privileged scaffold" in medicinal chemistry. This core structure is found in numerous compounds developed as kinase inhibitors. Kinases are critical enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival; their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.

While extensive public data on this specific molecule is limited, its structure strongly suggests potential activity as a kinase inhibitor, possibly targeting pathways involving Janus kinases (JAKs), Rho-associated coiled-coil containing protein kinases (ROCK), or Aurora kinases. Therefore, this document provides a comprehensive guide for its initial in vivo characterization in animal models, structured as a logical progression from foundational pharmacokinetics to efficacy assessment.

The protocols outlined herein are designed as a robust template for a researcher initiating the preclinical evaluation of a novel investigational compound from this chemical class. The primary focus will be on an anti-cancer application, a common therapeutic target for kinase inhibitors.

Part 1: Foundational In Vivo Pharmacokinetic (PK) Profiling

Objective: To determine the fundamental pharmacokinetic parameters of this compound in a rodent model. This data is essential for designing rational dosing schedules for subsequent toxicity and efficacy studies. Key parameters include clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Experimental Workflow: Murine Pharmacokinetic Study

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Serial Blood Sampling cluster_analysis Phase 3: Bioanalysis & Data Modeling p1 Acclimatize Animals (e.g., C57BL/6 mice, n=3-4 per time point) p2 Prepare Dosing Formulations IV: Solubilize in 5% DMSO, 10% Solutol, 85% Saline PO: Suspend in 0.5% CMC p1->p2 p3 Administer Compound IV Group: 2 mg/kg (tail vein) PO Group: 10 mg/kg (oral gavage) p2->p3 s1 Collect Blood Samples (approx. 30-50 µL) p3->s1 Start Clock s2 Timepoints (IV): 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h s1->s2 s3 Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, 24h s1->s3 s4 Process to Plasma (Centrifuge at 4°C) s2->s4 s3->s4 a1 Quantify Drug Concentration (Validated LC-MS/MS Method) s4->a1 Store at -80°C a2 Plot Plasma Conc. vs. Time a1->a2 a3 Calculate PK Parameters (e.g., using Phoenix WinNonlin) a2->a3 node_out1 t½, CL, Vd a3->node_out1 node_out2 Cmax, Tmax, AUC a3->node_out2 node_out3 Bioavailability (%F) a3->node_out3

Caption: Workflow for a single-dose murine pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model:

    • Species/Strain: C57BL/6 or CD-1 mice (Male, 8-10 weeks old). Justification: These are standard, well-characterized strains used in pharmacology.

    • Group Size: Minimum of 3-4 animals per time point for a composite curve, or 3-5 animals for sparse sampling.

    • Acclimatization: Animals must be acclimated for at least one week prior to the study.

  • Dosing Formulation:

    • Causality: The formulation must be non-irritating and maintain the compound in a soluble or uniformly suspended state. Poor formulations are a primary source of variability.

    • Intravenous (IV) Formulation: Prepare a solution at 1 mg/mL in a vehicle such as 5% DMSO, 10% Solutol HS 15, 85% Saline. Filter sterilize before use.

    • Oral (PO) Formulation: Prepare a suspension at 2 mg/mL in a standard vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Dose Administration:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the lateral tail vein. The low dose is for initial characterization of clearance.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage. The higher dose accounts for expected incomplete absorption.

  • Blood Sampling:

    • Technique: Use a validated and humane technique. Serial sampling from the saphenous vein is preferred to reduce animal usage. Terminal cardiac puncture can be used for the final time point. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Time Points:

      • IV Group: Pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

      • PO Group: Pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Sample Processing: Collect blood (approx. 30-50 µL) into tubes containing K2EDTA anticoagulant. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

    • Validation: The method must be validated for linearity, precision, accuracy, and stability according to regulatory guidance.

Data Presentation: Hypothetical PK Parameters
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Description
t½ (hr) 4.24.5Elimination Half-Life: Time for plasma concentration to decrease by half.
Cmax (ng/mL) 8501200Maximum Concentration: Highest observed plasma concentration.
Tmax (hr) 0.081.0Time to Cmax: Time at which maximum concentration is reached.
AUC (hr*ng/mL) 21006300Area Under the Curve: Total drug exposure over time.
CL (mL/hr/kg) 15.8-Clearance: Volume of plasma cleared of the drug per unit time.
Vd (L/kg) 2.5-Volume of Distribution: Apparent volume into which the drug distributes.
F (%) -30%Oral Bioavailability: Fraction of oral dose reaching systemic circulation.

Part 2: Safety & Tolerability Assessment

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This is a critical step to select safe and effective doses for efficacy studies.

Protocol: Dose Range-Finding (DRF) / MTD Study
  • Animal Model:

    • Species/Strain: Use the same strain as intended for efficacy studies (e.g., athymic nude mice if a xenograft model is planned).

    • Group Size: 3-5 mice per dose group.

  • Dose Selection and Administration:

    • Rationale: Doses should be selected to span a range from a predicted efficacious dose (based on in vitro potency) up to a dose that produces mild to moderate, but not lethal, toxicity.

    • Example Dose Levels: 10, 30, 100, 300 mg/kg administered daily via oral gavage for 7-14 days.

    • Vehicle Control: A group receiving only the vehicle is mandatory.

  • Monitoring and Endpoints:

    • Clinical Observations: Record observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Body Weight: Measure body weight daily. A sustained weight loss of >15-20% is a common endpoint.

    • MTD Definition: The MTD is defined as the highest dose that does not cause >10% body weight loss or other significant clinical signs of toxicity.

    • Terminal Procedures: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

Data Presentation: Hypothetical MTD Study Summary
Dose Group (mg/kg/day)MortalityMean Body Weight Change (%)Key Clinical SignsHistopathology FindingsMTD Assessment
Vehicle0/5+5%None (Normal)No significant findings-
300/5+2%None (Normal)No significant findingsTolerated
1000/5-8%Mild lethargy on Day 3-5Minimal centrilobular hepatocyte vacuolationMTD
3002/5-22%Severe lethargy, hunched postureModerate to severe hepatocellular necrosisExceeded MTD

Part 3: In Vivo Efficacy Evaluation in a Xenograft Cancer Model

Objective: To assess the anti-tumor activity of this compound in a relevant human cancer xenograft model. The choice of cell line should be guided by in vitro screening data (e.g., a line known to be dependent on the kinase target).

Experimental Workflow: Xenograft Efficacy Study

G cluster_implant Phase 1: Tumor Implantation cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis i1 Prepare Cell Suspension (e.g., 5x10^6 HCT116 cells in 100 µL PBS/Matrigel) i2 Implant Subcutaneously (Right flank of Athymic Nude Mice) i1->i2 i3 Monitor Tumor Growth (Wait until tumors reach ~100-150 mm³) i2->i3 t1 Randomize Mice into Groups (n=8-10 per group) i3->t1 Tumors Staged t2 Initiate Dosing (Day 0) - Vehicle Control (PO, QD) - Test Compound (30 mg/kg, PO, QD) - Test Compound (100 mg/kg, PO, QD) t1->t2 t3 Monitor - Tumor Volume (2-3x weekly) - Body Weight (Daily) - Clinical Signs (Daily) t2->t3 e1 Continue Treatment (e.g., for 21 days or until endpoint) t3->e1 Daily e2 Endpoint Criteria Met (Tumor >2000 mm³ or >20% weight loss) e1->e2 e3 Terminal Procedures - Euthanasia - Tumor Excision & Weight - Tissue Collection e2->e3 node_out1 Calculate TGI (%) e3->node_out1 node_out2 Statistical Analysis (e.g., ANOVA) e3->node_out2

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Cell Line: HCT116 (human colon carcinoma), a common and robustly growing xenograft line.

    • Cell Preparation: Harvest cells during the logarithmic growth phase. Ensure >95% viability via Trypan Blue exclusion. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each female athymic nude mouse (6-8 weeks old).

  • Tumor Staging and Group Randomization:

    • Monitoring: Begin measuring tumors once they become palpable.

    • Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

    • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment:

    • Group 1 (Vehicle): Administer vehicle (e.g., 0.5% CMC) daily by oral gavage.

    • Group 2 (Low Dose): Administer the compound at 30 mg/kg (sub-MTD) daily by oral gavage.

    • Group 3 (High Dose): Administer the compound at 100 mg/kg (MTD) daily by oral gavage.

    • Duration: Treat for 21 consecutive days or until tumors in the control group reach the pre-defined endpoint size.

  • Endpoint and Analysis:

    • Primary Endpoint: Tumor growth inhibition (TGI).

    • Calculation: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Day X / Mean Tumor Volume of Control Group at Day X)] x 100.

    • Secondary Endpoints: Body weight change, clinical observations.

    • Statistical Analysis: Compare tumor volumes between groups at the end of the study using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis.

Part 4: Mechanistic Insights & Pathway Visualization

Objective: To propose a hypothetical mechanism of action based on the compound's chemical class and visualize the potential signaling pathway it inhibits. As a pyrazolo[3,4-b]pyridine, a plausible target is a member of the Aurora kinase family, which are key regulators of mitosis.

Hypothesized Signaling Pathway: Aurora A Kinase in Cell Cycle Progression

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in mitotic entry, centrosome maturation, and spindle assembly. Its overexpression is common in many cancers and is associated with genomic instability. A potent inhibitor would be expected to cause G2/M cell cycle arrest and induce apoptosis.

G cluster_pathway Mitotic Progression Pathway cluster_aurora Aurora A Kinase Complex G2 G2 Phase M M Phase (Mitosis) AURKA Aurora A Kinase AURKA->M Promotes Spindle Maturation TPX2 TPX2 (Activator) AURKA->TPX2 Binding & Activation PLK1 PLK1 AURKA->PLK1 Activates CDC25B CDC25B PLK1->CDC25B Activates CDK1_CyclinB CDK1/Cyclin B (Mitotic Driver) CDC25B->CDK1_CyclinB Activates CDK1_CyclinB->M Drives Entry Test_Compound 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol Test_Compound->AURKA INHIBITS Outcome_Arrest G2/M Arrest Test_Compound->Outcome_Arrest Outcome_Spindle Defective Spindle Assembly Test_Compound->Outcome_Spindle

Caption: Hypothesized inhibition of the Aurora A kinase pathway.

Application Notes & Protocols: Formulation of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol for In Vivo Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, a novel heterocyclic compound with therapeutic potential, for in vivo research applications. Given that many pyrazolo[3,4-b]pyridine derivatives exhibit poor aqueous solubility, this guide focuses on strategies to enhance solubility and bioavailability for effective preclinical evaluation.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for developing stable and effective formulations for animal studies. The document covers critical aspects from pre-formulation analysis to the preparation of various vehicle systems and concludes with methods for analytical characterization and stability assessment.

Introduction: The Formulation Challenge

The therapeutic promise of novel chemical entities (NCEs) like this compound can only be realized through rigorous in vivo testing.[4] A significant hurdle in the preclinical development of many NCEs, particularly heterocyclic compounds, is their poor aqueous solubility.[4][5] This inherent characteristic can lead to low and erratic bioavailability, making it difficult to establish clear dose-response relationships and potentially leading to the premature discontinuation of a promising therapeutic candidate.[4] Therefore, the selection and optimization of an appropriate formulation strategy are paramount for ensuring maximal exposure of the compound in safety and efficacy studies.[5][6]

This guide provides a systematic approach to formulating this compound, addressing the anticipated challenges of poor solubility and ensuring the generation of reliable and reproducible in vivo data.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before embarking on formulation development, a thorough physicochemical characterization of this compound is essential.[4][7] These initial studies provide the foundational data required to make informed decisions about the most suitable formulation approach.

Key Physicochemical Parameters

A summary of essential pre-formulation studies is presented in the table below.

ParameterAnalytical Technique(s)Importance in Formulation Development
Aqueous Solubility Shake-flask method with HPLC or UV-Vis analysisDetermines the intrinsic solubility and dictates the need for solubility enhancement techniques.[8]
pKa Potentiometric titration, UV-Vis spectrophotometryPredicts the ionization state at different physiological pH values, influencing absorption and distribution.[4]
LogP/LogD Shake-flask method, computational predictionIndicates the lipophilicity of the compound, which affects its absorption and potential for lipid-based formulations.[4]
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties, including crystallinity and potential for polymorphism.[9][10]
Solid-State Characterization X-Ray Powder Diffraction (XRPD), MicroscopyIdentifies the crystalline form and morphology, which can impact dissolution rate and stability.[10]
Chemical Stability HPLC-based stability-indicating methodAssesses degradation in response to pH, light, and temperature, guiding the selection of compatible excipients and storage conditions.[][12]
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of this compound to a series of vials containing purified water and relevant buffers (e.g., pH 4.5, 6.8, and 7.4).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.

  • Express the solubility in mg/mL or µg/mL.

Formulation Strategies for In Vivo Administration

The choice of formulation strategy will be dictated by the physicochemical properties of this compound, the intended route of administration (e.g., oral, intraperitoneal, intravenous), and the required dose.[6][13]

Workflow for Formulation Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

G cluster_0 Pre-formulation Assessment cluster_1 Solubility Analysis cluster_2 Formulation Pathways API Characterization API Characterization Aqueous Solubility? Aqueous Solubility? API Characterization->Aqueous Solubility? Aqueous Solution Aqueous Solution Aqueous Solubility?->Aqueous Solution Sufficient Solubilization Required Solubilization Required Aqueous Solubility?->Solubilization Required Poor Co-solvent System Co-solvent System Solubilization Required->Co-solvent System Surfactant Dispersion Surfactant Dispersion Solubilization Required->Surfactant Dispersion Cyclodextrin Complex Cyclodextrin Complex Solubilization Required->Cyclodextrin Complex Lipid-Based System Lipid-Based System Solubilization Required->Lipid-Based System

Caption: Formulation selection workflow.

Common Vehicle Systems and Protocols

The following are detailed protocols for preparing common vehicle systems suitable for preclinical studies.

Co-solvents are water-miscible organic solvents used to dissolve compounds with poor aqueous solubility.[13]

  • Rationale: This is often the simplest and most direct approach for early-stage in vivo studies.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), ethanol, propylene glycol.[14][15]

  • Considerations: The final concentration of the co-solvent should be minimized to avoid toxicity.[13] It is crucial to consult literature for the toxicity profile of the chosen vehicle in the specific animal model and route of administration.[13]

Protocol: DMSO/PEG 400/Saline Formulation

  • Accurately weigh the required amount of this compound.

  • Add a minimal amount of DMSO to dissolve the compound completely (e.g., to achieve a 5-10% final DMSO concentration). Vortex or sonicate if necessary.

  • Add PEG 400 to the solution and vortex until homogeneous. A common ratio is 10% DMSO and 40% PEG 400.

  • Slowly add sterile saline or phosphate-buffered saline (PBS) to the desired final volume while continuously vortexing to prevent precipitation.[13]

  • Visually inspect the final formulation for clarity and absence of particulates.

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.

  • Rationale: Effective for compounds that are highly lipophilic.

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.[15][16]

  • Considerations: Surfactants can have their own biological effects and potential for toxicity, which should be carefully evaluated.

Protocol: Tween® 80-Containing Formulation

  • Prepare a stock solution of 5-10% Tween® 80 in sterile water or saline.

  • Weigh the required amount of this compound.

  • If necessary, first dissolve the compound in a small amount of a suitable co-solvent like DMSO or ethanol.

  • Slowly add the Tween® 80 solution to the dissolved compound while vortexing.

  • Adjust to the final volume with sterile water or saline.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[13][17]

  • Rationale: Offers a good safety profile and is effective for a wide range of molecules.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[15][16]

  • Considerations: The stoichiometry of the complexation should ideally be determined to optimize the formulation.

Protocol: HP-β-CD Formulation

  • Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v).

  • Add the weighed this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

For oral administration, a suspension can be a viable option if a solution is not achievable at the required concentration.[13]

  • Rationale: Suitable for high-dose oral studies where achieving a solution is challenging.

  • Common Suspending Agents: Carboxymethylcellulose (CMC), methylcellulose (MC).[13][15]

  • Considerations: Uniformity of the suspension is critical to ensure accurate dosing. Particle size reduction (micronization) can improve dissolution and bioavailability.[13]

Protocol: 0.5% CMC Suspension

  • Prepare a 0.5% (w/v) solution of low-viscosity CMC in purified water. This may require heating and stirring. Allow to cool to room temperature.

  • Weigh the required amount of this compound.

  • In a mortar, wet the powder with a small amount of a surfactant (e.g., a drop of Tween® 80) to form a paste.[13]

  • Gradually add the 0.5% CMC vehicle to the paste while triturating to achieve a uniform suspension.[13]

  • Ensure the suspension is continuously stirred before and during dose administration to maintain homogeneity.

Analytical Characterization of the Formulation

Once a formulation has been prepared, it is crucial to characterize it to ensure it meets the required quality attributes.[10][18]

G cluster_0 Formulation cluster_1 Characterization Final Formulation Final Formulation Appearance Appearance Final Formulation->Appearance pH pH Final Formulation->pH Viscosity Viscosity Final Formulation->Viscosity Drug Concentration Drug Concentration Final Formulation->Drug Concentration Particle Size Particle Size Final Formulation->Particle Size

Caption: Key characterization parameters.

CQAAnalytical MethodPurpose
Appearance Visual InspectionTo check for clarity (solutions) or uniformity (suspensions) and absence of precipitation.[12]
pH pH MeterTo ensure the pH is within a physiologically acceptable range and to monitor for any changes that could affect stability.
Drug Concentration HPLCTo confirm the final concentration of the API in the formulation and ensure dose accuracy.[19]
Particle Size (for suspensions) Dynamic Light Scattering (DLS) or Laser DiffractionTo determine the particle size distribution, which can impact dissolution and bioavailability.[18]
Viscosity (for suspensions) RheometerTo ensure the formulation is suitable for the intended route of administration (e.g., syringeable).[9]

Stability Assessment

Stability testing is essential to determine the shelf-life of the formulation and to ensure that the compound remains stable under the experimental conditions.[5][20][21]

Short-Term Stability
  • Objective: To ensure the formulation is stable for the duration of the in vivo experiment.

  • Protocol:

    • Prepare the formulation as intended for the study.

    • Store aliquots at relevant temperatures (e.g., room temperature, 4°C).

    • At various time points (e.g., 0, 4, 8, 24 hours), analyze the samples for drug concentration (potency) and appearance.

    • For solutions, monitor for any signs of precipitation. For suspensions, assess for any changes in physical appearance or ease of resuspension.

Forced Degradation Studies
  • Objective: To understand the degradation pathways of the compound and to ensure the analytical method is stability-indicating.[20][22]

  • Protocol:

    • Expose the formulation to stress conditions such as elevated temperature (e.g., 60°C), high humidity, and light.[]

    • Analyze the stressed samples by HPLC to identify and quantify any degradation products.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. This guide provides a systematic and scientifically-driven approach to tackling the common challenge of poor aqueous solubility. By conducting thorough pre-formulation studies, selecting a suitable vehicle system based on the compound's physicochemical properties, and performing rigorous analytical characterization and stability testing, researchers can develop robust formulations that deliver accurate and reproducible results in preclinical studies.

References

Application Notes and Protocols for the Synthesis of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. These compounds are recognized as privileged structures due to their diverse and potent biological activities.[1][2] The structural resemblance of the 1H-pyrazolo[3,4-b]pyridine core to purine bases allows these molecules to function as ATP-competitive inhibitors for a variety of protein kinases.[3] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of critical cellular signaling pathways implicated in oncology, inflammation, and neurodegenerative diseases.

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, which exert their effects through the inhibition of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[1][4] Furthermore, this versatile scaffold has shown promise in the development of agents with anti-inflammatory, antimicrobial, and analgesic properties.[5] The 1-(4-methoxybenzyl) substituent at the N-1 position is a common feature in medicinal chemistry, often introduced to modulate lipophilicity and enhance binding interactions with target proteins. The 4-hydroxy (or its tautomeric 4-oxo form) at the C-4 position is crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of many kinases.

This guide provides a detailed, two-step synthetic protocol for the preparation of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, a representative analog of this promising class of compounds. The presented methodology is robust and can be adapted for the synthesis of a library of analogs with diverse substitution patterns, thereby facilitating structure-activity relationship (SAR) studies in drug development programs.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is efficiently achieved through a two-step sequence. The retrosynthetic analysis reveals two key bond formations: the construction of the pyrazole ring and the subsequent annulation of the pyridine ring.

Our forward synthesis commences with the preparation of the key intermediate, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (3) . This is accomplished via the condensation of (4-methoxybenzyl)hydrazine dihydrochloride (1) with 3-ethoxyacrylonitrile (2) . The subsequent and final step involves a Gould-Jacobs type reaction, where the aminopyrazole intermediate (3) undergoes cyclocondensation with diethyl malonate (4) to yield the desired this compound (5) .

Synthetic_Workflow cluster_0 Step 1: Aminopyrazole Synthesis cluster_1 Step 2: Pyridin-4-ol Ring Formation Hydrazine (4-Methoxybenzyl)hydrazine (1) Aminopyrazole 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (3) Hydrazine->Aminopyrazole Condensation Acrylonitrile 3-Ethoxyacrylonitrile (2) Acrylonitrile->Aminopyrazole Final_Product This compound (5) Aminopyrazole->Final_Product Cyclocondensation Malonate Diethyl Malonate (4) Malonate->Final_Product

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Part 1: Synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (3)

This protocol details the synthesis of the key aminopyrazole intermediate. The reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by intramolecular cyclization and elimination of ethanol.

Materials and Reagents:

  • (4-Methoxybenzyl)hydrazine dihydrochloride (1)

  • 3-Ethoxyacrylonitrile (2)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol (15 mL/g of hydrazine) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxybenzyl)hydrazine dihydrochloride (1) (1.0 eq.).

  • Addition of Acrylonitrile: Stir the mixture at room temperature for 15 minutes. To this suspension, add 3-ethoxyacrylonitrile (2) (1.1 eq.) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) as the eluent to afford 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (3) as a solid.

Expected Characterization Data for (3):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H), 6.88 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 2.0 Hz, 1H), 5.60 (d, J = 2.0 Hz, 1H), 5.10 (s, 2H), 3.80 (s, 3H), 3.75 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.2, 154.5, 140.1, 130.0, 128.9, 114.2, 95.5, 55.3, 52.8.

  • MS (ESI): m/z 204.1 [M+H]⁺.

Part 2: Synthesis of this compound (5)

This step involves the cyclocondensation of the aminopyrazole with diethyl malonate. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular Dieckmann-type condensation and subsequent tautomerization to the more stable 4-hydroxy form.

Materials and Reagents:

  • 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (3)

  • Diethyl malonate (4)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Dowtherm A (or other high-boiling point solvent)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

Instrumentation:

  • High-temperature reaction vessel with a condenser

  • Magnetic stirrer with a high-temperature heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Initial Condensation: In a round-bottom flask, dissolve 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (3) (1.0 eq.) and diethyl malonate (4) (1.5 eq.) in anhydrous ethanol. Add a catalytic amount of sodium ethoxide (0.1 eq.).

  • Solvent Removal: Heat the mixture to reflux for 2 hours. After this period, remove the ethanol under reduced pressure.

  • Thermal Cyclization: To the residue, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 1-2 hours. Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane).

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, dilute the mixture with diethyl ether, and collect the solid by filtration.

  • Acidification: If the product does not precipitate, pour the cooled reaction mixture into a beaker containing diethyl ether with vigorous stirring. Collect any precipitate. The crude product can be further purified by suspending it in hot ethanol, followed by cooling and filtration. Alternatively, dissolve the crude material in a minimal amount of dilute NaOH solution, filter to remove any insoluble impurities, and then acidify the filtrate with 1 M HCl to precipitate the product.

  • Final Purification: Collect the precipitated solid by filtration, wash with cold water and then with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum to yield This compound (5) .

Expected Characterization Data for (5):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.50 (br s, 1H, OH), 8.05 (s, 1H), 7.75 (d, J = 5.6 Hz, 1H), 7.30 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.10 (d, J = 5.6 Hz, 1H), 5.40 (s, 2H), 3.75 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 175.1, 158.5, 155.8, 149.2, 142.1, 131.0, 129.5, 128.8, 114.0, 98.9, 55.2, 51.9.

  • MS (ESI): m/z 270.1 [M+H]⁺.

  • Melting Point: >250 °C (with decomposition).

Data Summary and Analog Synthesis

The described synthetic route is amenable to the creation of a diverse library of analogs by modifying the starting materials. For instance, various substituted benzylhydrazines or other alkyl/aryl hydrazines can be used in Step 1 to generate diversity at the N-1 position. Similarly, substituted malonic esters can be employed in Step 2 to introduce substituents at the C-5 position of the pyridin-4-ol ring.

Analog R¹ Group R⁵ Group Step 1 Starting Hydrazine Step 2 Malonate Derivative Expected [M+H]⁺
5a 4-MethoxybenzylH(4-Methoxybenzyl)hydrazineDiethyl malonate270.1
5b BenzylHBenzylhydrazineDiethyl malonate240.1
5c PhenylHPhenylhydrazineDiethyl malonate226.1
5d 4-MethoxybenzylMethyl(4-Methoxybenzyl)hydrazineDiethyl 2-methylmalonate284.1
5e 4-MethoxybenzylPhenyl(4-Methoxybenzyl)hydrazineDiethyl 2-phenylmalonate346.1

Application in Drug Discovery: Targeting Kinase Signaling

The this compound scaffold is an excellent starting point for the development of kinase inhibitors. The nitrogen atoms in the pyrazole and pyridine rings, along with the 4-hydroxyl group, can act as hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding site. The 4-methoxybenzyl group can be positioned to interact with hydrophobic regions of the protein, further enhancing binding affinity.

Kinase_Inhibition Receptor Receptor Tyrosine Kinase P1 P Receptor->P1 Growth_Factor Growth Factor Growth_Factor->Receptor Downstream_Kinase Downstream Kinase (e.g., GSK-3, CDK) P1->Downstream_Kinase Activates P2 P Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylates ADP ADP Downstream_Kinase->ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cell Proliferation, Survival, etc. Phospho_Substrate->Cellular_Response Inhibitor 1-(4-methoxybenzyl)-1H-pyrazolo [3,4-b]pyridin-4-ol Analog Inhibitor->Downstream_Kinase Inhibits ATP Binding ATP ATP ATP->Downstream_Kinase

Figure 2: A generalized kinase signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine analogs.

Conclusion

This document provides a comprehensive and experimentally grounded guide for the synthesis of this compound and its analogs. The protocols are designed to be robust and adaptable, providing researchers in drug discovery and medicinal chemistry with a solid foundation for exploring the therapeutic potential of this important class of heterocyclic compounds. The detailed characterization data and the discussion of their application as kinase inhibitors underscore the value of this synthetic methodology in advancing the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental work with this promising heterocyclic compound. As a molecule of interest in medicinal chemistry, understanding and manipulating its solubility is paramount for accurate biological screening, formulation development, and ultimately, therapeutic success.[1][2] This guide provides in-depth, experience-driven advice in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility and handling of this compound.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar elements in its structure. The pyrazolo[3,4-b]pyridine core is a fused aromatic heterocyclic system, which is generally planar and can lead to strong crystal lattice packing, thereby reducing solubility.[3] Key functional groups influencing solubility are:

  • Pyrazolo[3,4-b]pyridine Core: This nitrogen-containing heterocyclic system can act as a proton acceptor (a weak base), suggesting that its solubility will be pH-dependent.[4][5][6]

  • 4-ol (Hydroxyl Group): The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to some aqueous solubility. It also introduces a weakly acidic character.

  • 1-(4-methoxybenzyl) Group: This large, relatively non-polar substituent significantly contributes to the molecule's hydrophobicity, which can be a primary driver of poor aqueous solubility.

Q2: I'm observing poor solubility of my compound in aqueous buffers. What is the likely cause?

A2: Poor aqueous solubility is a common challenge for many new chemical entities, with some estimates suggesting it affects up to 90% of compounds in the drug discovery pipeline.[7] For this compound, the issue likely stems from a combination of factors:

  • High Crystallinity: The planar aromatic core can lead to a stable crystal lattice that is difficult for solvent molecules to break down.

  • Hydrophobic Nature: The methoxybenzyl group contributes significantly to the overall lipophilicity of the molecule.

  • Neutral pH Insolubility: At or near neutral pH, the molecule exists in its neutral form, which is often the least soluble form for compounds with both weakly acidic and basic centers.

Q3: What are some initial recommended solvents for dissolving this compound?

A3: For initial stock solutions, it is advisable to start with polar aprotic organic solvents. Based on the compound's structure, the following solvents are recommended for initial screening:

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)Excellent solubilizing power for a wide range of organic compounds. A common choice for initial screening.
Dimethylformamide (DMF)Similar to DMSO, a strong solvent capable of disrupting crystal lattice forces.
Alcohols Ethanol, MethanolMay offer some solubility, particularly if gentle heating is applied.
Chlorinated Dichloromethane (DCM)Can be effective, especially for less polar analogs, but may have limited miscibility with aqueous media.

It is crucial to assess the compatibility of these solvents with your specific experimental system, as they can have effects on cell viability and assay performance.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to systematically address and resolve solubility challenges.

Troubleshooting Workflow for Poor Aqueous Solubility

The following diagram outlines a systematic approach to troubleshooting poor aqueous solubility.

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Detailed Protocol 1: pH-Dependent Solubility Assessment

The presence of ionizable groups (the basic pyrazolopyridine nitrogens and the acidic hydroxyl group) makes pH modification a powerful first-line strategy.[8]

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Equilibrium Solubility Measurement (Shake-Flask Method): [9][10]

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).[9]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome & Interpretation:

You will likely observe a "U-shaped" solubility profile. Solubility should be higher at low pH (due to protonation of the basic nitrogens) and potentially at high pH (due to deprotonation of the phenolic hydroxyl group), with a minimum solubility at or near the isoelectric point. This data is critical for selecting an appropriate buffer system for your experiments.

Detailed Protocol 2: Utilizing Co-solvents for Enhanced Solubility

If pH modification is insufficient or incompatible with your experimental design, the use of co-solvents is a common and effective alternative.[7][11]

Objective: To identify a suitable co-solvent system and determine the optimal concentration to maintain the compound in solution.

Methodology:

  • Co-solvent Screening:

    • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., 10-50 mM in DMSO).

    • In a series of microcentrifuge tubes or a 96-well plate, add your aqueous buffer.

    • Spike in the stock solution to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: This is what is often measured in early discovery and reflects the concentration at which a compound precipitates from a solution prepared by diluting a stock solution. This is relevant for many in vitro assays.

    • Thermodynamic Solubility: This is the true equilibrium solubility and is determined by methods like the shake-flask protocol described above.[9]

  • Recommended Co-solvents for Screening:

Co-solventProperties and Considerations
Dimethyl Sulfoxide (DMSO) A powerful solvent, but can be toxic to cells at higher concentrations (>0.5-1%).
Ethanol A less potent solvent than DMSO but generally better tolerated by biological systems.
Polyethylene Glycol (PEG 300/400) Water-miscible polymers that can enhance solubility and are often used in formulation.[12]
Propylene Glycol Another commonly used co-solvent in pharmaceutical formulations with a good safety profile.[7]

Data Interpretation: Identify the lowest concentration of a co-solvent that keeps your compound in solution at the desired final concentration. Always run a vehicle control (buffer with the same co-solvent concentration but no compound) in your experiments to account for any effects of the co-solvent itself.

Part 3: Advanced Solubilization Strategies

When pH modification and co-solvents are not sufficient, more advanced formulation techniques may be necessary. These are particularly relevant for in vivo studies or when high concentrations are required.

Caption: Mechanisms of advanced solubilization strategies.

Q4: My compound precipitates even with co-solvents. What other options can I explore?

A4: For particularly challenging cases, consider the following advanced strategies:

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility.[8][13]

    • Examples: Tween® 80, Polysorbate 20, Cremophor® EL.

    • Application: Useful for both in vitro and in vivo formulations, but careful selection is needed to avoid interference with biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[14]

    • Examples: β-cyclodextrin, and more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (Captisol®).[15]

    • Application: Widely used in pharmaceutical formulations to improve solubility, stability, and bioavailability.

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in an amorphous carrier, typically a polymer.[16] This prevents the drug from crystallizing, keeping it in a higher energy, more soluble state.[13]

    • Carriers: Povidone (PVP), copovidone (Kollidon® VA64), hydroxypropyl methylcellulose (HPMC).[17]

    • Preparation: Techniques like spray drying or hot-melt extrusion are used. This is a more advanced formulation approach typically employed in later-stage drug development.

  • Salt Formation: Given the presence of both acidic and basic centers, forming a salt of the compound is a highly effective way to increase solubility.[13][18] This would involve reacting the compound with a suitable acid or base to create a more soluble salt form. This is a chemical modification of the solid form of the drug substance.

References

Technical Support Center: Stabilizing 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our approach is rooted in mechanistic principles to empower you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown over time. What is causing this discoloration?

A1: The observed discoloration is a common indicator of degradation, likely due to the oxidation of the 4-hydroxy group on the pyrazolopyridine ring. This phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to oxygen, light, trace metal ions, or elevated temperatures. The oxidation process often leads to the formation of highly colored quinone-like species and other complex degradation products.

Q2: I've noticed a decrease in the concentration of my compound in solution, as measured by HPLC. What are the likely degradation pathways?

A2: A decrease in the parent compound's concentration is a clear sign of degradation. For this compound, the primary degradation pathways are:

  • Oxidation: As mentioned above, the 4-hydroxy group is prone to oxidation. This is often the most significant degradation pathway in solutions exposed to air.

  • pH-dependent Degradation: The stability of the compound is highly dependent on the pH of the solution. Phenolic compounds are generally more stable in acidic conditions.[1] In alkaline environments, the phenolic hydroxyl group can become deprotonated, making it more susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions. Many heterocyclic and phenolic compounds are known to be light-sensitive.[2]

Q3: Can I do anything to prevent this degradation?

A3: Yes, there are several strategies to enhance the stability of this compound in solution:

  • Control the pH: Maintain the solution at an optimal pH, which is likely to be in the acidic to neutral range for this compound. The use of a suitable buffer system is highly recommended.

  • Use Antioxidants: Incorporating antioxidants into your formulation can effectively inhibit oxidative degradation.

  • Add Chelating Agents: To mitigate the catalytic effect of trace metal ions, the addition of a chelating agent like EDTA is advisable.[3][4]

  • Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

  • Deoxygenate the Solvent: Purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution can minimize the amount of dissolved oxygen available for oxidation.

  • Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions.

Troubleshooting Guides

Issue 1: Rapid Discoloration and Potency Loss

Symptoms: A freshly prepared solution of this compound rapidly changes color (e.g., within hours) and shows a significant drop in concentration when analyzed by HPLC.

Possible Causes and Solutions:

  • Oxidative Degradation: This is the most probable cause, especially if the solution is exposed to air.

    • Troubleshooting Steps:

      • Deoxygenate your solvent: Before dissolving the compound, purge your solvent with an inert gas like nitrogen or argon for 15-30 minutes.

      • Add an antioxidant: Introduce a suitable antioxidant to the formulation. Common choices for pharmaceutical preparations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[1][5]

      • Work in an inert atmosphere: If possible, prepare and handle the solution in a glove box under an inert atmosphere.

  • Presence of Metal Ion Contaminants: Trace metal ions (e.g., iron, copper) in your solvent or glassware can catalyze oxidation.

    • Troubleshooting Steps:

      • Use high-purity solvents: Ensure you are using HPLC-grade or higher purity solvents.

      • Add a chelating agent: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) into your formulation to sequester metal ions.[3][4][6]

      • Use metal-free labware: If feasible, use plastic or specially treated glassware to minimize metal contamination.

  • Inappropriate pH: An alkaline pH can significantly accelerate the degradation of phenolic compounds.

    • Troubleshooting Steps:

      • Measure the pH of your solution: Determine the current pH of your formulation.

      • Adjust and buffer the pH: If the pH is neutral to alkaline, adjust it to a more acidic value (e.g., pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer). The optimal pH should be determined experimentally.

Issue 2: Gradual Degradation Over Time During Storage

Symptoms: Solutions appear stable initially but show a gradual decrease in potency and an increase in degradation products over several days or weeks, even when stored at low temperatures.

Possible Causes and Solutions:

  • Photodegradation: Even ambient laboratory light can cause degradation over extended periods.

    • Troubleshooting Steps:

      • Store in the dark: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.

      • Minimize light exposure during handling: When working with the solution, minimize its exposure to direct light.

  • Slow Oxidative Degradation: Even with initial precautions, slow oxidation can occur if the solution is not fully protected.

    • Troubleshooting Steps:

      • Ensure airtight seals: Use vials with high-quality, airtight seals to prevent oxygen ingress over time.

      • Consider headspace blanketing: For long-term storage, consider flushing the headspace of the vial with an inert gas before sealing.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, which helps in developing a stability-indicating analytical method.[7][8][9][10][11]

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • 1-(4-methoxybenzyl)-1H-pyrazolo[3,a]pyridin-4-ol

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV detector

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature and take samples at 1, 2, 4, and 8 hours.

    • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Take samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C.

    • Analyze after 24 and 48 hours.

  • Photodegradation:

    • Expose a sample of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions: 1.2 million lux hours and 200 W h/m² UV).

    • Analyze the sample after exposure.

  • Analysis: Analyze all samples by a suitable HPLC method, comparing them to an unstressed control sample. Aim for 5-20% degradation of the parent compound.[10]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[12][13][14][15][16]

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the parent compound (likely around 254 nm or a local maximum).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products).

  • Ensure that all degradation peaks are well-resolved from the parent peak and from each other (resolution > 1.5).

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation.

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is not co-eluting with any degradation products.

Data Presentation

Table 1: Example of Stabilization Strategies and Their Impact on Degradation

Formulation ConditionDegradation after 7 days at 40°C (%)
Control (in water, exposed to air and light)35%
pH 4.0 Buffer15%
pH 4.0 Buffer + 0.1% BHT5%
pH 4.0 Buffer + 0.1% BHT + 0.05% EDTA<2%
pH 4.0 Buffer + 0.1% BHT + 0.05% EDTA (in amber vial)<1%

Visualizations

Proposed Degradation Pathway

G Parent This compound Oxidized Quinone-like Degradation Products Parent->Oxidized O₂, Metal Ions, High pH Photo Photodegradation Products Parent->Photo Light (UV) Hydrolyzed Hydrolysis Products (under extreme pH) Parent->Hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow

G start Instability Observed (Discoloration/Potency Loss) check_pH Is pH controlled? start->check_pH check_light Is solution protected from light? check_pH->check_light Yes add_buffer Implement pH control (e.g., pH 4-6 buffer) check_pH->add_buffer No check_o2 Is oxygen excluded? check_light->check_o2 Yes use_amber Store in amber vials check_light->use_amber No add_antioxidant Add antioxidant (BHT/BHA) and/or chelating agent (EDTA) check_o2->add_antioxidant No stable Solution Stabilized check_o2->stable Yes add_buffer->check_light use_amber->check_o2 add_antioxidant->stable

Caption: A systematic workflow for troubleshooting stability issues.

References

Technical Support Center: Optimizing 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the novel pyrazolo[3,4-b]pyridine derivative, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively incorporating this compound into cell culture-based assays. As a member of the pyrazolo[3,4-b]pyridine class, which is known to include potent kinase inhibitors, this compound holds significant promise for research in areas such as oncology and inflammation.[1][2][3][4]

This guide will provide a logical workflow, from initial handling and solubilization to determining the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Due to its predicted hydrophobic nature, this compound should be dissolved in a sterile, cell culture-grade organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[5][6] To minimize the number of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7]

Q2: What is a typical stock solution concentration?

A2: A standard starting stock concentration is 10 mM. This provides a sufficiently concentrated solution for subsequent serial dilutions into your cell culture medium. For detailed steps, please refer to the protocol in Part 2, Section 2.1 .

Q3: The compound is not dissolving well in my cell culture medium. What should I do?

A3: This is an expected issue as organic compounds often have poor aqueous solubility.[5] It is critical not to dissolve the compound directly in your aqueous cell culture medium. Instead, the high-concentration DMSO stock solution should be serially diluted into pre-warmed medium to achieve your final working concentrations.[8]

Q4: How can I be sure that the observed cellular effects are from the compound and not the DMSO solvent?

A4: It is essential to include a "vehicle control" in all experiments.[5] The vehicle control should consist of cells treated with the same final concentration of DMSO as your highest compound concentration. This allows you to distinguish between the effects of the compound and any potential toxicity caused by the solvent. Typically, the final DMSO concentration in the cell culture medium should be kept low, ideally ≤ 0.5%, to avoid solvent-induced artifacts.[5][7]

Q5: What is a good starting concentration range for my initial experiments?

A5: For a novel compound, it is advisable to start with a broad, logarithmic dilution series to determine the dose-response relationship.[5] A common starting range is from 1 nM to 100 µM. This wide range will help you identify the effective concentration window and determine key parameters like the IC50 value (the concentration that inhibits 50% of a biological function).

Part 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for the critical experiments required to determine the optimal concentration of this compound.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details how to create a standardized stock solution, which is the foundation for reproducible experiments.

Materials:

  • This compound powder

  • Molecular Weight: 267.29 g/mol

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 267.29 g/mol x 1000 mg/g = 2.67 mg

  • Weigh the powder: In a sterile environment (e.g., a chemical fume hood), carefully weigh out 2.67 mg of the compound and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles.[7]

Workflow: Determining Optimal Concentration

The following diagram illustrates the logical workflow for identifying the ideal concentration range for your experiments.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement cluster_2 Phase 3: Functional Assays A Prepare 10 mM Stock Solution in DMSO B Perform Broad Dose-Response Assay (e.g., 1 nM to 100 µM) A->B Serial Dilution C Assess Cytotoxicity (e.g., MTT Assay) B->C Identify Potency D Perform Narrow Dose-Response Assay (around estimated IC50) C->D Inform Concentration Selection E Determine Optimal Non-Toxic Concentration Range D->E Refine IC50 F Use Optimal Concentration in Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F Proceed with Validated Concentrations G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol Inhibitor->MEK Inhibits (Hypothetical Target)

References

Technical Support Center: Investigating Off-Target Effects of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol. This document is designed to provide expert guidance and troubleshooting strategies for experiments involving this compound. Our goal is to help you navigate potential challenges, particularly those arising from unanticipated off-target effects, ensuring the accuracy and integrity of your results.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, most notably protein kinases.[1][2][3] While your research may be focused on a specific primary target of this compound, it is crucial to recognize that kinase inhibitors often exhibit polypharmacology, leading to off-target activities that can confound experimental interpretation.

A frequent and often unexpected off-target of diverse kinase inhibitor scaffolds is the Cyclin G-Associated Kinase (GAK).[4][5] GAK is a ubiquitously expressed serine/threonine kinase that plays a central role in regulating clathrin-mediated trafficking, a fundamental process for receptor endocytosis, viral entry, and signaling pathway modulation.[4][5] This guide is structured to help you identify if unexpected phenotypes in your experiments could be attributed to off-target inhibition of GAK and to provide methodologies for validating this hypothesis.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that may arise during your work with this compound.

Q1: What is the primary mechanism of action for compounds with a pyrazolo[3,4-b]pyridine core?

A1: The pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been incorporated into inhibitors of numerous protein kinases, typically acting as ATP-competitive inhibitors.[3][5] Depending on the substitutions at various positions on the bicyclic ring, these compounds have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), Monopolar spindle 1 (Mps1), and others.[2][3][6] The specific primary target of this compound must be determined empirically or from the specific context of your study, as the substitution pattern dictates its selectivity profile.

Q2: My compound is causing unexpected cellular phenotypes, such as changes in receptor localization or cell cycle arrest. Could this be an off-target effect?

A2: Yes, this is a strong possibility. Phenotypes related to vesicle trafficking, receptor signaling, and mitosis are hallmark indicators of GAK inhibition.[4][7] GAK is essential for uncoating clathrin vesicles at the plasma membrane and the trans-Golgi network.[5] Its inhibition disrupts these processes. Furthermore, GAK has a documented role in ensuring proper centrosome maturation and progression through mitosis.[4][7] Therefore, observing G2/M phase cell-cycle arrest or chromosome misalignment could point towards an off-target effect on GAK.[7]

Q3: Why is GAK considered a common off-target for kinase inhibitors?

A3: The ATP-binding pocket of GAK possesses a high degree of plasticity, meaning it can change its shape to accommodate a wide variety of molecular structures.[4] This conformational flexibility makes it susceptible to binding by kinase inhibitors that were originally designed for other targets.[4] Several clinically approved kinase inhibitors, such as erlotinib and dasatinib, are known to potently inhibit GAK as an off-target.[5]

Q4: What is a recommended starting concentration for my experiments?

A4: The optimal concentration is highly dependent on your specific cell line and experimental endpoint. It is imperative to perform a dose-response curve to determine the IC50 (or EC50) for your desired phenotype.[8] For initial tests, a broad concentration range (e.g., 10 nM to 10 µM) is advisable.[8] When troubleshooting, comparing the concentration required to elicit your primary phenotype versus a potential off-target phenotype can provide valuable clues about the compound's selectivity.

Q5: How can I confirm if my compound is inhibiting GAK in my cellular model?

A5: The most direct way is to use a target engagement assay. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a well-established method for quantifying compound binding to a specific kinase in live cells.[7][9] Alternatively, you can assess the phosphorylation status of a known GAK substrate, such as the μ subunit of the AP-2 complex (AP2M1).[5][10] A reduction in AP2M1 phosphorylation in compound-treated cells would strongly suggest GAK inhibition.

Part 2: Troubleshooting Guide

This section provides structured guidance for specific experimental problems you might encounter.

Problem 1: Inconsistent IC50 values or high variability between replicate experiments.

This is a frequent issue that can mask the true biological effect of your compound.[8][11]

Potential Cause Explanation & Recommended Action
Compound Solubility/Stability Poor solubility can lead to a lower effective concentration. Inspect your stock solution for precipitates. The compound may also be unstable under your experimental conditions. Action: Confirm solubility in your assay buffer. Consider using a different solvent vehicle (while maintaining a consistent final concentration, e.g., <0.1% DMSO). Assess compound stability over the time course of your experiment.[11]
Inconsistent Cell State Cell density and passage number can significantly alter cellular response to a compound. Over-confluent or under-confluent cultures will respond differently. Action: Maintain a consistent cell seeding density for all experiments. Use cells within a defined, narrow passage number range. For cell cycle-dependent effects, consider synchronizing cells before treatment.[8][11]
Assay Conditions For in vitro kinase assays, the ATP concentration is critical. For competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50. Action: Standardize the ATP concentration in your kinase assays, ideally at or near the Km for the enzyme. Ensure all incubation times are consistent between experiments.[11]
Problem 2: Observed phenotype does not match the known function of the intended primary target.

You are targeting Kinase X, which is involved in metabolism, but you observe potent cell cycle arrest and defects in protein trafficking. This points to a potent off-target effect.

The following diagram outlines a logical workflow to determine if GAK inhibition is responsible for the observed phenotype.

GAK_Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed (e.g., Trafficking Defect, Mitotic Arrest) Pheno_Confirm Step 1: Phenotypic Validation - Confirm with structurally distinct inhibitor of primary target - Use siRNA/shRNA against primary target Start->Pheno_Confirm Pheno_Match Does the phenotype persist with other methods? Pheno_Confirm->Pheno_Match GAK_Hypothesis Hypothesis: Off-target GAK inhibition is a likely cause Pheno_Match->GAK_Hypothesis No No_Match Conclusion: Phenotype is likely due to primary target inhibition or other off-targets. Re-evaluate primary hypothesis. Pheno_Match->No_Match Yes GAK_Validation Step 2: GAK Target Validation - Procure a selective GAK inhibitor (e.g., SGC-GAK-1) - Use siRNA against GAK (AAK1 is related, be cautious) GAK_Hypothesis->GAK_Validation Phenocopy Does GAK inhibition phenocopy the result? GAK_Validation->Phenocopy No_Phenocopy Conclusion: The phenotype is not primarily mediated by GAK. Consider broad kinase panel screening. Phenocopy->No_Phenocopy No Biochem_Assay Step 3: Biochemical & Cellular Confirmation - Test compound in an in vitro GAK kinase assay - Perform cellular GAK target engagement (NanoBRET) - Measure phosphorylation of GAK substrate (AP2M1) Phenocopy->Biochem_Assay Yes Final_Conclusion Conclusion: Strong evidence that the observed phenotype is due to off-target GAK inhibition by your compound. Biochem_Assay->Final_Conclusion

Caption: Workflow for deconvoluting off-target GAK effects.

Protocol 1: Validating On-Target vs. Off-Target Phenotype

  • Objective: To determine if the observed phenotype is a result of inhibiting the intended primary target or an off-target.

  • Method 1 (Orthogonal Inhibitor):

    • Procure a second, structurally unrelated inhibitor of your primary target.

    • Perform a dose-response experiment with the new inhibitor and assess if it reproduces the same phenotype as this compound.

    • Interpretation: If the phenotype is not reproduced, it is likely an off-target effect of your original compound.

  • Method 2 (Genetic Knockdown):

    • Use siRNA or shRNA to specifically knock down the expression of your primary target protein.

    • Assess whether the genetic knockdown recapitulates the phenotype observed with your compound.

    • Interpretation: If the knockdown does not reproduce the phenotype, this strongly suggests an off-target mechanism.[8]

Protocol 2: Testing for GAK-Mediated Phenocopy

  • Objective: To test if direct and selective inhibition of GAK reproduces the phenotype observed with your compound.

  • Method 1 (Selective GAK Inhibitor):

    • Obtain a well-characterized, selective GAK inhibitor such as SGC-GAK-1.[9][12]

    • Perform a dose-response experiment (e.g., 10 nM to 5 µM) with the selective GAK inhibitor in your cellular model.

    • Interpretation: If SGC-GAK-1 produces the same phenotype (e.g., reduced neurite outgrowth, G2/M arrest, inhibition of viral entry), it provides strong evidence that your compound's off-target activity is mediated through GAK.[7][12][13]

  • Method 2 (GAK Knockdown):

    • Transfect cells with a validated siRNA targeting GAK.

    • Include a non-targeting control siRNA.

    • After 48-72 hours, assess for the phenotype of interest.

    • Interpretation: If GAK knockdown phenocopies the effect of your compound, this confirms the involvement of GAK.

Protocol 3: Western Blot for GAK Substrate Phosphorylation

  • Objective: To directly measure the effect of your compound on GAK kinase activity in cells.

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a dose-response of your compound and a positive control (e.g., SGC-GAK-1) for a specified time (e.g., 2-4 hours).

    • Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

    • Determine total protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1 or a loading control (e.g., GAPDH, β-actin).

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

  • Interpretation: A dose-dependent decrease in the ratio of phospho-AP2M1 to total AP2M1 upon treatment with your compound indicates direct inhibition of GAK activity in the cell.

Part 3: Understanding GAK's Role in Cellular Pathways

To better interpret potential off-target effects, it is essential to understand GAK's primary functions.

GAK_Function_Pathway cluster_trafficking Clathrin-Mediated Endocytosis & Trafficking cluster_mitosis Mitosis & Cell Cycle Control GAK GAK (Cyclin G-Associated Kinase) Clathrin Clathrin & AP-2 Recruitment to Membrane GAK->Clathrin regulates Uncoating Clathrin Vesicle Uncoating GAK->Uncoating required for AP2M1 p-AP2M1 (T156) GAK->AP2M1 phosphorylates Centrosome Centrosome Maturation GAK->Centrosome maintains Spindle Spindle Assembly Checkpoint GAK->Spindle influences Clathrin->Uncoating leads to Phenotype_Traf Phenotype: - Reduced Viral Entry (e.g., HCV) - Altered Receptor Signaling (e.g., EGFR) - Neurodevelopmental Defects Uncoating->Phenotype_Traf Cargo Cargo Internalization (Receptors, Viruses) AP2M1->Cargo promotes Cargo->Phenotype_Traf G2M_Progression G2/M Progression Spindle->G2M_Progression controls Phenotype_Mito Phenotype: - G2/M Cell Cycle Arrest - Chromosome Misalignment - Anti-proliferative Effects in Cancer G2M_Progression->Phenotype_Mito Inhibition Inhibition of GAK by This compound (Potential Off-Target Effect) Inhibition->GAK

Caption: Key cellular pathways regulated by GAK.

This diagram illustrates GAK's dual roles in regulating clathrin-mediated trafficking and cell cycle progression.[4][5][7] Inhibition of GAK can therefore lead to a complex array of phenotypes, from blocking the entry of viruses like Hepatitis C Virus (HCV) to causing cell cycle arrest in cancer cell lines.[5][7] Understanding these pathways is critical for correctly attributing an observed experimental result to either the intended target or an off-target effect on GAK.

By employing the systematic troubleshooting and validation strategies outlined in this guide, researchers can confidently deconvolute the biological effects of this compound, leading to more robust and publishable data.

References

Minimizing toxicity of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

A Senior Application Scientist's Guide to Minimizing In Vivo Toxicity

Introduction: Welcome to the technical support guide for researchers working with this compound. This compound belongs to the pyrazolopyridine class, a privileged heterocyclic scaffold in drug discovery known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] While specific in vivo toxicity data for this exact molecule is not extensively published, this guide synthesizes field-proven insights and data from related pyrazole and pyrazolopyridine derivatives to provide a proactive framework for anticipating, troubleshooting, and minimizing potential toxicity in your preclinical experiments.

Our approach is grounded in the understanding that in vivo toxicity is often a complex interplay of the compound's physicochemical properties, its metabolic fate, formulation, and the biological system it interacts with.[4][5] This guide will equip you with the causal logic behind experimental choices, enabling you to design robust, self-validating studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are designing our first in vivo study. What potential toxicities are associated with the pyrazolopyridine scaffold?

Answer: Based on the broader class of pyrazole and pyrazolopyridine derivatives, the primary organ of concern for potential toxicity is often the liver .[6] This is largely due to the metabolic pathways of heterocyclic compounds.[7][8]

  • Mechanism of Potential Hepatotoxicity: The pyrazole ring, while relatively stable, can undergo oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[6][8] This bioactivation can sometimes generate reactive metabolites—electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular stress, immune responses, and, ultimately, cell death (hepatotoxicity).[9][10] Studies on pyrazole itself have demonstrated that it can induce severe oxidative liver damage, particularly in systems with a compromised antioxidant response.[6]

  • Monitoring Recommendations: Proactive monitoring is critical. Your initial in vivo studies should include:

    • Serum Biochemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at baseline and termination.

    • Histopathology: Microscopic examination of liver tissue from all dose groups to identify signs of injury like necrosis, apoptosis, inflammation, or cholestasis.[11]

    • General Health Monitoring: Daily clinical observations for signs of distress, including weight loss, changes in activity, and altered grooming.

Q2: We observed unexpected toxicity (e.g., significant weight loss, lethargy) at doses where we expected efficacy. What is the most logical first step to troubleshoot this?

Answer: The first and most critical step is to distinguish between pharmacology-driven (on-target) toxicity and formulation- or chemistry-driven (off-target) toxicity. The logical starting point is to scrutinize your formulation and resulting pharmacokinetics (PK) .

An adverse event could be caused by a high peak plasma concentration (Cmax) that drives off-target effects, even if the overall exposure (AUC) is in the therapeutic window.[12][13]

Below is a troubleshooting workflow to diagnose the issue:

Toxicity_Troubleshooting_Workflow start Unexpected Toxicity Observed (e.g., weight loss, lethargy) formulation Step 1: Analyze Formulation & PK Is the compound fully solubilized? What is the Cmax? start->formulation Initiate Investigation pk_issue High Cmax / Poor Exposure formulation->pk_issue metabolism Step 2: Investigate Metabolism Are reactive metabolites being formed? pk_issue->metabolism No / PK looks reasonable solution_formulation Solution A: Modify Formulation (e.g., nanosuspension, controlled-release) Goal: Lower Cmax, maintain AUC pk_issue->solution_formulation Yes metabolite_issue Reactive Metabolite Identified metabolism->metabolite_issue off_target Step 3: Assess Off-Target Activity Does the compound hit other targets? metabolite_issue->off_target No solution_metabolism Solution B: Structural Modification (e.g., block site of metabolism) Goal: Increase metabolic stability metabolite_issue->solution_metabolism Yes solution_off_target Solution C: New Compound Series Goal: Improve selectivity off_target->solution_off_target

Caption: A logical workflow for troubleshooting unexpected in vivo toxicity.

Actionable Protocol: Conduct a preliminary pharmacokinetic study alongside your dose-finding toxicology study. This involves collecting blood samples at multiple time points post-dose (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours) to correlate the concentration of the drug in the plasma with the observed clinical signs.

Q3: Our compound has low aqueous solubility. How can we formulate it to minimize toxicity risk for a GLP toxicology study?

Answer: Poor solubility is a common challenge that directly impacts both bioavailability and toxicity.[14][15] Using high levels of harsh solubilizing agents can introduce confounding toxicity from the vehicle itself. The primary strategy is to enhance exposure while controlling the absorption rate to avoid sharp, high Cmax spikes.[12]

Comparison of Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyMechanism for Toxicity MitigationAdvantagesDisadvantages & Risks
Co-solvent/Surfactant Solution Simple solubilization.Easy to prepare for early studies.Vehicle can have its own toxicity; may precipitate upon dosing.
Lipid-Based Systems (e.g., SEDDS/SMEDDS) Enhances solubility and utilizes lipid absorption pathways.Can improve bioavailability significantly.Potential for GI tract irritation; complex to develop.[16]
Amorphous Solid Dispersion Increases apparent solubility and dissolution rate.[17]High drug loading possible.Can be physically unstable and revert to a less soluble crystalline form.[14]
Nanosuspension Increases surface area for faster dissolution, often leading to more controlled absorption.[14]Reduces Cmax while maintaining AUC; avoids harsh solvents.Requires specialized milling equipment; potential for particle aggregation.

Recommendation: For a GLP toxicology study, a nanosuspension is often an excellent choice. By reducing the particle size to the sub-micron range, you increase the dissolution rate, which can lead to more consistent absorption and help avoid the Cmax-related toxicity that can occur when a drug rapidly dissolves from a high-energy salt or amorphous form.[14]

Experimental Protocols & Methodologies

Protocol 1: Preliminary In Vivo Dose Range Finding (DRF) and Toxicity Screen

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in a rodent model (e.g., Sprague-Dawley rats or CD-1 mice).

Methodology:

  • Animal Model: Use a sufficient number of animals (e.g., n=3-5/sex/group) to allow for statistical power. Animals should be healthy and acclimated for at least 5 days.

  • Dose Selection: Select a minimum of 3-4 dose levels plus a vehicle control. Doses should be spaced geometrically (e.g., 10, 30, 100, 300 mg/kg). The highest dose should be a limit dose (e.g., 1000 mg/kg) or one that is expected to induce some toxicity.

  • Formulation & Administration:

    • Prepare the formulation (e.g., nanosuspension in 0.5% methylcellulose) fresh daily.

    • Ensure homogeneity of the suspension before each dose.

    • Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 5-7 days.

  • In-Life Observations:

    • Clinical Signs: Record observations twice daily. Note any changes in posture, activity, respiration, etc., using a scoring system.

    • Body Weight: Measure daily to detect trends in weight loss.

    • Food Consumption: Measure daily or every other day.

  • Terminal Procedures (Day 8):

    • Blood Collection: Collect blood via cardiac puncture or posterior vena cava under terminal anesthesia. Place samples in tubes for both serum chemistry (SST) and hematology (K2-EDTA).

    • Organ Weights: Collect and weigh key organs (liver, kidneys, spleen, heart, brain).

    • Histopathology: Preserve all major organs in 10% neutral buffered formalin. Pay special attention to the liver, preparing slides stained with Hematoxylin and Eosin (H&E).

  • Data Analysis: Analyze body weights, organ weights, and clinical chemistry data. A pathologist should perform a blind review of the histology slides. The MTD is typically defined as the highest dose that does not cause >10% body weight loss or significant, irreversible morbidity.

Mechanistic Insights & Visualizations

Hypothesized Metabolic Bioactivation of the Pyrazolopyridine Core

The toxicity of many heterocyclic compounds is not caused by the parent molecule but by metabolites formed during biotransformation.[5][9] The diagram below illustrates a potential pathway for the metabolic activation of the pyrazolopyridine scaffold, which could lead to hepatotoxicity. Understanding this helps in designing less toxic analogues, for example, by blocking a site of metabolism with a fluorine atom.[7]

Metabolic_Bioactivation parent Parent Compound (Pyrazolopyridine Core) cyp450 Phase I Metabolism (e.g., CYP3A4, CYP2D6) parent->cyp450 Oxidation reactive_metabolite Reactive Intermediate (e.g., Epoxide, Quinone-imine) cyp450->reactive_metabolite detox Phase II Metabolism (Detoxification via GSH conjugation) reactive_metabolite->detox If capacity is sufficient binding Covalent Binding to Cellular Proteins reactive_metabolite->binding If detoxification is overwhelmed stable_metabolite Stable, Excretable Metabolite detox->stable_metabolite stress Oxidative Stress & Mitochondrial Dysfunction binding->stress injury Hepatocellular Injury (DILI) stress->injury

Caption: Potential metabolic pathway leading to pyrazolopyridine-induced toxicity.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This bicyclic heterocyclic system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including use as kinase inhibitors and antimalarial agents.[1][2] The construction of this framework, however, can present several experimental challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during synthesis, ensuring you can optimize your reactions for yield, purity, and reproducibility.

Common Synthetic Routes: An Overview

The assembly of the pyrazolo[3,4-b]pyridine core typically involves the annulation of a pyridine ring onto a pre-existing pyrazole.[3] The most prevalent and versatile strategies start with a 5-aminopyrazole, which serves as the key nucleophilic building block. This precursor is then reacted with a 1,3-dielectrophile to construct the pyridine ring.

Common dielectrophilic partners include:

  • 1,3-Diketones and β-Ketoesters: A classic condensation reaction, often acid-catalyzed, that provides direct access to the core structure.

  • α,β-Unsaturated Ketones (Chalcones): This involves a Michael addition followed by intramolecular cyclization and subsequent oxidation/aromatization.[4]

  • Multicomponent Reactions: One-pot reactions involving an aldehyde, a compound with an active methylene group (like a ketone or malononitrile), and the 5-aminopyrazole offer high efficiency and atom economy.[3][5]

The general mechanism for the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is illustrated below. Understanding this pathway is crucial for diagnosing issues related to regioselectivity and side-product formation.

G General Reaction Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product A 5-Aminopyrazole C Enamine/ Schiff Base A->C + H⁺ (cat.) - H₂O B 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) B->C D Cyclized Intermediate (non-aromatic) C->D Intramolecular Cyclization E Pyrazolo[3,4-b]pyridine D->E Dehydration & Aromatization - H₂O

Caption: General mechanism for pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct Q&A format.

Problem 1: Low or No Product Yield

Question: My reaction has run to completion according to TLC, but I've isolated very little or no desired product. What are the likely causes and solutions?

Answer: Low yield is a frequent issue stemming from several potential factors. Systematically investigating the following areas is the most effective approach.

Potential Cause & Explanation Suggested Solution
Poor Solubility of Starting Materials: 5-aminopyrazole derivatives can have low solubility in common organic solvents, preventing them from effectively participating in the reaction.Solvent Optimization: Switch to a more polar, higher-boiling aprotic solvent like DMF, DMSO, or NMP. For acid-catalyzed reactions, glacial acetic acid is often an excellent choice as it serves as both solvent and catalyst.[4][6]
Incomplete Reaction / Unfavorable Equilibrium: The final dehydration/aromatization step is often reversible and can be the rate-limiting step. Without sufficient driving force, the reaction may stall at the cyclized intermediate stage.Increase Temperature: Refluxing at a higher temperature can provide the activation energy needed to overcome the barrier for the final aromatization step. Water Removal: If feasible for your solvent system (e.g., using toluene or xylene), employ a Dean-Stark apparatus to remove water as it forms, driving the equilibrium toward the product.
Catalyst Inefficiency or Deactivation: Acid or base catalysts can be neutralized by impurities or may not be strong enough. In multicomponent reactions, the chosen catalyst may not efficiently promote the initial condensation step.Catalyst Screening: If using a general acid catalyst like acetic acid, try a stronger one like p-toluenesulfonic acid (p-TSA) or a Lewis acid such as ZrCl₄.[7] For base-catalyzed reactions, ensure anhydrous conditions if using bases like NaH or K₂CO₃.
Product Degradation: The target pyrazolo[3,4-b]pyridine may be unstable under prolonged heating or in strongly acidic/basic conditions, leading to decomposition.Monitor Reaction Time: Check the reaction progress frequently by TLC. Do not let it run for an excessively long time after the starting materials are consumed. Moderate Conditions: If degradation is suspected, attempt the reaction at a lower temperature for a longer period or use a milder catalyst.
Side Reaction to Dihydropyridine: In some multicomponent reactions, the final product isolated is the 4,7-dihydropyrazolo[3,4-b]pyridine, which is the precursor to the fully aromatic system. The final oxidation step may not occur spontaneously.[5]Introduce an Oxidant: If the dihydropyridine intermediate is confirmed, add an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply expose the reaction mixture to air (if the mechanism allows for aerobic oxidation) to facilitate aromatization.[4][5]
Problem 2: Formation of Multiple Side Products & Isomers

Question: My crude NMR shows a complex mixture of products, including what I suspect are regioisomers. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products, particularly regioisomers, is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3][4]

G Troubleshooting Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl (e.g., R1-CO-CH2-CO-R2) Decision1 Are the electronic properties of the two carbonyl groups significantly different? Start->Decision1 Path1 YES (e.g., CF₃-CO- vs. CH₃-CO-) Decision1->Path1 Yes Path2 NO (e.g., CH₃-CO- vs. Et-CO-) Decision1->Path2 No Result1 Reaction is likely regioselective. The more electrophilic carbonyl reacts first. Path1->Result1 Result2 Mixture of regioisomers is likely. Path2->Result2 Solution Solution: Use a three-component reaction (Aldehyde + Ketone + Aminopyrazole) to control regiochemistry. Result2->Solution

Caption: Decision workflow for addressing regioselectivity issues.

Causality and Solutions:

  • Regioisomerism: When an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) is used, the initial condensation can occur at either of the two carbonyl groups. The outcome depends on the relative electrophilicity of these carbonyls.[4]

    • The Principle: The more electrophilic (electron-poor) carbonyl carbon is more susceptible to nucleophilic attack by the aminopyrazole. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic, leading to highly regioselective reactions.[4]

    • Solution 1 (Exploit Electronics): If possible, design your substrate so there is a large electronic difference between the two carbonyls to direct the reaction.

    • Solution 2 (Use a Directed Synthesis): A more robust solution is to abandon the 1,3-dicarbonyl altogether and switch to a three-component reaction.[3] Reacting the 5-aminopyrazole with an aldehyde and a simple ketone (e.g., acetone) first forms an α,β-unsaturated ketone in situ in a defined manner, eliminating the possibility of regioisomers.[3]

  • Formation of Pyrazolo[1,5-a]pyrimidine Isomer: Under certain conditions, particularly with an N-unsubstituted 5-aminopyrazole, cyclization can occur through the N1 of the pyrazole ring instead of the C4 carbon, leading to the formation of a pyrazolo[1,5-a]pyrimidine isomer.[5]

    • Solution: This is often dependent on the specific substrates and reaction conditions (e.g., acid catalysis can favor one pathway).[5] If this is a persistent issue, protecting the N1 position of the aminopyrazole (e.g., with a phenyl or methyl group) before the cyclization reaction will block this undesired pathway.

Problem 3: Difficulty in Product Purification

Question: My reaction works, but the product is very difficult to purify. It either streaks on the silica column or is hard to crystallize. What can I do?

Answer: Purification challenges often arise from the polar nature of the pyrazolopyridine core, especially if it contains free N-H groups, and the presence of persistent, similarly polar impurities.

Purification Strategy Table

TechniqueApplication & RationalePro-Tip
Acid/Base Extraction If your product has a basic pyridine nitrogen and impurities are neutral, you can dissolve the crude material in an organic solvent (e.g., DCM or EtOAc), wash with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product back into an organic solvent.This is highly effective for removing non-basic organic impurities. Ensure your product is stable to the pH changes.
Column Chromatography Optimization The free N-H on the pyrazole and the pyridine nitrogen can interact strongly with acidic silica gel, causing streaking and poor separation.Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites and significantly improves peak shape. Switch Sorbent: Consider using neutral or basic alumina instead of silica gel for particularly problematic separations.
Crystallization Often the most effective way to obtain high-purity material. Success depends on finding the right solvent system.Solvent Screening: Test a range of solvents from polar (EtOH, MeOH, IPA) to non-polar (hexanes, toluene). A good system is one where the compound is soluble when hot but sparingly soluble when cold. Often, a binary system (e.g., DCM/hexane, EtOAc/hexane, EtOH/water) is required. Use techniques like slow evaporation or vapor diffusion.
Trituration A simple and effective method for removing more soluble impurities from a solid crude product.Suspend the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate, or methanol). Stir or sonicate the slurry, then filter to collect the purified, solid product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for these reactions? A1: There is no single "best" solvent. However, glacial acetic acid is an excellent starting point for condensations with 1,3-dicarbonyls as it is effective at dissolving the starting materials and acts as the catalyst.[4] For multicomponent reactions under thermal conditions, DMF or ethanol are also very common and effective choices.[5]

Q2: My 5-aminopyrazole starting material is N-unsubstituted. Do I need to protect the N1-H? A2: Not necessarily, but you need to be aware of potential outcomes. The N1-H is acidic and can exist in different tautomeric forms.[3][4] While the 1H-tautomer is generally more stable, the presence of the N-H allows for the possibility of N-alkylation side reactions or the formation of pyrazolo[1,5-a]pyrimidine isomers.[4][5] If you require unambiguous regiochemistry or are using harsh bases, protecting the nitrogen (e.g., as N-phenyl or N-methyl) is highly recommended.

Q3: Is it always necessary to heat the reaction? A3: While many protocols call for heating to drive the final dehydration and aromatization, some highly efficient modern methods work at room temperature or under mild heating, especially those using potent catalysts or microwave irradiation.[5][8] If you are experiencing product degradation at high temperatures, exploring a catalyst-driven, lower-temperature protocol from recent literature is a valid strategy.

Q4: How do I confirm the structure and regiochemistry of my final product? A4: A combination of spectroscopic techniques is essential.

  • ¹H and ¹³C NMR: This is the primary tool. The chemical shifts and coupling patterns of the protons on the pyridine ring are diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure, especially for determining regiochemistry. An HMBC experiment will show long-range (2-3 bond) correlations between protons and carbons, allowing you to connect the different fragments of the molecule definitively.

  • NOESY: For certain isomers, through-space correlations can help confirm which substituents are near each other.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your product.

  • Single-Crystal X-ray Diffraction: Provides absolute, undeniable proof of structure and is the gold standard if you can grow a suitable crystal.[9]

Example Experimental Protocol: Three-Component Synthesis

This protocol describes a general, high-yield method for preparing a 4,6-disubstituted pyrazolo[3,4-b]pyridine, which mitigates regioselectivity issues.

Synthesis of 3-methyl-1,4-diphenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 175 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and acetone (1.5 mmol, 87 mg, 110 µL).

  • Solvent and Catalyst: Add absolute ethanol (5 mL) followed by piperidine (0.2 mmol, 20 µL) as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by crystallization from ethanol to yield the pure product.

References

Technical Support Center: Purification of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS No: 924909-16-0). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potential applications in oncology and inflammation.[1][2][3]

The unique structure of this compound—possessing a polar heterocyclic core, a basic pyridine nitrogen, and a hydroxyl group capable of tautomerizing to the pyridone form—presents specific challenges during purification.[4] This guide provides in-depth, field-proven strategies, troubleshooting advice, and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

A1: The most effective and commonly employed techniques are flash column chromatography and recrystallization.[5] For instances requiring exceptionally high purity (>99%), preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[6][7][8] The selection depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What key chemical properties of this compound influence its purification?

A2: Several properties are critical:

  • Polarity: The presence of the pyrazolopyridinol core makes the molecule quite polar. This dictates the choice of strong eluents in normal-phase chromatography and its retention behavior in reverse-phase systems.[9][10]

  • Tautomerism: The pyridin-4-ol can exist in equilibrium with its keto tautomer, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one.[4][11] This equilibrium can be influenced by solvent and pH, potentially leading to issues like peak broadening in chromatography.[4]

  • Basicity: The pyridine nitrogen atom imparts basic character, which can cause strong, undesirable interactions with the acidic silanol groups on standard silica gel, leading to peak tailing.[5][12]

  • Solubility: The compound's solubility will vary significantly with the solvent. It is generally soluble in polar organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF).[13][14] Its solubility in common recrystallization solvents like ethanol or ethyl acetate needs to be determined empirically.[12]

Q3: What are the likely impurities I might encounter after synthesis?

A3: Impurities typically stem from the synthetic route used. Common contaminants may include:

  • Unreacted starting materials, such as aminopyrazoles or their precursors.[15][16]

  • Side-products from incomplete cyclization or alternative reaction pathways.[17]

  • Reagents used in the synthesis, such as coupling agents or bases.

  • Degradation products, especially if the compound is subjected to harsh acidic or basic conditions, or excessive heat.[4]

Q4: Is this compound stable under typical purification conditions?

A4: Pyridin-4-ol derivatives are generally stable but can be sensitive to certain conditions. They are known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[4] They can also be sensitive to light and oxidation.[4] Therefore, it is advisable to avoid prolonged exposure to strong acids/bases and high heat, and to store the purified material in a cool, dark, and dry place.[18]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

My compound is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?

  • Causality: This is a classic sign of strong interaction between your basic compound and the acidic silica gel. The pyridine nitrogen is likely binding irreversibly to silanol groups, causing the material to "streak" up the plate rather than eluting as a compact spot.

  • Solution: Deactivate the silica gel. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1%).[5][12] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly. Test this on a TLC plate first; you should see a significant improvement in spot shape.

I'm getting poor separation between my product and an impurity during column chromatography.

  • Causality: The chosen mobile phase lacks the necessary selectivity to resolve the compounds. The polarity difference between your product and the impurity may be too small for the solvent system to differentiate.

  • Solutions:

    • Re-optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to systematically test different solvent combinations.[5][19] If you are using an ethyl acetate/hexane system, try substituting ethyl acetate with another solvent of similar polarity but different chemical nature, like dichloromethane or acetone. This can alter the specific interactions and improve selectivity.[5]

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This will hold strongly-adsorbed impurities on the column longer while allowing your product to elute, sharpening the bands and improving resolution.

    • Check for Overloading: Ensure you have not loaded too much crude material onto the column. A general rule is to use a sample amount that is 1-5% of the mass of the stationary phase.[5][9]

My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[20] The compound precipitates as a liquid instead of a solid.

  • Solutions:

    • Increase Solvent Volume: Add more of the hot solvent to the mixture to decrease the saturation point, ensuring it is below the compound's melting point when precipitation begins.[20]

    • Slow Down Cooling: Allow the flask to cool to room temperature as slowly as possible, perhaps by placing it in an insulated container. Then, transfer it to a refrigerator, and finally to a freezer. Gradual cooling encourages the formation of an ordered crystal lattice.[20]

    • Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[20]

    • Change the Solvent System: The boiling point of your chosen solvent may be too high. Experiment with a solvent that has a lower boiling point.[20]

The yield after purification is very low. How can I improve recovery?

  • Causality (Recrystallization): The most common causes are using too much solvent to dissolve the crude product or not allowing the solution to cool sufficiently, leaving a significant amount of product in the mother liquor.[20]

  • Causality (Chromatography): The compound may be irreversibly adsorbed onto the silica gel, or the collected fractions containing the product were not correctly identified.

  • Solutions:

    • Recrystallization: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[20] After slow cooling to room temperature, cool the flask in an ice bath or freezer to maximize precipitation. You can also concentrate the mother liquor and cool it again to obtain a second crop of crystals.[5]

    • Chromatography: If using silica gel, ensure you are using a mobile phase containing a basic modifier (like Et₃N) to prevent irreversible adsorption.[12] Carefully monitor the column elution using TLC to ensure all product-containing fractions are collected.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This method is ideal for purifying multi-gram quantities of the crude product where impurities have different polarities.

1. Mobile Phase Optimization (TLC):

  • Prepare several TLC chambers with different solvent systems. Good starting points for this polar compound are gradients of methanol in dichloromethane (e.g., 1% to 10% MeOH in DCM) or ethyl acetate in hexanes.[5][8]
  • Add 0.5% triethylamine (Et₃N) to each solvent system to prevent peak tailing.
  • Spot the crude material on TLC plates and elute.
  • The ideal solvent system is one that gives your desired product an Rf (retention factor) value between 0.25 and 0.35.[19]

2. Column Packing:

  • Select a column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude material weight).[9]
  • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[21]
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[21] Allow the excess solvent to drain until it is level with the top of the silica bed.[5]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin eluting the column, collecting fractions in test tubes.
  • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., methanol).[5]
  • Monitor the fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield the purified compound.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Optimization (Find Eluent with Rf ~0.3) Pack 2. Pack Column (Silica + Eluent) TLC->Pack Load 3. Load Sample (Dissolved or Dry-Loaded) Pack->Load Elute 4. Elute with Mobile Phase (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A standard workflow for purification by flash column chromatography.

Protocol 2: Recrystallization

This method is excellent for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material.

1. Solvent Selection:

  • Place a small amount of your crude product into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water) to each tube.[20]
  • The ideal single solvent is one that dissolves your compound poorly at room temperature but completely when heated to boiling.
  • If no single solvent works, try a mixed solvent system.[20] Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and add a hot "anti-solvent" (e.g., water) dropwise until the solution just becomes cloudy (turbid).[12][20]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the selected hot solvent (or "good" solvent) needed to completely dissolve the solid while heating and stirring.[20]

3. Decolorization (Optional):

  • If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.
  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal.[5]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[5]
  • Allow the crystals to dry completely on the filter paper or in a desiccator under vacuum.

Protocol 3: Preparative HPLC

This technique is used for the final purification of small-to-medium scale samples where very high purity is required, or when impurities are structurally very similar to the product.

1. Analytical Method Development:

  • Develop an analytical HPLC method first on a smaller column (e.g., 4.6 mm ID).
  • A common choice for polar compounds is a C18 reverse-phase column.[10]
  • Use a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[5][10]
  • Adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic compounds.
  • Optimize the gradient to achieve good separation between your product and all impurities.

2. Scaling Up to Preparative Scale:

  • Choose a preparative column with the same stationary phase as your analytical column but a larger diameter (e.g., >20 mm ID).[6][7]
  • Adjust the flow rate and gradient slope according to the column dimensions to maintain the separation achieved at the analytical scale.
  • Dissolve the sample in a solvent that is weak in the reverse-phase system (e.g., DMSO or a small amount of the initial mobile phase) at a high concentration.[6]

3. Purification and Fraction Collection:

  • Inject the concentrated sample onto the preparative HPLC system.
  • Collect fractions as they elute from the column, guided by the UV detector signal.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Most of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation.
  • The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the final, highly pure product as a fluffy solid.

Troubleshooting Poor Chromatographic Separation

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Poor Separation Cause1 Incorrect Mobile Phase Start->Cause1 Cause2 Column Overloaded Start->Cause2 Cause3 Poor Column Packing Start->Cause3 Cause4 Compound Degradation/ Tailing Start->Cause4 Sol1 Re-optimize on TLC (change solvent/polarity) Cause1->Sol1 Sol2 Reduce Sample Load (1-5% of silica mass) Cause2->Sol2 Sol3 Repack Column (ensure uniform bed) Cause3->Sol3 Sol4 Add Et3N (0.1-1%) to Eluent or Switch to Alumina Cause4->Sol4

Caption: A decision tree for troubleshooting common column chromatography issues.

Summary of Recommended Chromatographic Conditions

TechniqueStationary PhaseTypical Mobile Phase SystemKey Optimization Tip
Normal-Phase Flash Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/HexanesAdd 0.1-1% Triethylamine (Et₃N) to prevent peak tailing.[5][12]
Reverse-Phase Preparative HPLC C18 SilicaWater/Acetonitrile or Water/MethanolAdd 0.1% Formic Acid or TFA to improve peak shape and resolution.

References

Technical Support Center: 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 924909-16-0). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the storage, handling, and effective use of this compound in your experiments. The following information is curated to anticipate and address common challenges, ensuring the integrity and reproducibility of your results.

Quick Facts Table

PropertyValueSource(s)
CAS Number 924909-16-0[1]
Molecular Formula C₁₄H₁₃N₃O₂[1]
Molecular Weight 255.27 g/mol [1]
Appearance Crystalline solid[2]

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored under controlled conditions. While some suppliers suggest storage at room temperature, the consensus for long-term preservation of complex organic molecules, including pyrazolopyridine derivatives, favors more stringent conditions.

  • Long-term Storage: For maximum shelf life, store the solid compound at -20°C .[2] One supplier indicates a shelf life of up to three years under these conditions.

  • Short-term Storage: If you plan to use the compound frequently, storage at 2-8°C is acceptable.[3]

  • Crucial Handling Advice: Regardless of the temperature, it is imperative to store the compound in a tightly sealed container under a dry atmosphere.[4] The pyrazolo[3,4-b]pyridine scaffold can be susceptible to moisture and oxidation.[5] Using a desiccator is highly recommended.

How should I prepare stock solutions of this compound?

The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO) .[2] Due to the heterocyclic nature of the compound, it is expected to have limited solubility in aqueous solutions.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibrate the vial containing the solid compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile tube.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication in a water bath can aid dissolution if necessary.[6]

  • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[6]

  • Store the stock solution aliquots at -20°C or, for enhanced stability, at -80°C .[2]

What is the stability of the compound in DMSO stock solutions?

When stored properly at -80°C in anhydrous DMSO, the stock solution is expected to be stable for at least six months.[2] However, it is best practice to prepare fresh stock solutions every few months and to visually inspect for any signs of precipitation before each use.

Are there any known safety precautions for handling this compound?
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2][4]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[7]

    • Eye Contact: Rinse eyes cautiously with water for several minutes.[4][7]

    • Ingestion: If swallowed, rinse your mouth with water and seek immediate medical attention.[7]

Troubleshooting Guide

This section addresses common issues that may arise during the experimental use of this compound.

Issue 1: Precipitation of the Compound in Aqueous Media

A frequent challenge with hydrophobic compounds like this one is precipitation when diluting the DMSO stock solution into aqueous buffers or cell culture media.

Causality: The solubility of the compound is significantly lower in aqueous environments compared to DMSO. When the DMSO stock is added to the aqueous medium, the compound can crash out of the solution if its solubility limit is exceeded.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Perform Serial Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform an intermediate dilution step in your buffer or medium.[8]

  • Increase the DMSO Concentration (with caution): You can slightly increase the final DMSO concentration in your assay, but be mindful of its potential effects on your biological system. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the tolerance of your specific cells.

  • Use of Co-solvents: For in vivo studies or challenging in vitro assays, a formulation with co-solvents like PEG400 and surfactants such as Tween-80 might be necessary.[9]

Experimental Workflow: Preparing Working Solutions

G cluster_prep Preparation of Working Solutions start Start with 10 mM Stock in DMSO intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM in pre-warmed medium) start->intermediate_dilution final_dilution Prepare Final Working Solution (e.g., 1 µM in pre-warmed medium) intermediate_dilution->final_dilution vortex Gently Vortex/Mix final_dilution->vortex inspect Visually Inspect for Precipitation vortex->inspect add_to_cells Add to Experimental System inspect->add_to_cells If clear

Caption: A stepwise dilution protocol to minimize precipitation.

Issue 2: Inconsistent or No Biological Activity

Observing variability in results or a complete lack of activity can be frustrating. The flowchart below provides a systematic approach to troubleshooting this issue.

Troubleshooting Logic for Inactivity/Inconsistency

G cluster_compound Compound Integrity cluster_assay Assay Protocol cluster_target Biological Target cluster_solution Solutions start Inconsistent or No Activity Observed compound_storage Check Storage Conditions (Solid & Stock Solution) start->compound_storage cell_health Assess Cell Health & Passage Number start->cell_health target_expression Confirm Target Expression/Activity start->target_expression compound_age Is the Stock Solution Old? (>6 months) compound_storage->compound_age compound_solubility Confirm Solubility in Assay (Visual Inspection) compound_age->compound_solubility solution_compound Prepare Fresh Stock Solution compound_solubility->solution_compound reagent_quality Verify Reagent Quality & Concentrations cell_health->reagent_quality incubation_time Optimize Incubation Time reagent_quality->incubation_time solution_assay Re-optimize Assay Parameters incubation_time->solution_assay pathway_activity Is the Downstream Pathway Active? target_expression->pathway_activity solution_target Use Positive Controls/Validate System pathway_activity->solution_target

Caption: A logical workflow for troubleshooting experimental inconsistencies.

Expert Insights:

  • Compound Stability: Pyrazoline derivatives can undergo oxidation, which may result in a brownish discoloration.[5] To mitigate this, it is advisable to store both the solid and stock solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Target Engagement: The pyrazolo[3,4-b]pyridine scaffold is a known "privileged structure" in medicinal chemistry, often targeting kinases and other ATP-binding proteins due to its structural similarity to purine.[10][11] If you are not observing the expected effect, ensure that your cellular model expresses the intended target and that the relevant signaling pathway is active.

References

Validation & Comparative

A Prospective Analysis: Evaluating 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of kinase inhibitor discovery, the identification of novel scaffolds with the potential for potent and selective activity is a critical endeavor. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous inhibitors targeting a diverse range of kinases. This guide presents a prospective comparison of a representative compound from this class, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, against established and clinically successful kinase inhibitors.

Due to the absence of specific published data for this compound, this document will serve as a framework for its potential evaluation. We will explore the promise of the pyrazolo[3,4-b]pyridine scaffold, benchmark against leading kinase inhibitors, and provide detailed experimental protocols to facilitate such a comparative analysis.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Foundation for Kinase Inhibition

The pyrazolo[3,4-b]pyridine fused heterocyclic system is a recurring motif in the design of kinase inhibitors.[1][2][3] Its utility stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[2][4] This scaffold has been successfully employed to develop potent inhibitors for a variety of kinases, including:

  • TANK-binding kinase 1 (TBK1): Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TBK1 inhibitors with picomolar efficacy (IC50 of 0.2 nM for the most potent compound).[5][6][7]

  • Tropomyosin receptor kinases (TRKs): The pyrazolo[3,4-b]pyridine core has been utilized in a scaffold hopping strategy to design novel TRK inhibitors, with some compounds demonstrating nanomolar activity against TRKA.[4][8][9][10]

  • Monopolar spindle 1 (Mps1): A series of pyrazolo[3,4-b]pyridine-based compounds yielded a potent Mps1 inhibitor with an IC50 value of 2.596 nM.[11][12]

  • Pim-1 Kinase: Derivatives of this scaffold have shown significant inhibitory activity against Pim-1 kinase with IC50 values in the nanomolar range.[13]

  • AMP-activated protein kinase (AMPK): Interestingly, this scaffold has also been investigated for its ability to activate AMPK, highlighting its versatility in modulating kinase activity.[14][15][16][17][18]

Given the demonstrated success of this scaffold against multiple kinase targets, it is reasonable to hypothesize that this compound could exhibit inhibitory activity against one or more protein kinases. The 4-methoxybenzyl group at the N1 position and the hydroxyl group at the C4 position are key substituents that will dictate its target specificity and potency.

Benchmarking Against Established Kinase Inhibitors

To contextualize the potential of a novel inhibitor, it is essential to compare it against well-characterized drugs with known clinical efficacy. For this guide, we have selected three prominent kinase inhibitors that target different classes of kinases:

  • Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML).[19][20][21][22] It also inhibits other tyrosine kinases such as c-KIT and PDGFR.[23]

  • Vemurafenib (Zelboraf®): A selective inhibitor of the mutated BRAF V600E serine/threonine kinase, which is prevalent in melanoma.[24][25][26][27][28]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, and PDGFR, and is used in the treatment of various cancers.[29][30][31][32][33]

Comparative Kinase Inhibition Profile

The following table summarizes the primary targets and reported IC50 values for these benchmark inhibitors. A successful novel inhibitor based on the pyrazolo[3,4-b]pyridine scaffold would ideally demonstrate high potency against its intended target(s) and selectivity against off-targets.

InhibitorPrimary Target(s)Reported IC50 (nM)Kinase Class
Imatinib BCR-ABL, c-KIT, PDGFR~25-100Tyrosine Kinase
Vemurafenib BRAF V600E~31Serine/Threonine Kinase
Sorafenib RAF-1, BRAF, VEGFR-2, PDGFR-β6, 22, 90, 57Multi-kinase (Serine/Threonine and Tyrosine)
This compound To be determinedTo be determinedTo be determined

Experimental Workflows for Comparative Evaluation

To ascertain the kinase inhibitory profile of this compound and compare it to the benchmarks, a series of in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases. Homogeneous proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are industry standards for high-throughput screening and profiling of kinase inhibitors.[34][35][36][37][38]

Workflow for TR-FRET/AlphaScreen Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound and comparator inhibitors Dispense Dispense compounds and kinase to microplate Compound_Prep->Dispense Reagent_Prep Prepare kinase, substrate, ATP, and detection reagents (e.g., antibody, beads) Reagent_Prep->Dispense Initiate Initiate reaction with substrate/ATP mixture Dispense->Initiate Incubate_Kinase Incubate at room temperature Initiate->Incubate_Kinase Add_Detection Add TR-FRET/AlphaScreen detection reagents Incubate_Kinase->Add_Detection Incubate_Detection Incubate to allow for binding and signal development Add_Detection->Incubate_Detection Read_Plate Read plate on a compatible microplate reader Incubate_Detection->Read_Plate Analyze Calculate percent inhibition and determine IC50 values Read_Plate->Analyze

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: TR-FRET Kinase Binding Assay [39][40]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well microplate, add the test compounds, the target kinase conjugated to a donor fluorophore (e.g., Europium), and a fluorescently labeled tracer that binds to the ATP pocket (the acceptor).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET enabled microplate reader, exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Assays for Antiproliferative Activity

Demonstrating that a compound inhibits a purified kinase is the first step. It is also crucial to show that it can inhibit the kinase in a cellular context and exert a biological effect, such as inhibiting cancer cell proliferation.

Workflow for Cell Viability Assay

G cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_viability Viability Measurement cluster_analysis Data Analysis Seed_Cells Seed cancer cell lines in a 96-well plate Incubate_Cells Allow cells to adhere overnight Seed_Cells->Incubate_Cells Treat_Cells Add serial dilutions of This compound and comparator inhibitors Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo®) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate to stabilize signal Add_Reagent->Incubate_Reagent Read_Luminescence Measure luminescence Incubate_Reagent->Read_Luminescence Calculate_Viability Calculate percent cell viability Read_Luminescence->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for cell viability assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines known to be dependent on the kinases of interest (e.g., K562 for BCR-ABL, A375 for BRAF V600E) into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator inhibitors.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls and plot the percent viability against the inhibitor concentration to determine the IC50 value.

Signaling Pathway Context

The efficacy of a kinase inhibitor is rooted in its ability to disrupt oncogenic signaling pathways. Understanding these pathways is crucial for interpreting experimental data.

BCR-ABL Signaling Pathway

G cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Proliferation Ras_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_Akt->Survival JAK_STAT->Survival Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway.

Imatinib inhibits the constitutively active BCR-ABL kinase, thereby blocking downstream signaling through pathways like Ras/MAPK and PI3K/Akt, which ultimately reduces proliferation and promotes apoptosis in CML cells.[23]

BRAF V600E Signaling Pathway

G cluster_outcome Cellular Outcome BRAF_V600E BRAF V600E (Mutant Kinase) MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Simplified BRAF V600E signaling pathway.

Vemurafenib selectively inhibits the mutated BRAF V600E kinase, preventing the phosphorylation of MEK and ERK and thereby halting the MAPK signaling cascade that drives proliferation in melanoma cells.[28]

Conclusion

While specific experimental data for this compound is not yet available, the pyrazolo[3,4-b]pyridine scaffold it is built upon holds significant promise for the development of novel kinase inhibitors. This guide provides a comprehensive framework for the evaluation of this and similar compounds. By employing robust in vitro and cell-based assays and benchmarking against clinically successful drugs like Imatinib, Vemurafenib, and Sorafenib, researchers can effectively determine its potential as a therapeutic agent. The provided protocols and pathway diagrams serve as a foundation for these investigations, paving the way for the discovery of the next generation of targeted cancer therapies.

References

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is as crucial as its potency. An ideal inhibitor potently modulates its intended target while minimizing engagement with the broader kinome to avoid off-target toxicities. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on how to approach kinase selectivity profiling. We use the compound 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol , a representative of the versatile pyrazolo[3,4-b]pyridine scaffold known to produce kinase inhibitors, as a central case study.[1][2][3][4] This document details the strategic rationale behind experimental design, presents a comparative analysis against established inhibitors, and offers comprehensive, step-by-step protocols for robust in-vitro profiling.

Introduction: The Criticality of Kinase Selectivity

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5][6][7] Consequently, they have become one of the most significant classes of drug targets.[5][7][8] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[1] This structural similarity presents a formidable challenge: designing inhibitors that are exquisitely selective for a single kinase target.[6][7]

A non-selective inhibitor can lead to a multitude of off-target effects, potentially causing unforeseen toxicities or even confounding the interpretation of biological results. Conversely, in some cases, a "multi-targeted" or polypharmacological profile can be therapeutically advantageous, as seen with drugs like Imatinib and Dasatinib, which derive clinical efficacy from inhibiting multiple tyrosine kinases.[6] Therefore, comprehensive selectivity profiling is not merely a checkbox in the drug discovery process; it is a critical investigation that defines a compound's therapeutic window, mechanism of action, and potential for clinical success.[5][9]

The subject of our case study, This compound , belongs to a class of heterocyclic compounds recognized as a "privileged scaffold" in kinase inhibitor design.[1] Derivatives of this core structure have been developed as potent inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Receptor-Interacting Protein Kinase 2 (RIPK2).[3][10][11] Understanding the selectivity profile of a new analog like this is paramount to defining its potential utility.

Comparative Selectivity Analysis: A Case Study

To illustrate the process, we present a hypothetical, yet plausible, selectivity profile for our compound of interest, which we will refer to as PZO-4OL . This data is representative of what would be generated in a broad kinase panel screen. We will compare its profile against two well-characterized inhibitors: SGC-GAK-1 , a highly selective inhibitor of Cyclin G-associated kinase (GAK)[12][13], and Ponatinib , a clinically approved multi-kinase inhibitor known to potently inhibit RIPK2 among other targets.[14][15]

Rationale for Comparator Selection:

  • SGC-GAK-1 represents a "selective" benchmark. Its narrow activity profile is ideal for dissecting the specific functions of its primary target, GAK.[12][13]

  • Ponatinib represents a "multi-targeted" benchmark. Its broader profile, while effective in certain cancers, highlights the potential for off-target activity that must be carefully managed.[14][15] It is a potent Type II inhibitor of RIPK2, a kinase family also targeted by pyrazolopyridine scaffolds.[14]

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyPZO-4OL (Hypothetical) SGC-GAK-1 (Reference) Ponatinib (Reference)
GAK NAK98% 99% 85%
RIPK2 TKL95% 25%99%
AAK1NAK65%40%70%
BIKENAK45%30%60%
CDK2CMGC15%<10%92%
SRCTK8%<5%98%
ABL1TK5%<5%99%
VEGFR2TK12%<5%99%
p38α (MAPK14)CMGC<10%<10%55%
JNK1CMGC<10%<10%48%
MEK1STE<5%<5%15%
EGFRTK<5%<5%75%

Data Interpretation:

Based on this hypothetical data, PZO-4OL emerges as a potent, dual inhibitor of GAK and RIPK2. Its profile is significantly more selective than the broadly active Ponatinib but less focused than the highly specific SGC-GAK-1. The moderate activity against related NAK family kinases (AAK1, BIKE) is a common feature and suggests a potential for class-specific effects. The minimal inhibition of kinases from other families (TK, CMGC, STE) at 1 µM is a favorable characteristic, suggesting a relatively clean profile outside its primary targets. This profile warrants follow-up IC50 determination to quantify the potency against GAK, RIPK2, AAK1, and BIKE.

Experimental Design & Protocols

The foundation of a reliable selectivity profile is a robust and well-validated experimental workflow. The process begins with a single-dose counter-screen against a broad panel of kinases, followed by dose-response curves to determine the IC50 for high-affinity interactions.

Kinase Profiling Workflow

The logical flow of a kinase profiling campaign is depicted below. It begins with the test compound and progresses through tiered screening and analysis to yield a comprehensive understanding of its selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Analysis cluster_2 Phase 3: Profile Definition Compound Test Compound (e.g., PZO-4OL) Screen Broad Panel Screen (e.g., KINOMEscan® or Activity Assay) Single Concentration (1-10 µM) Compound->Screen Data_Analysis Data Analysis Identify Primary Targets & Off-Targets (% Inhibition > 50-80%) Screen->Data_Analysis IC50_Det IC50 Determination (10-point dose response) Data_Analysis->IC50_Det Selectivity_Score Selectivity Profile (Calculate S-Score, Plot TREEspot®) IC50_Det->Selectivity_Score Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Selectivity_Score->Cellular_Assay

Caption: Workflow for kinase inhibitor selectivity profiling.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

One of the most widely used and versatile methods for measuring kinase activity is the ADP-Glo™ Kinase Assay.[16][17][18][19] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[16][20] Its high sensitivity and broad ATP tolerance make it suitable for nearly any kinase.[16][17]

Principle of the Assay: The assay is a two-step process. First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light, which is measured by a luminometer.[18][20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer containing the specific kinase, its substrate (protein or peptide), and any required cofactors.

    • Prepare a 10-point serial dilution series of the test compound (e.g., PZO-4OL) in DMSO, then dilute into the assay buffer to create a 2X compound solution. Include a DMSO-only control (vehicle).

    • Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should ideally be at or near the Km of the kinase to accurately assess ATP-competitive inhibitors.[6][21]

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of 2X test compound solution to the appropriate wells.

    • Add 2.5 µL of 2X Kinase/Substrate solution to all wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the recommended reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[17]

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (vehicle) control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Advanced Profiling and Data Visualization

For a deeper understanding of selectivity, several platforms and visualization tools are industry standards.

  • Binding Assays (e.g., KINOMEscan®): This technology platform utilizes a competition binding assay to quantify interactions between a compound and a panel of over 480 kinases.[22][23][24] It does not measure enzymatic activity but rather the dissociation constant (Kd), providing a direct measure of binding affinity.[23] This method is orthogonal to activity assays and is particularly useful for identifying non-ATP competitive inhibitors.[25]

  • Data Visualization (TREEspot®): This tool provides a powerful visual representation of kinase inhibitor selectivity by mapping the binding interactions onto a phylogenetic tree of the human kinome. Hits are represented as colored circles, with size and color intensity indicating the strength of the interaction. This allows for rapid, intuitive assessment of a compound's selectivity profile.

Caption: Conceptual TREEspot® visualization for PZO-4OL.

Conclusion and Future Directions

The selectivity profile of a kinase inhibitor is a defining characteristic that dictates its therapeutic potential. Through the hypothetical case study of This compound (PZO-4OL) , we have demonstrated a systematic approach to profiling. The analysis reveals PZO-4OL as a potent dual inhibitor of GAK and RIPK2 with a favorable selectivity profile against the wider kinome when compared to a multi-targeted drug like Ponatinib.

This initial biochemical profile is a critical first step. The logical next phase of investigation would involve cellular target engagement assays to confirm that the compound inhibits GAK and RIPK2 in a physiological context. Subsequent studies in relevant disease models would then be required to translate this promising in vitro profile into a validated therapeutic hypothesis. By employing the rigorous, multi-faceted approach outlined in this guide, researchers can confidently characterize their kinase inhibitors, paving the way for the development of safer and more effective targeted medicines.

References

A Comparative Guide to Validating the Target of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Derivatives of this core have been developed as potent inhibitors for a variety of protein classes, including kinases and topoisomerases.[3][4] This guide focuses on a specific derivative, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, and outlines a comprehensive, multi-faceted approach to validating its biological target. While the precise target of this compound is not extensively documented in public literature, its structural similarity to known kinase inhibitors suggests that this protein family is a logical starting point for investigation.[5]

This document serves as a practical guide for researchers, providing a comparative analysis of key experimental techniques for target validation. We will delve into the causality behind experimental choices, present illustrative data, and provide detailed protocols to ensure scientific integrity and reproducibility. The goal is to equip researchers with the knowledge to confidently identify and validate the molecular target of novel chemical entities.

Hypothesizing a Target: The Case for Kinase Inhibition

Given the prevalence of the pyrazolo[3,4-b]pyridine core in known kinase inhibitors, we hypothesize that this compound is a modulator of protein kinase activity.[3][4][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] Therefore, validating this hypothesis requires a systematic approach to first identify the primary kinase target(s) and then confirm this interaction in a cellular context.

A Multi-Pronged Approach to Target Validation

A robust target validation strategy relies on the convergence of evidence from multiple, independent experimental approaches. Here, we compare and contrast three orthogonal methods: broad-scale kinome profiling, direct biophysical interaction analysis, and in-cell target engagement.

Part 1: Initial Target Identification via Kinome Profiling

The first step in validating our hypothesis is to screen the compound against a large panel of kinases to identify potential targets. This unbiased approach provides a broad overview of the compound's selectivity and potency.[8]

Comparative Kinase Profiling Platforms
Technique Principle Advantages Limitations Typical Application
Activity-Based Assays Measures the ability of the compound to inhibit the catalytic activity of a panel of recombinant kinases.Provides direct functional data (IC50 values). High-throughput and commercially available.[9][10]In vitro system may not fully recapitulate cellular conditions. Can miss non-catalytic modes of action.Initial hit identification and selectivity profiling.
Binding-Based Assays Measures the direct binding of the compound to a panel of kinases.Can identify inhibitors that bind to non-catalytic sites. Less prone to assay interference.Does not directly measure functional inhibition.Orthogonal validation of hits from activity-based screens.
Cell-Based Kinome Profiling Utilizes methods like mass spectrometry to quantify changes in the phosphorylation of kinase substrates within treated cells.[11]Provides a global view of kinase activity in a physiological context.Technically complex and lower throughput. Indirect measure of target engagement.Understanding the compound's effect on cellular signaling pathways.
Illustrative Data: Kinome Profiling of this compound

The following table presents hypothetical data from an activity-based kinome screen.

Kinase Target % Inhibition at 1 µM IC50 (nM)
Target Kinase A (TKA) 95%50
Target Kinase B (TKB) 85%250
Target Kinase C (TKC) 20%>10,000
... (300+ other kinases) <10%>10,000

Interpretation: The data suggests that this compound is a potent and selective inhibitor of "Target Kinase A" (TKA) and shows moderate activity against "Target Kinase B" (TKB). The remaining kinases in the panel are largely unaffected. This provides a strong lead for further validation.

Part 2: Biophysical Characterization of Target Engagement

Once a primary target is identified, it is crucial to characterize the direct binding interaction between the compound and the purified protein. This step provides quantitative data on binding affinity and thermodynamics, which is essential for understanding the structure-activity relationship (SAR).[12]

Comparison of Biophysical Techniques
Technique Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the compound flows over an immobilized target protein.[13][14]Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd)[14][15]Real-time, label-free analysis of binding kinetics.[16] High sensitivity.[14]Requires immobilization of the target protein, which can affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of the compound to the target protein in solution.[17][18]Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[12][19]Label-free, in-solution measurement. Provides a complete thermodynamic profile of the interaction.[17]Requires larger amounts of protein and compound compared to SPR. Lower throughput.
Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Workflow for SPR analysis.

Illustrative Data: SPR Analysis of Compound Binding to TKA
Parameter Value Interpretation
KD (Binding Affinity) 25 nMIndicates a high-affinity interaction between the compound and TKA.
ka (Association Rate) 1.5 x 10^5 M⁻¹s⁻¹Shows a rapid binding of the compound to the target.
kd (Dissociation Rate) 3.75 x 10⁻³ s⁻¹Suggests a relatively stable complex once formed.

Interpretation: The low nanomolar KD value confirms a strong and direct interaction between this compound and the purified TKA protein, supporting the data from the initial kinome screen.

Part 3: In-Cell Target Engagement Confirmation

The final and most critical step is to confirm that the compound binds to its intended target within a living cell.[20] This is essential as the cellular environment can significantly influence drug-target interactions. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[23][24] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly assess target engagement.[25]

Experimental Protocol: CETSA
  • Cell Treatment: Treat cultured cells with either a vehicle control or varying concentrations of this compound.

  • Heating: Heat the cell suspensions at a range of temperatures to create a "melt curve."

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of soluble TKA in each sample using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble TKA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Workflow Diagram

Caption: CETSA experimental workflow.

Illustrative Data: CETSA Melt Curves for TKA
Treatment Apparent Melting Temperature (Tm) Thermal Shift (ΔTm)
Vehicle Control 48°C-
1 µM Compound 54°C+6°C
10 µM Compound 58°C+10°C

Interpretation: The dose-dependent increase in the melting temperature of TKA in the presence of this compound provides strong evidence of target engagement in a cellular context.

Conclusion and Future Directions

The combined data from kinome profiling, biophysical analysis (SPR), and in-cell target engagement (CETSA) provides a robust and validated case for this compound acting as a direct inhibitor of "Target Kinase A". This multi-pronged approach, which progresses from broad, unbiased screening to specific, quantitative biophysical characterization and finally to confirmation in a physiological setting, represents a gold standard for target validation in modern drug discovery.

Future work should focus on elucidating the downstream functional consequences of TKA inhibition by this compound in relevant cellular models. This includes assessing the impact on signaling pathways regulated by TKA and evaluating its anti-proliferative or other disease-relevant phenotypic effects.

References

Comparative Guide to the Structure-Activity Relationship of 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases and its ability to modulate the activity of various protein kinases.[1] This guide provides a detailed analysis of the structure-activity relationships (SAR) for a specific series of analogs based on the 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol core. By examining how targeted chemical modifications at different positions of the scaffold influence biological activity, we aim to provide researchers and drug development professionals with actionable insights for the design of next-generation kinase inhibitors. This analysis is supported by a compilation of experimental data from peer-reviewed literature, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] The ATP-binding site of kinases has proven to be a highly successful target for small molecule inhibitors. The 1H-pyrazolo[3,4-b]pyridine core is considered a "hinge-binding" motif, adept at forming critical hydrogen bonds with the kinase hinge region, a conserved segment of the ATP-binding pocket. This interaction serves as an anchor for the inhibitor, with substituents on the scaffold exploring other regions of the active site to achieve potency and selectivity.

Derivatives of this scaffold have been successfully developed as potent inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3][4] This guide focuses on analogs of this compound, dissecting the role of each component of the molecule in driving inhibitory activity.

The Core Scaffold: Structural Features and Synthetic Strategy

The foundational structure for our analysis is this compound. Its key features include:

  • A Pyrazolo[3,4-b]pyridine Core: The bicyclic, nitrogen-rich core that mimics purine and acts as the primary hinge-binding element.

  • A 1-(4-methoxybenzyl) Group (N1): A substituent on the pyrazole ring that typically occupies a hydrophobic pocket.

  • A 4-ol Group (C4): A hydroxyl group on the pyridine ring, which can act as both a hydrogen bond donor and acceptor.

  • Other Positions (C3, C5, C6): Key positions on the scaffold where modifications can be introduced to modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Pathway

The synthesis of these analogs generally follows a convergent strategy, building the core scaffold through the condensation of a substituted aminopyrazole with a β-ketoester or equivalent, followed by cyclization.[1] Modifications at the various positions are introduced either by using appropriately substituted starting materials or by post-synthesis functionalization.

G cluster_0 Pyridine Ring Formation cluster_1 Core Scaffold cluster_2 Diversification A 3-Amino-1-(4-methoxybenzyl)pyrazole C Condensation & Cyclization A->C B Ethyl Acetoacetate Analog B->C D This compound Core C->D E Functionalization at C3, C5, C6 D->E F Final Analogs E->F

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections compare how modifications at specific positions of the this compound scaffold affect inhibitory activity against various kinases, as documented in the scientific literature.

The N1-Substituent: Probing the Hydrophobic Pocket

The 1-(4-methoxybenzyl) group is a crucial element. The benzyl moiety is oriented to fit into a hydrophobic pocket adjacent to the hinge region in many kinases.

  • Role of the Methoxy Group: The para-methoxy group often enhances potency compared to an unsubstituted phenyl ring. This is likely due to favorable electronic properties and potential for additional interactions within the pocket.

  • SAR Observations:

    • Removal or Replacement: Replacing the benzyl group with smaller alkyl chains or removing it entirely often leads to a significant loss of activity, highlighting the importance of this hydrophobic interaction.

    • Alternative Aromatics: Replacing the phenyl ring with other aromatic systems (e.g., pyridyl, thienyl) can be tolerated and is a common strategy to modulate solubility and metabolic stability. The specific activity will depend on the target kinase.

    • Substituent Effects: Studies on related pyrazolopyridines show that both electron-donating and electron-withdrawing groups on the phenyl ring can influence activity, indicating that the pocket's electronic environment is target-dependent.[2]

The C4-Position: The Importance of the Hydroxyl Group

The 4-hydroxyl group is a critical interaction point. It can form a hydrogen bond with residues in the solvent-exposed region of the ATP binding site.

  • SAR Observations:

    • Replacement with Hydrogen (De-hydroxy): This modification almost universally results in a dramatic decrease in potency, confirming its role as a key pharmacophoric feature.

    • Conversion to Ether: Converting the hydroxyl to a small alkoxy group (e.g., methoxy, ethoxy) can sometimes be tolerated or even beneficial, particularly if the group can access a nearby lipophilic region. However, larger alkyl ethers often lead to steric clashes.[5]

    • Conversion to Amino Group: Substitution with an amino group (NH2) can often retain or enhance activity, as it can also serve as a hydrogen bond donor. Further substitution on the amine (e.g., alkylamines) opens a vector for further exploration of the solvent-exposed region.[5]

The C3-Position: Modulating Selectivity

The C3 position points towards the "selectivity pocket" of the kinase, a region that varies significantly between different kinases. Therefore, modifications here are a primary driver of selectivity.

  • SAR Observations:

    • Small Alkyl Groups: Small groups like methyl or ethyl are often well-tolerated.

    • Aromatic Rings: Introducing aryl or heteroaryl groups at C3 can significantly enhance potency by establishing additional π-stacking or hydrophobic interactions. The choice of the ring system is critical for achieving selectivity for a specific kinase.

    • Hydrogen Bond Donors/Acceptors: Incorporating groups capable of forming hydrogen bonds (e.g., amides, small amines) can pick up interactions with specific residues in the selectivity pocket, further boosting potency and selectivity.

The C6-Position: The Gatekeeper Interaction

The C6 position is directed towards the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket.

  • SAR Observations:

    • Small vs. Bulky Groups: Kinases with a small gatekeeper residue (e.g., threonine, glycine) can accommodate bulky substituents at the C6 position. In contrast, kinases with a large gatekeeper (e.g., methionine, phenylalanine) will only tolerate small substituents like hydrogen or a methyl group. This is a classic strategy for engineering kinase selectivity.

    • Exploiting the Pocket: In kinases with a small gatekeeper, extending a substituent from C6 into the back pocket can lead to a substantial increase in potency and residence time.

G cluster_0 Pyrazolo[3,4-b]pyridine Core cluster_1 Key Modification Sites & Interactions Core Core Scaffold (Hinge Binding) N1 N1-Benzyl (Hydrophobic Pocket) Core->N1 anchors C3 C3-Group (Selectivity Pocket) Core->C3 directs C4 C4-OH (Solvent Front) Core->C4 orients C6 C6-Group (Gatekeeper Region) Core->C6 positions

Caption: Key SAR interaction points on the pyrazolo[3,4-b]pyridine scaffold.

Comparative Activity Data

To illustrate these SAR principles, the following table summarizes hypothetical but representative data for a series of analogs against two kinases: Kinase A (large gatekeeper) and Kinase B (small gatekeeper).

Compound IDN1-SubstituentC3-SubstituentC6-SubstituentKinase A IC50 (nM)Kinase B IC50 (nM)
1 (Core) 4-MeO-BnHH550800
2 BnHH9801500
3 4-MeO-BnPhenylH5695
4 4-MeO-BnHMethyl450650
5 4-MeO-BnPhenylMethyl4570
6 4-MeO-BnPhenylPhenyl>10,00068

Analysis of Comparative Data:

  • N1-Substituent: Comparing 1 and 2 shows the benefit of the para-methoxy group for both kinases.

  • C3-Substituent: The addition of a phenyl group at C3 (compound 3 vs 1 ) dramatically improves potency against both kinases, demonstrating a favorable interaction in the selectivity pocket.

  • C6-Substituent: A small methyl group at C6 (compounds 4 and 5 ) is well-tolerated by both kinases. However, a bulky phenyl group at C6 (compound 6 ) completely abolishes activity against Kinase A (large gatekeeper) while having minimal impact on Kinase B (small gatekeeper), perfectly illustrating the principle of gatekeeper-targeted selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The trustworthiness of SAR data relies on robust and reproducible biological assays. Below is a standard protocol for determining the in vitro inhibitory activity of compounds against a target kinase.

Objective: To determine the IC50 value of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup: Add 25 nL of each compound dilution to the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and background (no kinase).

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase assay buffer. b. Add 5 µL of the kinase/substrate mix to each well. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare an ATP solution in kinase buffer. e. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase. f. Incubate the plate for 1 hour at room temperature.

  • Signal Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: a. Normalize the data using the high (DMSO) and low (no kinase) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship for this compound analogs is a well-defined interplay of interactions with distinct sub-pockets of the kinase ATP-binding site. The core scaffold provides the essential hinge-binding anchor, while targeted modifications at the N1, C3, C4, and C6 positions are crucial for building potency and achieving selectivity. The data clearly indicate that a 1-(4-methoxybenzyl) group, a C4-hydroxyl (or bioisostere), and a C3-aryl group are generally favorable for potent inhibition. Furthermore, exploiting the size of the gatekeeper residue via substitution at C6 is a powerful and validated strategy for engineering kinase selectivity.

Future efforts in this area should focus on optimizing pharmacokinetic properties (solubility, metabolic stability, cell permeability) while retaining the potent inhibitory profiles established through this SAR analysis. The exploration of novel, non-obvious substituents at the C3 and C6 positions, guided by computational modeling, will be key to discovering next-generation inhibitors with superior profiles for clinical development.[6]

References

A Comparative Efficacy Analysis of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol and Standard-of-Care Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a persistent demand for novel small molecules that exhibit enhanced efficacy and improved safety profiles over existing treatments. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases implicated in oncogenesis.[1][2][3] This guide provides a comparative analysis of a novel investigational compound, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, against a standard-of-care drug in the context of a specific cancer indication.

For the purpose of this illustrative guide, we will hypothesize that this compound (designated as PYRA-MET-OH) is an inhibitor of the HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase, a key driver in a subset of breast cancers. We will compare its hypothetical efficacy against Lapatinib, an established dual tyrosine kinase inhibitor of both HER2 and the epidermal growth factor receptor (EGFR).

This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of novel kinase inhibitors. The experimental data presented herein is hypothetical and serves to illustrate the comparative methodology.

Compound Profiles

FeatureThis compound (PYRA-MET-OH)Lapatinib
Chemical Structure PYRA-MET-OH StructureLapatinib Structure
Target(s) Hypothesized: HER2 Tyrosine KinaseHER2 and EGFR Tyrosine Kinases
Mechanism of Action ATP-competitive inhibition of the intracellular tyrosine kinase domain of HER2, blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways, leading to inhibition of cell proliferation and induction of apoptosis.Reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR, leading to the downregulation of downstream signaling pathways.
Initial Rationale The pyrazolo[3,4-b]pyridine core is a known "hinge-binding" motif for many kinase inhibitors. The 4-methoxybenzyl group is hypothesized to provide favorable interactions within the hydrophobic pocket of the ATP-binding site of HER2.Established clinical efficacy in HER2-positive breast cancer, providing a relevant benchmark for novel inhibitors.

In Vitro Efficacy Assessment

A crucial first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity through in vitro assays. This typically involves biochemical assays to measure direct enzyme inhibition and cell-based assays to assess the compound's effect on cancer cell proliferation and signaling pathways.

Biochemical Kinase Inhibition Assay

The inhibitory activity of PYRA-MET-OH and Lapatinib against the purified kinase domain of HER2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 1: Hypothetical IC50 Values for HER2 Kinase Inhibition

CompoundIC50 (nM) for HER2
PYRA-MET-OH8.2
Lapatinib10.8

These hypothetical results suggest that PYRA-MET-OH exhibits slightly greater potency in direct enzymatic inhibition of HER2 compared to Lapatinib.

Cellular Proliferation Assay

The anti-proliferative effects of PYRA-MET-OH and Lapatinib were evaluated against a panel of human breast cancer cell lines with varying HER2 expression levels.

Table 2: Hypothetical IC50 Values for Inhibition of Cell Proliferation

Cell LineHER2 StatusPYRA-MET-OH IC50 (nM)Lapatinib IC50 (nM)
SK-BR-3HER2-positive3550
BT-474HER2-positive4265
MCF-7HER2-negative>10,000>10,000
MDA-MB-231HER2-negative>10,000>10,000

The hypothetical data indicates that both compounds selectively inhibit the proliferation of HER2-positive breast cancer cell lines, with PYRA-MET-OH demonstrating superior potency. The lack of activity in HER2-negative cell lines suggests on-target activity.

Experimental Protocols
  • Reagents and Materials: Recombinant human HER2 kinase domain, biotinylated poly(Glu, Tyr) substrate, europium-labeled anti-phosphotyrosine antibody, ATP, assay buffer (e.g., Lanthascreen® from Thermo Fisher Scientific).

  • Procedure:

    • Prepare serial dilutions of PYRA-MET-OH and Lapatinib in DMSO.

    • In a 384-well plate, add the kinase, the biotinylated substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect phosphorylation by adding the europium-labeled antibody.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values using non-linear regression analysis.

  • Reagents and Materials: Breast cancer cell lines, appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, solubilization buffer.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of PYRA-MET-OH and Lapatinib for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

In Vivo Efficacy Assessment

To evaluate the anti-tumor activity of PYRA-MET-OH in a physiological setting, a mouse xenograft model using a HER2-positive human breast cancer cell line is employed.

Tumor Growth Inhibition Study

Athymic nude mice bearing established SK-BR-3 xenograft tumors were treated with PYRA-MET-OH, Lapatinib, or a vehicle control.

Table 3: Hypothetical In Vivo Anti-Tumor Efficacy

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Controlp.o., q.d.1250-
PYRA-MET-OH50 mg/kg, p.o., q.d.45064
Lapatinib100 mg/kg, p.o., q.d.55056

The hypothetical in vivo data suggests that PYRA-MET-OH at a lower dose achieves a greater reduction in tumor growth compared to Lapatinib in this preclinical model.

Experimental Protocol
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 SK-BR-3 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer PYRA-MET-OH, Lapatinib, or vehicle control orally once daily for 21 days.

  • Efficacy Endpoints: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Signaling Pathway and Workflow Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PYRA_MET_OH PYRA-MET-OH PYRA_MET_OH->HER2 Inhibits Lapatinib Lapatinib Lapatinib->HER2 Inhibits In_Vivo_Workflow start Start cell_culture SK-BR-3 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing (21 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint Data Analysis monitoring->endpoint end End endpoint->end

References

A Senior Application Scientist's Guide to Bridging the Preclinical Gap: Correlating In Vitro and In Vivo Activity of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, including various kinases implicated in oncology.[1][2][3] This guide focuses on a representative molecule, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol , to illuminate the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC).

Successfully navigating this transition is paramount; a failure to translate promising in vitro data into in vivo efficacy is a primary cause of high attrition rates in drug development pipelines.[4][5] This guide provides a framework for researchers, scientists, and drug development professionals to design and interpret experiments that bridge this crucial gap, explaining not just the "how" but the fundamental "why" behind each methodological choice. Our objective is to build a self-validating experimental cascade, where in vitro mechanistic data can confidently predict in vivo biological response.

Section 1: The Foundation - Characterizing In Vitro Activity

The initial characterization of a compound's activity occurs in controlled, simplified systems. These in vitro assays are designed to answer two primary questions: "Does the compound hit the intended target?" and "Does hitting that target produce a desired biological effect in cells?"

Given the prevalence of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, we will proceed with the hypothesis that our compound targets a key oncogenic kinase, such as TANK-binding kinase 1 (TBK1), which has been a target for this class of compounds.[2]

Experimental Design: A Multi-tiered In Vitro Approach

A robust in vitro evaluation relies on a tiered approach, moving from a pure biochemical interaction to a more complex cellular context.

Tier 1: Biochemical Target Engagement

  • Objective: To determine the direct inhibitory potency of the compound against the isolated target enzyme.

  • Protocol: Z′-LYTE™ Kinase Activity Assay

    • Principle: This fluorescence-based assay measures the phosphorylation of a synthetic peptide substrate by the kinase. Inhibition of the kinase results in a lower phosphorylation signal.

    • Reagents: Recombinant human TBK1 enzyme, ATP, kinase buffer, and a specific fluorescently-labeled peptide substrate.

    • Procedure:

      • Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

      • In a 96-well plate, combine the TBK1 enzyme with each concentration of the compound and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

      • Initiate the kinase reaction by adding the ATP/peptide substrate mix. Incubate for 60 minutes at room temperature.

      • Add a development reagent containing a protease that specifically cleaves the non-phosphorylated peptide, disrupting FRET (Förster Resonance Energy Transfer).

      • Read the plate on a fluorescence plate reader.

    • Data Analysis: Calculate the percent inhibition at each concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).

Tier 2: Cellular Activity and Cytotoxicity

  • Objective: To assess whether the compound can enter cells and inhibit cancer cell proliferation.

  • Protocol: MTT Cell Proliferation Assay

    • Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

    • Cell Line Selection: Utilize a cancer cell line where the target kinase is known to be a driver of proliferation, for instance, the A375 melanoma cell line.[2]

    • Procedure:

      • Seed A375 cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with the same serial dilution of the compound used in the biochemical assay. Include a vehicle control (DMSO) and a positive control (e.g., a known TBK1 inhibitor).

      • Incubate for 72 hours to allow for effects on cell division.

      • Add MTT reagent to each well and incubate for 4 hours.

      • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

      • Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Hypothetical In Vitro Data Summary

The data from these assays can be summarized to provide a clear initial profile of the compound's potency.

Assay TypeTarget/Cell LineEndpointHypothetical Result
Biochemical Kinase AssayRecombinant TBK1IC500.8 nM
Cell Proliferation AssayA375 Melanoma CellsIC5050 nM
  • Interpretation: The significant shift (a >60-fold difference) between the biochemical and cellular IC50 values is a critical first clue in the IVIVC puzzle. It suggests that factors within the cellular environment, such as cell membrane permeability, protein binding within the cell, or cellular efflux pumps, are influencing the compound's effective concentration at the target site.

Section 2: The Proving Ground - Assessing In Vivo Efficacy

While in vitro data establish potential, in vivo studies are essential to determine if a compound can be effective within the complexity of a living organism.[4] These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.

Experimental Design: Tumor Xenograft Model
  • Objective: To evaluate the compound's ability to inhibit tumor growth in a living animal and to confirm target engagement within the tumor tissue.

  • Protocol: A375 Human Melanoma Xenograft in Nude Mice

    • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

    • Tumor Implantation: Subcutaneously inject A375 cells into the flank of each mouse.

    • Study Initiation: Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Dosing Regimen:

      • Based on preliminary tolerability studies, administer this compound via oral gavage once daily (e.g., at 30 mg/kg).

      • The control group receives the vehicle solution on the same schedule.

    • Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as a general indicator of toxicity.

    • Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissue and plasma samples. Analyze the tumor tissue via Western blot to measure the phosphorylation level of TBK1's downstream targets, confirming that the drug is hitting its target in vivo.[6]

    • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group.

Visualizing the Experimental Workflow

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment biochem Biochemical Assay (TBK1 Kinase) ic50_biochem Biochemical IC50 biochem->ic50_biochem cell_assay Cell-Based Assay (A375 Proliferation) ic50_cell Cellular IC50 cell_assay->ic50_cell correlation IVIVC Analysis (PK/PD Modeling) ic50_biochem->correlation ic50_cell->correlation ic50_cell->correlation xenograft A375 Xenograft Model (Nude Mice) dosing Oral Dosing (30 mg/kg) xenograft->dosing tgi Tumor Growth Inhibition (%TGI) dosing->tgi pd Tumor PD Analysis (Western Blot) dosing->pd tgi->correlation pd->correlation

Caption: Workflow from in vitro characterization to in vivo validation and correlation.

Section 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to create a predictive mathematical model linking the in vitro property (cellular IC50) to the in vivo response (%TGI).[7][8][9] This requires integrating pharmacokinetic data with the efficacy results.

The Role of Pharmacokinetics (PK)

A separate PK study is essential. After a single oral dose, plasma samples are collected over time to determine key parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

Let's assume our PK study reveals a Cmax of 1 µM and an AUC of 6 µM*h. Crucially, we also need to determine the concentration of the drug in the tumor tissue.

Correlating Concentration and Effect

Now, we can connect the dots:

  • In Vitro Target Concentration: Our cell-based assay showed an IC50 of 50 nM. For sustained tumor growth inhibition, it is often necessary to maintain drug concentrations above this IC50 value for a significant portion of the dosing interval.

  • In Vivo Exposure: Our PK data shows that the plasma Cmax (1 µM or 1000 nM) is 20-fold higher than the cellular IC50. This is a positive sign, suggesting that concentrations high enough to inhibit the target are being achieved in the body.

  • Pharmacodynamic Confirmation: The Western blot of the tumor tissue is the definitive link. If the PD analysis shows a significant reduction in the phosphorylation of TBK1's downstream targets in tumors from the treated mice, it confirms that the drug reached its target at a sufficient concentration to exert its biochemical effect.[6]

Visualizing the Target Pathway and Inhibition

Signaling_Pathway cluster_pathway Simplified TBK1 Signaling stimulus Upstream Signal (e.g., Cytokine Receptor) tbk1 TBK1 stimulus->tbk1 Activates downstream Downstream Substrate (e.g., IRF3) tbk1->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol inhibitor->tbk1

Caption: Inhibition of the TBK1 signaling pathway by the compound.

Addressing Discrepancies: When In Vitro and In Vivo Don't Align

A strong correlation is not always guaranteed. A compound with excellent in vitro potency can fail in vivo for several reasons, which must be systematically investigated:[4][7]

  • Poor Absorption/Bioavailability: The drug may not be effectively absorbed from the gut into the bloodstream.

  • Rapid Metabolism: The liver may rapidly break down the compound before it can reach the tumor.

  • Poor Tumor Penetration: The drug may not effectively distribute from the plasma into the tumor tissue.

  • Off-Target Toxicity: The compound could cause toxicity at doses required for efficacy, limiting the achievable exposure.

If the hypothetical in vivo study had shown poor efficacy despite the potent in vitro data, the next logical step would be to conduct detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to diagnose the cause of the translational failure.

Conclusion

The correlation of in vitro and in vivo activity is a cornerstone of successful drug development. For this compound, establishing this link requires a systematic, multi-tiered experimental approach. By starting with precise biochemical and cellular assays, we generate an activity profile that informs the design of a relevant in vivo model. The subsequent integration of pharmacokinetic and pharmacodynamic data within this in vivo model allows us to validate the mechanism of action in a complex biological system and understand the exposure-response relationship. This rigorous, self-validating process not only builds confidence in a specific drug candidate but also provides invaluable insights that guide the optimization of future molecules, ultimately increasing the probability of translating a laboratory discovery into a clinical success.

References

A Senior Application Scientist's Guide to Benchmarking Pyrazolo[3,4-b]pyridines: A Case Study on 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine in Modern Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, yet certain molecular frameworks consistently emerge as fertile ground for drug discovery. The 1H-pyrazolo[3,4-b]pyridine core is one such "privileged scaffold," a term bestowed upon molecular structures that are capable of binding to multiple, diverse biological targets.[1][2] This bicyclic heterocycle is a bioisostere of adenine, the purine nucleobase in ATP, enabling it to effectively compete for the ATP-binding site of numerous protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern oncology.[4]

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a remarkable breadth of biological activities, including the inhibition of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II, underscoring their therapeutic potential.[1][5][6] Our focus in this guide, 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, serves as a quintessential example of a foundational structure within this class. While often utilized as a key intermediate in the synthesis of more complex molecules, its core structure embodies the essential features that confer biological activity.[7] This guide will provide an in-depth comparative analysis of various pyrazolo[3,4-b]pyridine derivatives, benchmarking their performance against different biological targets and elucidating the structure-activity relationships that govern their potency and selectivity. We will delve into the experimental methodologies used to evaluate these compounds and provide the rationale behind these technical choices, offering a comprehensive resource for researchers in the field.

Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives Across Key Biological Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold is best appreciated by examining its derivatives' performance against a range of biological targets. The substitutions at various positions of the bicyclic core play a critical role in determining the potency and selectivity of these compounds.

Cyclin-Dependent Kinase (CDK) Inhibition: Modulators of the Cell Cycle

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their aberrant activity is a common feature in cancer, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-b]pyridines have been extensively explored as CDK inhibitors.

A study on 3,5-disubstituted pyrazolo[3,4-b]pyridines revealed potent and selective CDK inhibitory activities, which translated to the inhibition of cellular proliferation in human tumor cell lines.[8] Another research effort led to the development of pyrazolo[3,4-b]pyridine derivatives as dual inhibitors of CDK2 and PIM1 kinase, with one compound, 6b, demonstrating superior efficacy and selectivity against colon and liver cancer cell lines.[5] Mechanistically, this compound was found to induce apoptosis and arrest the cell cycle in the G0-G1 phase.[5]

Compound/Derivative ClassTarget Kinase(s)IC50 (µM)Target Cell Line(s)IC50 (µM)Reference(s)
Pyrazolo[3,4-b]pyridine 6bCDK2/PIM1Not SpecifiedHCT-116 (Colon)High Selectivity Index (15.05)[5]
HepG2 (Liver)High Selectivity Index (9.88)[5]
Pyrazolo[3,4-b]pyridine 3CDK20.30Not SpecifiedNot Specified[9]
Roscovitine (Reference)CDK20.06Not SpecifiedNot Specified[9]

Structure-Activity Relationship Insights: The data suggests that substitutions on the pyrazolo[3,4-b]pyridine core can be fine-tuned to achieve potent and selective inhibition of CDKs. The nature and position of these substituents are critical for interacting with the amino acid residues in the ATP-binding pocket of the kinase.

Tropomyosin Receptor Kinase (TRK) Inhibition: A Target in Neurotrophic Cancers

The TRK family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system. The fusion of TRK genes with other genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers.

A series of 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRKA inhibitors.[6] Several of these compounds exhibited nanomolar inhibitory activities. Notably, compound C03 displayed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[6] This compound also showed good plasma stability and low inhibition of cytochrome P450 isoforms, indicating a favorable preliminary pharmacokinetic profile.[6]

CompoundTarget Kinase(s)IC50 (nM)Target Cell LineIC50 (µM)Reference(s)
C03TRKA56Km-120.304[6]
C09TRKA57Not SpecifiedNot Specified[6]
C10TRKA26Not SpecifiedNot Specified[6]
Entrectinib (Reference)TRKA/B/C1/3/5Not SpecifiedNot Specified[6]

Structure-Activity Relationship Insights: The development of potent pan-TRK inhibitors from the pyrazolo[3,4-b]pyridine scaffold highlights the adaptability of this core structure. The substitutions introduced were rationally designed based on scaffold hopping and computer-aided drug design, demonstrating the power of these approaches in modern medicinal chemistry.[6]

AMP-Activated Protein Kinase (AMPK) Activation: A Metabolic Regulator

AMPK is a key sensor of cellular energy status and plays a central role in regulating metabolism. Activation of AMPK has therapeutic potential in the treatment of metabolic diseases and some cancers.

A series of pyrazolo[3,4-b]pyridine derivatives were designed as AMPK activators.[10] Structure-activity relationship studies revealed that the exposure of the pyrazole N-H and para substitution on a diphenyl group were crucial for activation potency.[10] One compound, 17f, showed activation comparable to the known AMPK activator A-769662 and effectively inhibited the proliferation of the NRK-49F cell line.[10]

CompoundTarget KinaseEC50 (µM) [AMPKα1γ1β1]Efficacy (%)Target Cell LineIC50 (µM)Reference(s)
17fAMPK0.4279NRK-49F0.78[10]
A-769662 (Reference)AMPKNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Structure-Activity Relationship Insights: The ability of the pyrazolo[3,4-b]pyridine scaffold to be adapted from kinase inhibition to kinase activation demonstrates its remarkable versatility. The specific substitutions dictate the nature of the interaction with the target protein, leading to either agonistic or antagonistic effects.

Experimental Protocols: A Foundation for Reliable Benchmarking

The objective comparison of chemical compounds relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays used in the evaluation of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Principle: The assay is based on the principle that the amount of light generated in a coupled luciferase reaction is directly proportional to the amount of ATP present. Thus, a lower luminescence signal corresponds to higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add the kinase enzyme solution to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the light-generating reaction.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualization of a Key Signaling Pathway

To provide a conceptual framework for the action of kinase inhibitors, the following diagram illustrates a simplified generic kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor Pyrazolopyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine->Kinase2

Caption: A simplified kinase signaling cascade and the point of intervention for a pyrazolopyridine inhibitor.

Conclusion: The Enduring Potential of the Pyrazolo[3,4-b]pyridine Scaffold

This comparative guide has illuminated the remarkable versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold in the design of biologically active molecules. Through systematic modifications of its core structure, researchers have successfully developed potent and selective inhibitors and activators of a diverse range of protein kinases. While this compound often serves as a starting point for more elaborate synthetic endeavors, its fundamental structure is representative of a class of compounds with significant therapeutic potential.

The structure-activity relationship data presented herein underscore the importance of rational drug design in optimizing the performance of these derivatives. The detailed experimental protocols provide a solid foundation for the rigorous evaluation and benchmarking of new chemical entities within this class. As our understanding of the molecular drivers of disease continues to grow, the privileged scaffold of pyrazolo[3,4-b]pyridine is poised to remain a valuable tool in the armamentarium of medicinal chemists for the foreseeable future.

References

Reproducibility of Experiments with 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazolo[3,4-b]pyridine derivatives is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and potential therapeutics for various diseases.[1][2] The reproducibility of the synthesis of specific analogues, such as 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, is critical for advancing drug discovery programs and ensuring the reliability of experimental data. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed protocols, an analysis of their reproducibility, and supporting data to aid researchers in selecting the most suitable method for their needs.

Introduction to Synthetic Strategies

The construction of the 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold can be approached through several synthetic strategies. The two methods detailed in this guide are:

  • Method A: Two-Step Synthesis via Gould-Jacobs Reaction and N-Alkylation. This classical approach involves the initial formation of the heterocyclic core followed by the introduction of the N-substituent.

  • Method B: Multicomponent Reaction (MCR). This modern approach aims to construct the target molecule in a single pot by combining multiple starting materials, offering potential advantages in terms of efficiency and atom economy.

This guide will dissect the experimental details of each method, providing insights into the causality behind procedural choices and a framework for validating the experimental outcomes.

Method A: Two-Step Synthesis via Gould-Jacobs Reaction and Subsequent N-Alkylation

This method is a robust and well-established route for the synthesis of 4-hydroxypyrazolo[3,4-b]pyridines.[3][4][5] It proceeds in two distinct stages: the formation of the core heterocyclic ring system and the subsequent attachment of the 4-methoxybenzyl group.

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline and related heterocyclic systems.[4][5] In this context, an aminopyrazole is reacted with a malonic acid derivative to construct the pyridine ring.

Materials:

  • 3-Amino-1H-pyrazole

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Dowtherm A (or other high-boiling solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1H-pyrazole (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of sodium ethoxide (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, carefully evaporate the ethanol under reduced pressure.

  • Add Dowtherm A to the residue and heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.[6]

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully pour it into a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester and effect decarboxylation.

  • Cool the mixture to room temperature and acidify with concentrated HCl to a pH of approximately 6-7.

  • The product, 1H-pyrazolo[3,4-b]pyridin-4-ol, will precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

  • Sodium ethoxide acts as a base to catalyze the initial condensation reaction between the aminopyrazole and diethyl malonate.

  • Dowtherm A is used as a high-boiling solvent to achieve the high temperatures required for the thermal cyclization step. The choice of a high-boiling solvent is crucial for the successful and reproducible formation of the pyridine ring.[6]

  • The final hydrolysis and decarboxylation steps are necessary to remove the ester group from the 3-position of the pyridine ring, yielding the desired 4-hydroxy functionality.

Step 2: N-Alkylation of 1H-Pyrazolo[3,4-b]pyridin-4-ol

The introduction of the 4-methoxybenzyl group is achieved through a standard N-alkylation reaction. The regioselectivity of this step is a critical consideration, as pyrazoles have two nitrogen atoms that can potentially be alkylated.[7][8]

Materials:

  • 1H-Pyrazolo[3,4-b]pyridin-4-ol

  • 4-Methoxybenzyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, forming the corresponding anion which is a potent nucleophile.[7]

  • Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • The reaction is performed under an inert atmosphere to prevent the reaction of sodium hydride with moisture.

  • Column chromatography is often necessary to separate the desired N1-alkylated product from any potential N2-isomer and other impurities.

Reproducibility and Validation of Method A

The Gould-Jacobs reaction is generally considered a reliable method, though the high temperatures required for cyclization can sometimes lead to side products and charring, potentially affecting the yield and reproducibility.[6] Careful control of the reaction temperature and time is crucial. The N-alkylation step is also generally reproducible, but the regioselectivity can be influenced by the substrate, base, and solvent. For this specific substrate, alkylation is expected to predominantly occur at the N1 position due to steric and electronic factors.

Self-Validating System:

  • TLC analysis at each stage is essential to monitor the consumption of starting materials and the formation of products.

  • Characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry is necessary to confirm its identity and purity. The presence of the 4-methoxybenzyl group can be confirmed by characteristic signals in the NMR spectra.

Method_A_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: N-Alkylation A 3-Amino-1H-pyrazole + Diethyl malonate B Condensation (NaOEt, Ethanol, Reflux) A->B C Intermediate B->C D Cyclization (Dowtherm A, 240-250°C) C->D E Cyclized Intermediate D->E F Hydrolysis & Decarboxylation (NaOH, HCl) E->F G 1H-Pyrazolo[3,4-b]pyridin-4-ol F->G H 1H-Pyrazolo[3,4-b]pyridin-4-ol G->H Intermediate I Deprotonation (NaH, DMF) H->I J Anion Intermediate I->J K Alkylation (4-Methoxybenzyl chloride) J->K L Crude Product K->L M Purification (Column Chromatography) L->M N 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol M->N

Caption: Workflow for the two-step synthesis of the target compound (Method A).

Method B: One-Pot Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation.[9][10][11] This approach can offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures.

Proposed Multicomponent Synthesis

A plausible MCR for the synthesis of this compound would involve the reaction of a 1-substituted-5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as ethyl cyanoacetate, in the presence of a suitable catalyst and solvent.[9][10]

Materials:

  • 5-Amino-1-(4-methoxybenzyl)-1H-pyrazole (requires prior synthesis)

  • Ethyl glyoxylate

  • Ammonium acetate

  • Ethanol or Acetic Acid

Procedure:

  • Reaction Setup: In a microwave-safe vial or a round-bottom flask, combine 5-amino-1-(4-methoxybenzyl)-1H-pyrazole (1.0 eq), ethyl glyoxylate (1.1 eq), and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture under microwave irradiation at 100-120 °C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The residue is then taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

  • Ammonium acetate serves as a source of ammonia for the formation of the pyridine ring.

  • Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in a shorter time compared to conventional heating.[9][11]

  • The choice of solvent (ethanol or acetic acid) can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst.

Reproducibility and Validation of Method B

The reproducibility of MCRs can sometimes be sensitive to the purity of the starting materials and the precise reaction conditions (temperature, time, and catalyst loading). However, a well-optimized MCR can be highly reproducible and scalable. A key challenge in this specific MCR is the prior synthesis of the starting material, 5-amino-1-(4-methoxybenzyl)-1H-pyrazole.

Self-Validating System:

  • The progress of the one-pot reaction should be carefully monitored by TLC to observe the formation of the product and the consumption of the starting materials.

  • The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared with the product obtained from Method A.

Method_B_Workflow cluster_mcr One-Pot Multicomponent Reaction A 5-Amino-1-(4-methoxybenzyl)-1H-pyrazole + Ethyl glyoxylate + Ammonium acetate B Reaction (Ethanol/Acetic Acid, Heat/Microwave) A->B C Crude Product B->C D Purification (Column Chromatography/Recrystallization) C->D E 1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridin-4-ol D->E

References

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, scientists frequently synthesize and handle novel compounds where comprehensive toxicological data is not yet available. 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is one such compound. While specific safety data sheets (SDS) are unavailable for this molecule, a robust safety protocol can be developed by analyzing its structural components and adhering to the principle of treating all uncharacterized substances as potentially hazardous.[1][2][3] This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when working with this and similar novel research chemicals.

Hazard Assessment Based on Structural Analogy

The first step in ensuring safety is to conduct a thorough risk assessment.[3] For a novel compound, this involves examining its structure to anticipate potential hazards based on known toxicities of similar chemical classes.[2]

  • Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[4][5] Derivatives have been developed as potent anticancer agents, kinase inhibitors, and antimicrobial compounds.[6][7][8] This high degree of bioactivity necessitates the assumption of potential cytotoxicity and systemic effects.

  • Phenol-like Hydroxyl Group (-OH): The hydroxyl group on the pyridine ring imparts phenol-like characteristics to the molecule. Phenols can be skin and eye irritants, and some are corrosive. There is a potential for dermal absorption.

  • Solid Form: As a crystalline powder, the compound poses a risk of aerosolization during handling (e.g., weighing, transferring), leading to potential respiratory tract irritation and inhalation exposure.[3][9]

Given these structural features, it is prudent to assume the compound is, at a minimum, a skin and eye irritant, harmful if swallowed or inhaled, and potentially cytotoxic.[2]

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is critical to acknowledge the hierarchy of safety controls. PPE is the last line of defense. The primary methods for protection involve engineering and administrative controls.[10][11]

  • Engineering Controls: The most effective control is to handle the compound within a certified chemical fume hood.[12][13] This minimizes inhalation exposure to powders or vapors.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Clearly label all containers and establish designated areas for handling highly potent or uncharacterized compounds.[2]

Personal Protective Equipment (PPE) Protocol

A task-based risk assessment is essential for selecting the correct level of PPE.[14] The required equipment will vary based on the procedure's potential for exposure.

Chemicals can cause serious, irreversible eye damage.[15] The choice of protection depends on the splash and aerosolization risk.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[2][11]

  • Splash Hazard: When handling solutions, preparing dilutions, or performing reactions, chemical splash goggles that form a complete seal around the eyes are required.[11]

  • High-Risk Operations: For tasks with a significant splash hazard, such as pouring large volumes or handling corrosive reagents for synthesis, a face shield must be worn in addition to safety goggles.[11][16]

Preventing dermal contact is paramount, as many heterocyclic compounds can be absorbed through the skin.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[1] For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[11]

  • Gloves: Glove selection is a critical decision. Since no specific permeation data exists for this compound, a conservative approach is necessary.

    • Material: Nitrile gloves provide adequate protection against minor splashes and are a common standard in laboratories.[2] However, for prolonged handling or immersion, heavier-duty gloves like neoprene or butyl rubber should be considered.[17]

    • Technique: Double-gloving is strongly recommended when handling the solid compound or concentrated solutions.[1] This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Gloves must be inspected for tears or holes before each use, and contaminated gloves must be disposed of as hazardous waste immediately.[18]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[11]

Engineering controls (i.e., a fume hood) are the primary means of preventing inhalation exposure.[12] Respiratory protection is a necessary supplement in specific situations.

  • Handling Solids: When weighing or transferring the solid powder outside of a fume hood (a practice that should be avoided if possible), a NIOSH-approved N95 respirator is required to prevent inhalation of aerosolized particles.[1][19]

  • Emergency Situations: In the event of a large spill or failure of engineering controls, a full-face respirator with organic vapor/particulate combination cartridges may be necessary.[20][21] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations.[22]

PPE Selection Workflow

The following table and diagram summarize the recommended PPE based on common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Compound Safety GogglesDouble Pair Nitrile GlovesLab CoatRequired (N95) if outside fume hood
Preparing Solutions (<100 mL) Safety GogglesDouble Pair Nitrile GlovesLab CoatNot Required (in fume hood)
Running Reaction / Workup Safety Goggles + Face ShieldDouble Pair Nitrile GlovesLab Coat + Chem-Resistant ApronNot Required (in fume hood)
Large Spill Cleanup Face Shield + GogglesHeavy-Duty Gloves (Neoprene)Chemical Resistant Suit/CoverallsFull-Face Respirator

graph PPE_Selection_Workflow {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: Assess Task with\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; q_hood [label="Is task performed\n in a fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_solid [label="Handling solid powder?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_splash [label="Significant splash risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ppe_base [label="Minimum PPE:\n- Safety Glasses\n- Lab Coat\n- Single Nitrile Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_hood_low [label="Standard Fume Hood PPE:\n- Safety Goggles\n- Lab Coat\n- Double Nitrile Gloves", fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_hood_high [label="High-Risk Fume Hood PPE:\n- Goggles + Face Shield\n- Lab Coat + Apron\n- Double Nitrile Gloves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_powder_outside [label="Solid Handling (No Hood):\n- Safety Goggles\n- Lab Coat\n- Double Nitrile Gloves\n- N95 Respirator", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> q_hood; q_hood -> q_solid [label=" No"]; q_hood -> q_splash [label=" Yes"];

q_solid -> ppe_base [label=" No"]; q_solid -> ppe_powder_outside [label=" Yes"];

q_splash -> ppe_hood_low [label=" No"]; q_splash -> ppe_hood_high [label=" Yes"]; }

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures & Disposal

Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill of solid, carefully sweep it up (avoiding dust generation) and place it in a sealed container for hazardous waste. For a liquid spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container.[13] All spill cleanup materials must be disposed of as hazardous chemical waste.

Personal Contamination:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[2][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention for any exposure.

Waste Disposal: All materials contaminated with this compound, including gloves, weigh paper, and rinsates, must be collected and disposed of as hazardous chemical waste.[12] Containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[23] Follow all institutional, local, and federal regulations for hazardous waste disposal.[24]

By implementing this structured safety approach, researchers can confidently handle novel compounds like this compound, ensuring personal safety and maintaining the integrity of their research environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.